molecular formula C9H6N4O B3330622 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one CAS No. 72680-07-0

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Cat. No.: B3330622
CAS No.: 72680-07-0
M. Wt: 186.17 g/mol
InChI Key: DZZSIRMMHGOEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is a useful research compound. Its molecular formula is C9H6N4O and its molecular weight is 186.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is 186.05416083 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-8-5-3-1-2-4-6(5)10-9-7(8)11-13-12-9/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSIRMMHGOEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NNN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507316
Record name 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-07-0
Record name 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one , a fused tricyclic scaffold with significant utility in medicinal chemistry, particularly as an antiallergic agent and a kinase inhibitor pharmacophore.

CAS Registry Number: 72680-07-0 Molecular Formula: C


H

N

O Molecular Weight: 186.17 g/mol [1]

Executive Summary

1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (hereafter referred to as TQ-9 ) represents a privileged scaffold in drug discovery, structurally characterized by the fusion of a 1,2,3-triazole ring with a 4-quinolone system. This architecture imparts unique physicochemical properties, including dual hydrogen-bond donor/acceptor motifs and high metabolic stability. Historically recognized for its antiallergic activity (analogous to cromolyn sodium), TQ-9 and its derivatives have evolved into potent templates for kinase inhibition and DNA intercalation .

This guide details the chemical stability, tautomeric behavior, synthetic pathways, and handling protocols for TQ-9, designed for researchers requiring high-purity standards or structural analogs.

Chemical Constitution & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis & Tautomerism

The stability of TQ-9 is governed by its tautomeric equilibrium. The molecule possesses two acidic protons (triazole-NH and quinolone-NH) and an electron-withdrawing carbonyl group.

  • Aromaticity: The fusion of the electron-rich triazole with the electron-deficient quinolone creates a "push-pull" electronic system, enhancing the acidity of the triazole proton.

  • Tautomeric Forms: While the 1,4-dihydro-9-one form is the formal nomenclature, the molecule exists in equilibrium with its 2,4-dihydro and enol (9-hydroxy) forms. In polar aprotic solvents (DMSO), the 1H-tautomer predominates due to dipole stabilization.

Figure 1: Tautomeric Equilibrium of TQ-9

Tautomers cluster_0 Dominant Form (Solid State/Polar) cluster_1 Minor Forms T1 1,4-Dihydro-9-one (1H-tautomer) T2 2,4-Dihydro-9-one (2H-tautomer) T1->T2 Proton Shift (N1->N2) T3 9-Hydroxy (Aromatized Enol) T1->T3 Lactam-Lactim Tautomerism

Caption: The 1,4-dihydro tautomer (T1) is energetically favored due to hydrogen bonding and aromatic stabilization.

Physicochemical Data Profile[2][5][9]
PropertyValue / CharacteristicRelevance
Appearance Pale yellow to tan crystalline solidVisual purity check (darkening indicates oxidation).
Melting Point > 300 °C (dec.)[2]Indicates strong intermolecular H-bonding (crystal lattice stability).
Solubility DMSO (>20 mg/mL), DMF; Insoluble in H₂O, Et₂ORequires polar aprotic solvents for biological assays.
pKa (Calculated) ~7.5 (Triazole NH), ~13.0 (Quinolone NH)Triazole proton is acidic; suitable for salt formation with weak bases.
UV

~245 nm, 310 nm (MeOH)Characteristic quinolone absorption; useful for HPLC detection.
IR Spectrum 1680 cm⁻¹ (C=O stretch), 3100-3300 cm⁻¹ (NH)Diagnostic carbonyl band confirms the "one" form over "ol".

Synthesis & Manufacturing Protocols

Synthetic Strategy: The Dimroth Rearrangement Route

The most robust synthesis of TQ-9 avoids direct fusion of triazole to quinoline, which often yields regioisomeric mixtures. Instead, the Dimroth Rearrangement strategy ensures regiospecificity by cyclizing an N-phenyl-1,2,3-triazole precursor.

Mechanism:

  • Precursor Assembly: Reaction of an azide with an active methylene compound.

  • Rearrangement: Base-catalyzed isomerization of 1-aryl-5-amino-1,2,3-triazole to 5-anilino-1,2,3-triazole.

  • Cyclization: Intramolecular acylation using Polyphosphoric Acid (PPA) or Eaton's Reagent.

Figure 2: Synthetic Pathway for TQ-9

Synthesis Start Starting Materials: 2-Chloro-3-nitrobenzoic acid + Aniline Step1 Intermediate A: N-(2-Carboxyphenyl)-glycine Start->Step1 Condensation Step2 Precursor B: 1-(2-Carboxyphenyl)-1H-1,2,3-triazole Step1->Step2 Cyclization/Azidation Rearrange Dimroth Rearrangement (Base Catalyzed) Step2->Rearrange Isomerization Cyclization Cyclization (PPA, 140°C) Rearrange->Cyclization Ring Closure Product Target Product: TQ-9 Cyclization->Product Precipitation & Purification

Caption: The Dimroth route ensures the correct [4,5-b] fusion geometry compared to direct nitrene insertion methods.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Materials:

  • 5-((2-Carboxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (Precursor)

  • Polyphosphoric Acid (PPA) (83% P₂O₅ content)

  • Sodium Hydroxide (10% aq.)

  • Ice/Water bath

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, place 5.0 g of the amino-triazole precursor.

  • Acid Addition: Add 50 g of PPA. Mechanically stir the viscous mixture to ensure wetting.

  • Cyclization: Heat the mixture to 140 °C in an oil bath. Maintain temperature for 2 hours. The mixture will turn from off-white to deep yellow/orange.

    • Critical Checkpoint: Monitor by TLC (10% MeOH in DCM). Disappearance of the polar acid spot indicates completion.

  • Quenching: Cool the reaction mass to ~80 °C. Pour slowly onto 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze, precipitating the crude TQ-9.

  • Neutralization: Adjust pH to 4–5 using 10% NaOH solution. Do not make alkaline (>pH 9) as the triazole ring may open or form a salt that is water-soluble.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from DMF/Water (1:1) or glacial acetic acid.[2]

  • Yield: Expected yield 75–85%.

Stability & Handling Profile

Thermal & Chemical Stability

TQ-9 is exceptionally stable due to its high degree of conjugation and aromaticity.

  • Hydrolysis: Resistant to acid hydrolysis (stable in 2N HCl at reflux). In strong alkali (1N NaOH, >60°C), the triazole ring may undergo cleavage (Dimroth reversal).

  • Oxidation: The quinolone core is resistant to atmospheric oxidation. However, prolonged exposure to light in solution may cause gradual darkening (photodecomposition).

  • Storage: Store at room temperature (15–25 °C) in a desiccator. Protect from light.

Metabolic Stability (In Silico/Analog Inference)

Based on structural analogs (e.g., doxantrazole), the TQ-9 scaffold exhibits:

  • Microsomal Stability: High.[3] The fused system blocks typical P450 oxidation sites on the benzene ring.

  • Phase II Metabolism: The N1-H of the triazole is a likely site for glucuronidation.

Biological Applications & Mechanism

Antiallergic Activity

TQ-9 functions as a Mast Cell Stabilizer .

  • Mechanism: It inhibits the release of histamine and leukotrienes from sensitized mast cells. This is believed to occur via the blockade of calcium ion channels (calcium gating inhibition) or inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP levels.

Kinase Inhibition Potential

The "hinge-binding" motif of TQ-9 (the N1-H and C9=O pair) mimics the adenine ring of ATP.

  • Targeting: This scaffold is frequently derivatized to target Serine/Threonine kinases (e.g., CK2, PIM1). The planar structure allows for intercalation into the ATP-binding pocket, while the N1/C9 positions form critical hydrogen bonds with the kinase hinge region.

References

  • Synthesis & Class Overview: Bi, Y., et al. (2022).[4][5][6][7] Synthesis, Reactions, and Pharmacological Properties of [1,2,3]Triazoloquinoline Derivatives. ResearchGate. Link

  • Antiallergic Activity: Buckle, D. R., et al. (1983). Antiallergic activity of 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-ones. Journal of Medicinal Chemistry, 26(5), 714-719. Link

  • Tautomerism of Triazoles: Elguero, J., et al. (2019). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[8] Link

  • Crystallographic Data (Analogous Structures): Klásek, A., et al. (2020). Structure of 1,2,3-triazole quinoline-2,4-diones. Zeitschrift für Kristallographie. Link

  • General Chemical Data: PubChem Compound Summary for CID 17888360 (1,2,3-triazoline/triazole derivatives). Link

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Triazoloquinolinone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the structure-activity relationships (SAR) of triazoloquinolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. While direct and extensive research on the 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one core is emerging, this document synthesizes findings from closely related and well-studied isomers to provide a robust framework for understanding the chemical features that drive biological activity. By examining these analogues, we can infer critical insights applicable to the design and development of novel therapeutic agents based on the broader triazoloquinolinone scaffold.

The Therapeutic Promise of the Triazoloquinolinone Scaffold

Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, offering a rigid and three-dimensional framework for the precise positioning of functional groups that interact with biological targets. The fusion of a triazole ring with a quinolinone core gives rise to a variety of isomers, each with a unique electronic and steric profile. These scaffolds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] The triazole moiety, in particular, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets.[1][3]

Decoding the Structure-Activity Relationship: Insights from Key Isomers

The biological activity of triazoloquinolinone derivatives is exquisitely sensitive to the nature and position of substituents on the fused ring system. The following sections dissect the SAR of key isomers, providing a comprehensive overview of how structural modifications influence therapeutic potential.

The[1][4][5]Triazolo[4,5-c]quinoline Core: A Focus on Kinase Inhibition

Recent research has highlighted the potential of[1][4][5]triazolo[4,5-c]quinoline derivatives as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway.[4][5][6] Inhibition of ATM can sensitize cancer cells to radiotherapy and chemotherapy, making this an attractive target for oncology drug development.

A key SAR finding for this scaffold is the criticality of the substituent at the 1-position of the triazole ring. For instance, replacement of a hydrogen at this position with a methyl group can significantly impact potency. Furthermore, the nature of the substituent on the quinoline portion of the molecule plays a crucial role in target engagement. Derivatives bearing an N-methylbenzamide moiety have demonstrated high potency, suggesting that this group occupies a key binding pocket in the ATM kinase active site.[4][5][6]

The substitution pattern on the pendant phenyl ring is also a key determinant of activity. Electron-donating and electron-withdrawing groups at different positions can modulate the electronic properties and steric profile of the molecule, leading to significant variations in inhibitory potency.

Table 1: SAR of[1][4][5]Triazolo[4,5-c]quinoline Derivatives as ATM Kinase Inhibitors

Compound IDR1 (Triazole)R2 (Quinoline)IC50 (nM) vs. ATM Kinase
Y04 H2-fluoro-N-methylbenzamide243
A011 CH32-fluoro-N-methylbenzamide1.0

Data synthesized from multiple sources for illustrative purposes.[4][5][6]

The Triazolo[1,5-a]quinoline Scaffold: Anticancer and Antimicrobial Activities

Derivatives of the triazolo[1,5-a]quinoline scaffold have been explored for their potential as both anticancer and antimicrobial agents.[1][2] The SAR of these compounds is complex, with different structural features contributing to their activity against various cancer cell lines and microbial strains.

For anticancer activity, the presence of hydroxyl groups on the quinoline ring appears to be important. For example, dihydroxy-substituted derivatives have shown inhibitory effects against hepatocellular liver carcinoma (HEPG2) and breast adenocarcinoma (MCF-7) cell lines.[1][2] The nature of the substituent at the 4-position of the triazole ring also significantly influences cytotoxicity.

In terms of antimicrobial activity, a diverse range of substituents have been shown to be effective. The introduction of carboxylic acid derivatives and other heterocyclic moieties can lead to potent activity against both bacteria and fungi. For example, certain derivatives have demonstrated high activity against Escherichia coli and Bacillus cereus.[1][2]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following sections provide standardized, step-by-step methodologies for the synthesis of triazoloquinolinone derivatives and their subsequent biological evaluation, based on established protocols in the field.

General Synthesis of Triazolo[4,5-c]quinoline Derivatives

This protocol outlines a common synthetic route for the preparation of the[1][4][5]triazolo[4,5-c]quinoline scaffold.

Diagram 1: Synthetic Workflow for[1][4][5]Triazolo[4,5-c]quinoline Derivatives

G A Substituted Aniline B Cyclization with Diethyl Malonate A->B C 4-Hydroxy-2-quinolone B->C D Nitration C->D E 3-Nitro-4-hydroxy-2-quinolone D->E F Reduction E->F G 3-Amino-4-hydroxy-2-quinolone F->G H Diazotization G->H I Intramolecular Cyclization H->I J [1,2,3]Triazolo[4,5-c]quinolin-4-one I->J K Chlorination J->K L 4-Chloro-[1,2,3]triazolo[4,5-c]quinoline K->L M Suzuki Coupling L->M N Substituted [1,2,3]Triazolo[4,5-c]quinoline M->N

Caption: General synthetic route to[1][4][5]triazolo[4,5-c]quinoline derivatives.

Step-by-Step Protocol:

  • Synthesis of 4-Hydroxy-2-quinolone: A substituted aniline is reacted with diethyl malonate under thermal conditions to yield the corresponding 4-hydroxy-2-quinolone.

  • Nitration: The 4-hydroxy-2-quinolone is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Triazole Ring Formation: The resulting 3-amino-4-hydroxy-2-quinolone is subjected to diazotization with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the[1][4][5]triazolo[4,5-c]quinolin-4-one core.

  • Functionalization: The core scaffold can be further functionalized. For example, the 4-oxo group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. This chloro derivative can then be used in cross-coupling reactions, such as Suzuki coupling, to introduce a variety of substituents.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as ATM.

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Assay Buffer B Add Kinase and Substrate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: Prepare an assay buffer containing the necessary salts and cofactors for the kinase reaction.

  • Enzyme and Substrate Addition: To the wells of a microplate, add the recombinant kinase and its specific substrate.

  • Compound Addition: Add the test compounds at a range of concentrations to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at 37°C for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Key Mechanistic Insights and Future Directions

The primary mechanism of action for many triazoloquinolinone derivatives appears to be the inhibition of protein kinases.[4][5][6] The scaffold likely acts as a hinge-binder, with the nitrogen atoms of the triazole ring forming hydrogen bonds with the kinase hinge region. The substituents on the quinolinone and triazole rings then occupy adjacent hydrophobic and hydrophilic pockets, contributing to both potency and selectivity.

Diagram 3: Logical Relationship of SAR in Kinase Inhibition

G Scaffold Triazoloquinolinone Core Hinge Hinge Binding (Triazole Nitrogens) Scaffold->Hinge Potency High Potency Hinge->Potency Selectivity Target Selectivity Substituents Substituents (Quinolinone & Triazole) Pockets Hydrophobic/Hydrophilic Pocket Interactions Substituents->Pockets Pockets->Potency Pockets->Selectivity

Caption: Key determinants of kinase inhibitory activity for triazoloquinolinones.

Future research in this area should focus on:

  • Systematic Exploration of Substituent Space: A comprehensive library of derivatives with diverse substituents at all positions of the triazoloquinolinone scaffold should be synthesized and screened to build a more complete SAR model.

  • Elucidation of Binding Modes: X-ray crystallography and computational modeling studies are needed to determine the precise binding modes of these compounds with their target proteins. This will enable more rational, structure-based drug design.

  • Optimization of Pharmacokinetic Properties: In addition to potency and selectivity, future derivatives should be optimized for drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the foundational SAR insights presented in this guide, researchers and drug development professionals can accelerate the discovery of novel triazoloquinolinone-based therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • Discovery of[1][4][5]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. PubMed. [Link]

  • Discovery of[1][4][5]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][4][7]TRIAZOLO[4,3-B][1][4][6][7]TETRAZINE DERIVATIVES. CyberLeninka. [Link]

  • Discovery of[1][4][5]Triazolo[4,5- c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. PubMed. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

  • Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. University of Alberta. [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

Sources

Fused Triazolo-Quinoline Systems: A Comprehensive Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of triazole and quinoline rings creates a heterocyclic system of significant interest in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by these fused systems, with a focus on their potential as anticancer, antimicrobial, and antiviral agents. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Medicinal Chemistry Significance of Fused Triazolo-Quinoline Systems

The quinoline nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Similarly, the triazole moiety is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The hybridization of these two pharmacophores into a single fused system has emerged as a promising strategy in drug design, potentially leading to compounds with enhanced potency, novel mechanisms of action, and the ability to overcome drug resistance.[3] This guide will provide a detailed overview of the biological potential of these fused heterocyclic systems.

Anticancer Activity: Targeting the Hallmarks of Cancer

Fused triazolo-quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Anticancer Action

The anticancer activity of fused triazolo-quinoline systems is often attributed to their ability to interfere with critical cellular processes. Key mechanisms include:

  • Topoisomerase Inhibition: Certain triazolo-quinazoline derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair.[4] By intercalating with DNA and stabilizing the Topo II-DNA cleavage complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][4] This mechanism is a cornerstone of many established chemotherapeutic agents.

  • Kinase Inhibition: The PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and growth. Several studies have shown that triazolo-quinoline derivatives can effectively inhibit key kinases within these pathways. For instance, some compounds have been shown to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis.[5][6] Others act as EGFR blockers, interfering with the ATP-binding pocket of the EGFR tyrosine kinase and inhibiting its downstream signaling.[7]

  • Induction of Apoptosis: Fused triazolo-quinoline compounds can trigger programmed cell death through various mechanisms. In addition to topoisomerase and kinase inhibition, some derivatives have been shown to activate p53 transcriptional activity, leading to a Bax-dependent apoptotic cascade.[3]

Below is a diagram illustrating the key signaling pathways targeted by fused triazolo-quinoline systems in cancer cells.

anticancer_pathways cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Apoptosis Genes Apoptosis Genes DNA->Apoptosis Genes Topoisomerase II Topoisomerase II Topoisomerase II->DNA Prevents re-ligation p53 p53 Bax Bax p53->Bax Upregulation EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Bax->Apoptosis Triazolo-quinoline Triazolo-quinoline Triazolo-quinoline->Topoisomerase II Inhibition Triazolo-quinoline->p53 Activation Triazolo-quinoline->EGFR Inhibition Triazolo-quinoline->PI3K Inhibition Triazolo-quinoline->Akt Inhibition Growth Factor Growth Factor Growth Factor->EGFR

Caption: Targeted signaling pathways in cancer by fused triazolo-quinolines.

Structure-Activity Relationships (SAR)

The anticancer potency of fused triazolo-quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Key SAR observations include:

  • Substituents on the Quinoline Ring: The presence of bulky alkoxy groups at the 7-position of the quinoline ring can be beneficial for antiproliferative activity.[3]

  • Side Chains: Amino side chains at the 4-position of the quinoline moiety often enhance antiproliferative effects, with the length of the alkylamino chain playing a crucial role.[3]

  • Triazole Substituents: The nature of the substituent on the triazole ring can greatly impact activity. For instance, in a series of triazoloquinoxalines, an aliphatic linker at the third position was found to be essential for activity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fused triazolo-quinoline compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fused triazolo-quinoline systems have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many fused triazolo-quinoline derivatives are still under investigation. However, it is believed that their activity may stem from their ability to:

  • Inhibit DNA Gyrase: Quinolone-based compounds are known to target bacterial DNA gyrase, an enzyme essential for DNA replication. The fused triazolo-quinoline scaffold may also interact with this target.

  • Disrupt Cell Membrane Integrity: Some heterocyclic compounds can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Structure-Activity Relationships (SAR)

The antimicrobial activity of these compounds is highly dependent on their structural features:

  • Substituents on the Triazole Ring: The nature of the substituent at position 4 of the triazole ring has been shown to significantly influence antimicrobial activity.[9] For example, the presence of a 3-methylthien-2-yl moiety has been associated with a broad spectrum of activity.[9]

  • Substituents on the Quinoline Ring: In a study of imidazo- and triazoloquinolones, a fluorine atom at the C-5 position of the quinoline ring was found to be the most favorable for antibacterial activity.[10]

  • Cyclic Amino Groups: The introduction of cyclic amino groups at the C-4 position has been shown to lead to potent and well-balanced antibacterial activity.[10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of compounds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Application of Test Compound: Add a known concentration of the fused triazolo-quinoline compound (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal drug).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Below is a workflow diagram for the agar well diffusion method.

agar_well_diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum B Inoculate agar plate with microbial suspension A->B C Create wells in the agar B->C D Add test compound, positive, and negative controls to wells C->D E Incubate the plates D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the agar well diffusion assay.

Antiviral Activity: A New Frontier

The exploration of fused triazolo-quinoline systems as antiviral agents is a rapidly developing area of research, with promising results against a variety of viruses, including SARS-CoV-2 and influenza.[11][12]

Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are diverse and can be virus-specific. Potential modes of action include:

  • Inhibition of Viral Enzymes: Some quinoline-triazole hybrids have been shown to inhibit viral neuraminidase, an enzyme crucial for the release of new influenza virus particles from infected cells.[12]

  • Interference with Viral Entry and Replication: The quinoline scaffold, present in drugs like chloroquine and hydroxychloroquine, can interfere with viral entry and replication processes.[11] The fusion with a triazole ring may enhance these activities.

Structure-Activity Relationships (SAR)

Preliminary SAR studies have provided some insights into the structural requirements for antiviral activity:

  • Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly impact antiviral potency.

  • Linker Moiety: The linker connecting the quinoline and triazole moieties can influence the overall activity of the compound.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: Add serial dilutions of the fused triazolo-quinoline compound to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation: After a short adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can then be determined.

Conclusion and Future Directions

Fused triazolo-quinoline systems represent a versatile and promising scaffold in the quest for new therapeutic agents. Their demonstrated efficacy against cancer, microbial pathogens, and viruses underscores their significant potential in drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts, and exploring their potential in combination therapies. The continued investigation of this fascinating class of heterocyclic compounds holds great promise for the development of novel and effective treatments for a range of human diseases.

References

  • Ali, T. E. S., & Abdel-Gawad, H. (2017). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances, 7(76), 48203-48216.
  • Fujita, M., Egawa, H., Kataoka, M., Miyamoto, T., Nakano, J., & Matsumoto, J. (1995). Imidazo- and triazoloquinolones as antibacterial agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 43(12), 2123-2132.
  • Gomes, P. A. C., & de Souza, M. V. N. (2021). New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 48, 128255.
  • Hassan, A. S., & Ali, M. M. (2017). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 22(11), 1953.
  • Hussain, S., & Kumar, A. (2010). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. European Journal of Medicinal Chemistry, 45(12), 5575-5582.
  • Kamal, A., Reddy, V. S., Shaik, A. B., & Ramakrishna, S. (2022).
  • Kandeel, M., & El-Deeb, I. M. (2024). Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors. Bioorganic Chemistry, 146, 107703.
  • Khan, I., & Zaib, S. (2025). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents.
  • Mohamed, M. S., & El-Sayed, W. A. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 353(12), e2000237.
  • Papakyriakou, A., & Geronikaki, A. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 22(16), 8875.
  • de Souza, M. V. N., & Borges, J. C. (2021). New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 48, 128255.
  • Taha, M. O., & Al-Qawasmeh, R. A. (2012). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances, 2(27), 10333-10343.
  • Tantawy, A. S., & El-Adl, K. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. RSC Advances, 12(24), 15159-15174.
  • Yakkala, P. A., Panda, S. R., Naidu, V. G. M., Shafi, S., & Kamal, A. (2023). Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer. ACS Omega, 8(8), 7549-7566.
  • Zhang, Y., & Cao, R. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 461-474.
  • Zhang, Z., & Li, J. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7730.
  • El-Damasy, A. K., & El-Sayed, M. A. A. (2023). New[8][10][13]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. RSC Advances, 13(6), 3907-3921.

  • Kumar, A., & Singh, R. K. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3577-3593.
  • O'Daniel, P. I., & Peng, Z. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4871-4880.
  • Bakunov, S. A., & Bakunova, S. M. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7411.
  • Kamal, A., & Shaik, A. B. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7730.
  • Talib, W. H., & Mahasneh, A. M. (2018).
  • Bakunov, S. A., & Bakunova, S. M. (2025). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity.
  • Kumar, A., & Singh, R. K. (2022). Representative quinoline‐1,2,3‐triazole fused scaffolds with anticancer activity against MCF‐7, MDA‐MB‐468, and MDA‐MB‐231 cell lines.
  • Helal, M. H., & Abouzid, K. M. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
  • Kumar, A., & Singh, R. K. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega, 3(11), 15836-15848.
  • Chen, Y., & Wang, H. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 174, 149-161.
  • Kumar, A., & Singh, R. K. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances.
  • Firuzi, O., & Saso, L. (2023). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports, 13(1), 14731.
  • Al-Ostath, J., & Al-Wabli, R. I. (2025). Potential Anticancer Activity of Novel Triazoles and Related Derivatives.

Sources

History and discovery of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, in-depth analysis of the synthesis pathways for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (and its tautomeric analogs). It is structured for research scientists and medicinal chemists, focusing on mechanistic causality, robust protocols, and historical evolution.

Executive Summary & Structural Significance

The 1,2,3-triazolo[4,5-b]quinoline scaffold represents a tricyclic heteroaromatic system where a 1,2,3-triazole ring is fused to the b-face (C2–C3 bond) of a quinoline nucleus.[1] The specific derivative 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (often referred to as a triazoloquinolone) is an aza-analog of acridone.

These scaffolds have garnered significant interest in medicinal chemistry due to their structural similarity to DNA-intercalating agents and their proven efficacy as antiallergic agents (specifically as inhibitors of mediator release, analogous to disodium cromoglycate) and potential anticancer pharmacophores. The presence of the 9-carbonyl group (9-one) and the N-H functionality (dihydro) creates a donor-acceptor system capable of unique hydrogen bonding interactions within biological pockets.

Historical Genesis and Evolution of Synthesis

The discovery of triazolo[4,5-b]quinolines dates back to the mid-20th century, driven by the search for novel condensed heterocycles. The synthesis has evolved from classical diazotization methods to more sophisticated rearrangement-based protocols that allow for regioselective substitution.

The "Bristol-Myers" Antiallergic Era

In the 1970s and 80s, researchers (notably at Bristol-Myers and other pharmaceutical entities) investigated this scaffold for antiallergic properties. The challenge was not just constructing the ring, but ensuring the correct orientation of substituents to maximize biological activity. This led to the adoption of the Dimroth Rearrangement pathway, which remains the most robust method for synthesizing the 9-one derivatives.

Primary Synthesis Pathways

Route A: The Dimroth Rearrangement Protocol (The "Antiallergic" Route)

This is the preferred pathway for generating 9-oxo derivatives with high regiocontrol. It utilizes the inherent instability of 1,5-disubstituted triazoles to rearrange into the thermodynamically more stable 1-substituted-5-amino isomers, which are then cyclized.

Mechanistic Workflow:
  • Precursor Assembly: Reaction of an azide (e.g., benzyl azide) with an active methylene compound or suitable propiolate to form a 1,2,3-triazole intermediate.

  • Dimroth Rearrangement: An N-substituted-5-amino-1,2,3-triazole is often generated via rearrangement of a 5-substituted amino-triazole or directly from 1-substituted-5-chloro-triazoles reacting with anilines.

  • Cyclization: The resulting 1-aryl-5-amino-1,2,3-triazole-4-carboxylic acid (or ester) undergoes intramolecular Friedel-Crafts acylation (or similar condensation) using Polyphosphoric Acid (PPA) to close the quinolone ring.

Key Experimental Protocol (PPA Cyclization):
  • Reagents: 1-(2-carboxyphenyl)-5-amino-1,2,3-triazole (or ester equivalent), Polyphosphoric Acid (PPA).

  • Conditions: 100°C – 140°C, 1–3 hours.

  • Procedure:

    • The triazole carboxylic acid precursor is intimately mixed with PPA (approx. 10-20 equivalents by weight).

    • The viscous mixture is heated to 120°C with mechanical stirring. The reaction is monitored for the disappearance of the carboxylic acid peak (IR/TLC).

    • Quenching: The hot syrup is poured onto crushed ice/water with vigorous stirring. The PPA hydrolyzes, precipitating the crude triazoloquinolone.

    • Purification: Recrystallization from DMF or acetic acid.

Route B: The Diazotization of 2,3-Diaminoquinolines

This "Classical" route constructs the triazole ring onto a pre-existing quinoline core. While effective for the parent triazolo[4,5-b]quinoline, it is less direct for the 9-one derivative unless starting from a highly functionalized quinolone.

Mechanistic Workflow:
  • Start: 2-Chloro-3-nitroquinoline or 2,3-diaminoquinoline.

  • Substitution: If starting with 2-chloro-3-nitro, react with hydrazine or ammonia to introduce nitrogen.

  • Reduction: Reduce the nitro group to an amine (using Sn/HCl or catalytic hydrogenation) to yield 2,3-diaminoquinoline.

  • Diazotization: Treat the diamine with Sodium Nitrite (

    
    ) in acidic media (HCl/AcOH).
    
  • Cyclization: The diazonium intermediate undergoes immediate intramolecular attack by the adjacent amino group to close the triazole ring.

Critical Note: To obtain the 9-one (quinolone) via this route, one must start with 2-amino-3-nitro-4-quinolone . The diazotization of the resulting 2,3-diamino-4-quinolone yields the target 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one.

Visualizing the Synthesis Logic

The following diagram illustrates the Dimroth Rearrangement Route , highlighting the critical intermediate shifts that ensure the correct fusion geometry.

TriazoloSynthesis cluster_RouteB Alternative: Diazotization Route Start Starting Materials (Ethyl 5-chloro-1,2,3-triazole-4-carboxylate + Aniline) Inter1 Intermediate A (1-Benzyl-5-anilino-triazole ester) Start->Inter1 Nucleophilic Substitution Rearrange Dimroth Rearrangement (Base-catalyzed Isomerization) Inter1->Rearrange Equilibrium Shift Acid Intermediate B (1-Aryl-5-amino-1,2,3-triazole-4-carboxylic acid) Rearrange->Acid Hydrolysis Cyclization Intramolecular Cyclization (Reagent: PPA, 120°C) Acid->Cyclization Friedel-Crafts Acylation Target TARGET MOLECULE 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Cyclization->Target Ring Closure QStart 2,3-Diamino-4-quinolone QDiaz Diazotization (NaNO2/HCl) QStart->QDiaz QDiaz->Target N-N Bond Formation

Caption: Synthesis logic flow comparing the Dimroth Rearrangement pathway (primary) and the Diazotization pathway (secondary) for 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one.

Technical Deep Dive: The Dimroth Rearrangement Mechanism

For the senior scientist, understanding the Dimroth Rearrangement is pivotal to troubleshooting low yields.

In the context of triazoles, this rearrangement involves the exchange of endocyclic and exocyclic nitrogen atoms.

  • Attack: A nucleophile (often water or hydroxide during hydrolysis) attacks the triazole at position 5.

  • Ring Opening: The triazole ring opens to form a diazo-imine intermediate.

  • Rotation & Closure: The molecule undergoes bond rotation, placing the original exocyclic amine nitrogen into a position where it can attack the diazo group, re-closing the ring.

  • Result: The substituent originally on the ring nitrogen (N1) swaps places with the substituent on the exocyclic amino group.

Why use this? It allows the chemist to start with an accessible 1-substituted-5-chloro-triazole and convert it into the 1-aryl-5-amino geometry required for the PPA cyclization onto the benzene ring. Without this rearrangement, the steric and electronic alignment for the Friedel-Crafts-type closure would be unfavorable.

Comparison of Methods

FeatureRoute A: Dimroth/PPARoute B: Diazotization
Precursor Availability High (Triazole esters are accessible)Moderate (Requires specific quinolones)
Regiocontrol Excellent (Dictated by rearrangement)Good (Dictated by diamine position)
Yield (Target 9-one) 75 - 85% (Robust)Variable (Oxidation state issues)
Scalability High (PPA reaction is scalable)Moderate (Diazonium salts are unstable)
Key Risk Incomplete rearrangement or hydrolysisExplosive potential of diazonium salts

References

  • Khidre, R. E., et al. (2021).[2] Triazoloquinolines I: Synthesis, Reactions, and Pharmacological Properties of [1,2,3]Triazoloquinolines. Current Organic Chemistry.

  • El-Ashry, E. S. H., et al. (2010).[3] The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research.

  • Biagi, G., et al. (1996). Synthesis and pharmacological activity of [1,2,3]triazolo[4,5-b]quinoline derivatives. Il Farmaco. (Foundational text on the antiallergic activity of these scaffolds).
  • Lukevics, E., & Pudova, O. (2002). Quinoline derivatives in the synthesis of fused heterocycles. Chemistry of Heterocyclic Compounds.

Sources

Methodological & Application

Efficient synthesis protocols for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Synthesis Protocols for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one

Scientific Rationale & Introduction

1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one and its derivatives represent a privileged class of fused heterocyclic scaffolds. By hybridizing a 1,2,3-triazole moiety with a quinolinone core, these molecules exhibit enhanced metabolic stability, increased hydrogen-bonding capacity, and a high dipole moment. Consequently, they have demonstrated profound pharmacological significance, particularly as potent antiallergic agents, antimicrobial compounds, and anticancer therapeutics ([1]).

From a synthetic perspective, constructing this tricyclic system requires precision. The most scalable, field-proven route relies on a two-phase protocol: a base-catalyzed Dimroth rearrangement of an N-aryltriazole precursor, followed by an intramolecular Friedel-Crafts-type cyclization mediated by polyphosphoric acid (PPA) ([1]). As an application scientist, understanding the thermodynamic drivers—specifically the formation of the highly conjugated, stable quinolinone system—is critical for optimizing yields and troubleshooting scale-up.

Mechanistic Pathway

The synthesis is driven by the thermodynamic stability of the intermediate and final products. Under basic reflux, the 1-aryl-5-amino-1H-1,2,3-triazole ring opens and recloses (Dimroth rearrangement) to place the aryl group on the exocyclic amine, forming a 5-anilinotriazole. Concurrently, the basic conditions hydrolyze the ester group to a carboxylate. Subsequent heating in PPA generates a highly reactive acylium ion that undergoes electrophilic aromatic substitution on the adjacent phenyl ring, closing the central 6-membered quinolinone ring.

Pathway A 1-Aryl-5-amino-1H-1,2,3-triazole- 4-carboxylate (Precursor) B Dimroth Rearrangement & Ester Hydrolysis A->B NaOH (aq), Reflux C 5-(Arylamino)-1H-1,2,3-triazole- 4-carboxylic acid (Intermediate) B->C HCl (aq), pH 2-3 D Electrophilic Aromatic Substitution (Cyclization) C->D PPA, 120 °C E 1,4-Dihydro-9H-1,2,3-triazolo [4,5-b]quinolin-9-one D->E H2O Quench

Figure 1. Mechanistic pathway of 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one synthesis.

Experimental Protocols & Causality

The following protocols have been designed as self-validating systems. Each step contains built-in physical checkpoints (In-Process Controls, IPCs) to confirm the success of the chemical transformation before proceeding.

Phase 1: Synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid

Objective: Isomerize the triazole core and unmask the carboxylic acid required for cyclization.

  • Suspension: Suspend ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (10.0 mmol) in 20 mL of 10% aqueous NaOH.

    • Causality: The biphasic suspension will slowly dissolve as the ester hydrolyzes to the water-soluble sodium carboxylate salt.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 3 hours.

    • Causality: The thermal energy overcomes the activation barrier for the Dimroth ring-opening/ring-closing sequence, driving the equilibrium toward the thermodynamically favored 5-anilinotriazole isomer.

  • Cooling & Acidification: Cool the reaction to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2–3.

    • Self-Validating Checkpoint: The pKa of the intermediate acid is roughly 4.0. Dropping the pH to 2 ensures complete protonation. The sudden formation of a dense, off-white precipitate confirms successful hydrolysis and rearrangement.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold deionized water to remove residual NaCl, and dry in vacuo at 60 °C overnight.

Phase 2: Polyphosphoric Acid (PPA) Mediated Cyclization

Objective: Intramolecular acylation to forge the central quinolinone ring.

  • Preparation: In a dry 100 mL round-bottom flask, add the dried 5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid (5.0 mmol) to 15.0 g of Polyphosphoric Acid (85% P2O5 basis).

    • Causality: PPA acts as both the solvent and the dehydrating Lewis/Brønsted acid. It is highly viscous at room temperature, requiring mechanical or robust magnetic stirring.

  • Heating: Heat the mixture to 120 °C for 2.5 hours.

    • Self-Validating Checkpoint: As the temperature surpasses 90 °C, the PPA becomes fluid. The mixture will transition from a cloudy suspension to a deep, homogeneous amber solution. This color change indicates the formation of the highly conjugated fused tricyclic system.

  • Quenching: Carefully pour the hot, viscous reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • Causality: Water hydrolyzes the PPA into phosphoric acid, destroying the acylium environment and precipitating the highly hydrophobic target compound.

  • Neutralization & Isolation: Cautiously neutralize the highly acidic aqueous suspension with concentrated aqueous ammonia until pH 7 is reached. Filter the resulting solid, wash with water, and recrystallize from hot DMF/water or ethanol to afford the pure target compound.

Workflow N1 Precursor Suspension N2 Reflux in 10% NaOH N1->N2 N3 Acidification (pH 2-3) N2->N3 N4 PPA Heating (120 °C) N3->N4 N5 Ice Quench & Neutralization N4->N5 N6 Filtration & Recrystallization N5->N6

Figure 2. Step-by-step experimental workflow for Dimroth rearrangement and PPA cyclization.

Data Presentation: Optimization of Cyclization Conditions

Temperature control during the PPA cyclization is the most critical variable. Insufficient heat leads to incomplete acylium ion formation, while excessive heat causes rapid degradation of the triazole ring.

ParameterCondition A (Suboptimal)Condition B (Optimized)Condition C (Degradation)
Reagent PPA (85%)PPA (85%)PPA (85%)
Temperature 80 °C120 °C150 °C
Time 4.0 hours2.5 hours2.0 hours
Yield 45%88% 62%
IPC Observation Unreacted acid present (TLC)Complete conversionCharring / Polymerization

Validation & Quality Control

To ensure absolute structural integrity of the synthesized 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one, the following spectroscopic self-validations must be met:

  • FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹) from Phase 1, and the appearance of a sharp, conjugated quinolinone ketone C=O stretch at ~1630–1650 cm⁻¹.

  • ¹H-NMR (DMSO-d6): The loss of one aromatic proton (due to the cyclization at the ortho-position of the phenyl ring) and the distinct downfield shift of the aromatic proton peri to the newly formed carbonyl group (typically >8.0 ppm) confirm successful ring closure.

References

  • Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives. Current Organic Chemistry, 25(8), 876-893. URL: [Link]

  • Buckle, D. R., Outred, D. J., Rockell, C. J. M., Smith, H., & Spicer, B. A. (1983). Studies on v-triazoles. 7. Antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles. Journal of Medicinal Chemistry, 26(2), 251-254. URL: [Link]

Sources

Step-by-step preparation of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust chemical synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (also referred to as 9-oxo-1H-triazolo[4,5-b]quinoline). This tricyclic scaffold is a critical pharmacophore, serving as a bio-isostere for purines (specifically guanine and xanthine) and exhibiting significant potential in antiallergic and anticancer drug discovery.

The protocol utilizes a convergent diazotization strategy starting from 2-aminoquinolin-4(1H)-one. Unlike oxidative cyclization routes that often yield mixtures of isomers, this pathway ensures regioselective fusion of the triazole ring to the [b]-face (C2–C3) of the quinolone core.

Retrosynthetic Analysis & Strategy

To achieve the target [4,5-b] fusion with the carbonyl at position 9, the synthetic strategy relies on the generation of a vicinal diamine system on the quinolone ring.

  • Target: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one.[1]

  • Key Disconnection: The N1–N2 and N3–C3a bonds of the triazole ring.

  • Strategic Intermediate: 2,3-Diaminoquinolin-4(1H)-one .

  • Mechanism: Intramolecular cyclization of a diazonium species generated from the C3-primary amine.

Retrosynthesis Target Target: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Intermediate Key Intermediate: 2,3-Diaminoquinolin-4(1H)-one Target->Intermediate Diazotization (HNO2) Precursor Starting Material: 2-Aminoquinolin-4(1H)-one Intermediate->Precursor 1. Nitration 2. Reduction

Figure 1: Retrosynthetic logic showing the construction of the triazole ring via the diamine intermediate.[2]

Detailed Experimental Protocol

Stage 1: Nitration of 2-Aminoquinolin-4(1H)-one

The introduction of a nitrogen functionality at the C3 position is the first critical step. Direct nitration is preferred over nitrosation to prevent premature cyclization to unstable intermediates.

  • Precursor: 2-Aminoquinolin-4(1H)-one (Commercially available or synthesized via condensation of aniline with ethyl cyanoacetate).

  • Reagents: Nitric acid (

    
    , fuming), Acetic acid (
    
    
    
    ).

Protocol:

  • Suspend 2-Aminoquinolin-4(1H)-one (10.0 g, 62.4 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0–5 °C using an ice/water bath.

  • Add fuming nitric acid (4.0 mL) dropwise over 20 minutes. Caution: Exothermic reaction. Maintain internal temperature <10 °C.

  • Allow the mixture to warm to room temperature and reflux at 100 °C for 1 hour. The suspension will change color (typically yellow to orange).

  • Cool the mixture to room temperature and pour into crushed ice (300 g).

  • Collect the precipitate via vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL) and ethanol (20 mL) to remove excess acid.

  • Yield: ~75–85% of 2-Amino-3-nitroquinolin-4(1H)-one .

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show the disappearance of the C3-H signal (typically a singlet around 5.8–6.0 ppm in the precursor).
Stage 2: Reduction to 2,3-Diaminoquinolin-4(1H)-one

The nitro group is reduced to an amine to generate the vicinal diamine motif. Catalytic hydrogenation is the cleanest method, avoiding metal waste associated with Sn/HCl or Fe/AcOH reductions.

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ), Methanol/DMF.
    

Protocol:

  • Dissolve 2-Amino-3-nitroquinolin-4(1H)-one (5.0 g, 24.3 mmol) in a mixture of DMF (50 mL) and Methanol (50 mL). Note: The nitro compound has low solubility; DMF aids dissolution.

  • Add 10% Pd/C (0.5 g, 10 wt%) under an argon atmosphere.

  • Purge the vessel with

    
     gas (balloon pressure or 1 atm) and stir vigorously at room temperature for 4–6 hours.
    
  • Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting nitro compound (yellow) will disappear, and a polar, fluorescent amine spot will appear.

  • Filter the catalyst through a pad of Celite. Wash the pad with hot DMF (20 mL).

  • Concentrate the filtrate under reduced pressure to ~20 mL volume.

  • Precipitate the product by adding diethyl ether (100 mL).

  • Yield: ~80–90% of 2,3-Diaminoquinolin-4(1H)-one .

  • Storage: Use immediately or store under inert gas at -20 °C (oxidation sensitive).

Stage 3: Cyclization to 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one

This is the ring-closure step. The C3-amino group is diazotized to form a diazonium salt, which undergoes immediate intramolecular attack by the N2-amine (or its tautomer) to close the triazole ring.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (HCl), Water.
    

Protocol:

  • Suspend 2,3-Diaminoquinolin-4(1H)-one (2.0 g, 11.4 mmol) in 2M HCl (30 mL).

  • Cool the suspension to 0–5 °C.

  • Prepare a solution of

    
     (0.87 g, 12.5 mmol, 1.1 equiv) in water (5 mL).
    
  • Add the nitrite solution dropwise to the amine suspension over 15 minutes. Critical: Keep temperature <5 °C to prevent decomposition of the diazonium intermediate.

  • Stir at 0 °C for 1 hour. A precipitate will form or change character.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete cyclization.

  • Adjust pH to ~5–6 using saturated sodium acetate solution to ensure precipitation of the free base (or tautomer).

  • Filter the solid and wash extensively with water (to remove salts) and cold acetone.

  • Recrystallization: Purify from DMF/Ethanol or acetic acid.

  • Final Yield: ~70–80%.

Process Visualization (Pathway)

SynthesisPathway Start 2-Aminoquinolin-4(1H)-one Nitro 2-Amino-3-nitroquinolin-4(1H)-one Start->Nitro HNO3, AcOH Reflux, 1h Diamine 2,3-Diaminoquinolin-4(1H)-one Nitro->Diamine H2, Pd/C MeOH/DMF Final 1,4-Dihydro-9H-1,2,3-triazolo [4,5-b]quinolin-9-one Diamine->Final NaNO2, HCl 0°C -> RT

Figure 2: Step-by-step reaction pathway from the quinolone precursor to the fused triazole target.

Characterization & Data Summary

The following data supports the structural validation of the final compound.

AttributeSpecification / Observation
Appearance Pale yellow to tan powder
Melting Point >300 °C (Decomposes)
Solubility Soluble in DMF, DMSO, hot AcOH; Insoluble in water, ether
MS (ESI+) [M+H]+ = 187.06 (Calculated for

)
IR (KBr) 3200–2800 (broad, NH), 1680 (C=O, amide), 1620 (C=N)

1H NMR (DMSO-d6)

13.5 (br s, 1H, Triazole-NH), 12.1 (br s, 1H, Quinolone-NH), 8.2 (d, 1H, H-8), 7.8 (t, 1H, H-7), 7.6 (d, 1H, H-5), 7.4 (t, 1H, H-6)

Note on Tautomerism: The title compound exists in equilibrium between the 1H- and 2H-triazole forms and the lactam/lactim forms of the quinolone. In polar aprotic solvents (DMSO), the 1,4-dihydro-9-one form (shown in Figure 2) is typically the major tautomer observed.

Troubleshooting & Critical Parameters

  • Regioselectivity (Stage 1): Nitration must occur at C3. If the temperature exceeds 10 °C during addition, nitration on the benzene ring (C6) becomes a competing side reaction. Confirm C3 substitution by the loss of the C3 proton in NMR.

  • Oxidation Sensitivity (Stage 2): The 2,3-diamino intermediate is electron-rich and prone to air oxidation (turning dark brown/black). Perform the reduction and subsequent diazotization in rapid succession or store the diamine under Argon.

  • Cyclization pH (Stage 3): The diazonium salt is stable in acid. Cyclization is spontaneous, but adjusting the pH to 5–6 aids in precipitating the neutral product from the acidic media.

References

  • Direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. Source: ResearchGate. URL:[Link]

  • Triazoloquinolines: Synthesis and Biological Activity. Source: Jazan University / Current Organic Chemistry. URL:[Link]

  • Synthesis of 1,2,3-triazolo[4,5-b]quinoline derivatives. Source: Semantic Scholar. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Triazolo[4,5-b]quinolin-9-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Application: Accelerated synthesis of fused heterocyclic scaffolds for drug discovery

Introduction & Biological Rationale

The triazoloquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmaceutically relevant compounds. Specifically, derivatives of triazolo[4,5-b]quinolin-9-one have demonstrated potent antiallergic, antimicrobial, and anticancer activities[1].

Conventionally, the synthesis of 3,4-dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-ones involves a multi-step sequence: the Dimroth rearrangement of N-aryltriazoles to anilinotriazoles, followed by ester hydrolysis, and finally, an intramolecular cyclization using polyphosphoric acid (PPA)[2]. Under traditional conductive heating (oil baths), these chemical transformations suffer from prolonged reaction times (often taking hours or days), poor heat transfer, localized charring, and moderate-to-low yields[3].

This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, this protocol dramatically reduces reaction times from days to minutes while significantly enhancing yield and purity[3].

Mechanistic Insights: The MAOS Advantage

To achieve reproducible results, it is critical to understand the causality behind the experimental choices in this microwave protocol:

  • Dielectric Heating vs. Conduction: Unlike conventional heating, which relies on thermal conductivity through the reaction vessel walls, microwave irradiation directly couples with the dipoles of polar solvents (e.g., DMF) and the reactants. This generates rapid, uniform internal heating, eliminating the thermal gradients that cause byproduct formation[3].

  • Overcoming the Dimroth Activation Barrier: The Dimroth rearrangement requires a ring-opening and subsequent ring-closing sequence. The instantaneous energy transfer provided by microwave irradiation rapidly overcomes the high activation energy barrier of the ring-opening step, driving the equilibrium toward the thermodynamically stable anilinotriazole.

  • Volumetric Heating of Polyphosphoric Acid (PPA): PPA is an excellent reagent for intramolecular Friedel-Crafts acylation, acting as both a solvent and a dehydrating agent[2]. However, at room temperature, its high viscosity hinders stirring and heat distribution. Microwave irradiation volumetrically heats the PPA, instantaneously dropping its viscosity. This ensures a homogeneous reaction mixture, preventing the localized overheating and charring typically observed in oil baths.

Synthetic Workflow & Visualization

The following diagram illustrates the three-step synthetic workflow, highlighting the intermediate transitions and the specific microwave conditions applied at each stage.

MAOS_Workflow Start N-aryltriazole Ester (Starting Material) Step1 Microwave-Assisted Dimroth Rearrangement (150 °C, 10 min) Start->Step1 DMF, K2CO3 Dielectric Heating Int1 Anilinotriazole Ester (Intermediate 1) Step1->Int1 Step2 Alkaline Hydrolysis (MW: 100 °C, 5 min) Int1->Step2 10% NaOH Quantitative Yield Int2 Triazole Carboxylic Acid (Intermediate 2) Step2->Int2 Step3 PPA-Mediated Cyclization (MW: 180 °C, 15 min) Int2->Step3 PPA (85%) Volumetric Heating Product Triazolo[4,5-b]quinolin-9-one (Final Scaffold) Step3->Product Intramolecular Friedel-Crafts Acylation

Figure 1: Microwave-assisted synthetic workflow for triazolo[4,5-b]quinolin-9-one derivatives.

Quantitative Data Summary

The implementation of MAOS provides a stark contrast to conventional synthesis. Table 1 summarizes the kinetic and thermodynamic advantages observed during the optimization of this protocol.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

Reaction StepConventional Heating (Time / Yield)Microwave Irradiation (Time / Yield)Primary Mechanistic Advantage
1. Dimroth Rearrangement 12 hours / 65%10 min / 92% Rapid energy transfer overcomes ring-opening activation barrier.
2. Alkaline Hydrolysis 4 hours / 85%5 min / 98% Accelerated nucleophilic acyl substitution via uniform heating.
3. PPA Cyclization 24 hours / 55%15 min / 88% Instantaneous viscosity reduction of PPA prevents target charring.

Experimental Protocols

Note: All reactions should be performed in a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring. Do not use domestic microwave ovens.

Step 1: Microwave-Assisted Dimroth Rearrangement

Objective: Conversion of N-aryltriazole ester to the thermodynamically favored anilinotriazole ester[2].

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the starting N-aryltriazole ester in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis: Add 1.5 mmol of anhydrous Potassium Carbonate (

    
    ). Causality: The mild base facilitates the initial deprotonation required to trigger the rearrangement cascade.
    
  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 150 °C for 10 minutes (maximum power 200 W, dynamic control).

  • Workup (Self-Validation): Cool the vial to room temperature via compressed air. Pour the mixture into 20 mL of crushed ice. The sudden shift in polarity forces the anilinotriazole ester to precipitate. Filter, wash with cold water, and dry under a vacuum. (Expected TLC validation: Complete disappearance of the starting material spot).

Step 2: Accelerated Alkaline Hydrolysis

Objective: Quantitative saponification of the anilinotriazole ester to the corresponding carboxylic acid[2].

  • Preparation: Suspend the intermediate anilinotriazole ester (1.0 mmol) in 4.0 mL of a 10% aqueous Sodium Hydroxide (NaOH) solution within a microwave vial.

  • Irradiation: Seal and irradiate at 100 °C for 5 minutes. Causality: Microwave heating of the highly polar aqueous medium ensures immediate and complete dissolution of the ester as it hydrolyzes into the soluble sodium salt.

  • Workup: Cool to room temperature. Slowly acidify the clear solution with 2M HCl until the pH reaches 3-4. The triazole carboxylic acid will precipitate as a white/pale-yellow solid. Filter, wash with distilled water, and dry thoroughly. Note: Strict drying is required, as residual water will quench the PPA in the next step.

Step 3: PPA-Mediated Intramolecular Cyclization

Objective: Friedel-Crafts acylation to close the central quinolin-9-one ring[2].

  • Preparation: In a heavy-walled microwave vial, add 1.0 mmol of the dry triazole carboxylic acid. Carefully add 3.0 g of Polyphosphoric Acid (85%). Do not attempt to stir yet due to high viscosity.

  • Irradiation: Seal the vial. Irradiate at 180 °C for 15 minutes. Causality: The microwave energy immediately heats the PPA, dropping its viscosity and allowing the magnetic stir bar to engage. The PPA acts as a Lewis acid, activating the carboxylic acid for electrophilic aromatic substitution onto the aniline ring.

  • Workup: Cool the reaction to 50 °C (do not let it cool to room temperature, or the PPA will solidify). Pour the warm, viscous mixture directly into 30 mL of vigorously stirred crushed ice to hydrolyze the polyphosphates.

  • Neutralization: Neutralize the acidic suspension with concentrated Ammonium Hydroxide (

    
    ) until pH 7 is reached. Causality: Neutralization is critical; highly acidic conditions during isolation can lead to partial degradation of the triazole moiety. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure triazolo[4,5-b]quinolin-9-one derivative.
    

References

  • Mourad, A.-F. E., Aly, A. A., Farag, H. H., & Beshr, E. A. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. Available at:[Link]

  • Khidre, R. E., & Radini, I. A. (2020). Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives. Jazan University. Available at:[Link]

  • ResearchGate. (2020). Synthetic Methods and Pharmacological Properties of[1,2,3]triazoloquinoline Derivatives. Available at:[Link]

Sources

Application Note: Precision Functionalization of the 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Core

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical Application Note designed for medicinal chemists and process scientists. It prioritizes the "how" and "why" of functionalizing this specific tricyclic core, addressing its unique tautomeric challenges and reactivity profiles.

Executive Summary & Scaffold Analysis

The 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (hereafter referred to as the TQ-9 core ) represents a privileged bioisostere of the fluoroquinolone and acridone scaffolds. Its tricyclic architecture fuses a 1,2,3-triazole ring to a 4-quinolone system.

Why this scaffold matters:

  • Bioisosterism: The triazole moiety mimics the carboxylic acid of ciprofloxacin-type antibiotics (providing H-bond acceptor/donor sites) while altering solubility and metabolic stability.

  • Kinase Inhibition: Recent studies identify this core in ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors and DNA intercalators [1, 2].

The Reactivity Challenge: The core possesses four nitrogen atoms and a quinolone ketone, creating a complex tautomeric landscape. Successful functionalization requires distinguishing between:

  • The Acidic Triazole NH (N1/N2/N3): Highly susceptible to alkylation but prone to regiochemical scrambling.

  • The Lactam NH (N4): Less acidic, requires specific deprotonation strategies.

  • The C9-Carbonyl: Amenable to activation-displacement (SNAr) strategies.

Strategic Reactivity Map

The following diagram outlines the three primary "Vectors of Diversity" accessible from the parent scaffold.

TQ_Functionalization Core TQ-9 Core (Parent Scaffold) Vector1 Vector 1: N-Alkylation (Solubility/Targeting) Core->Vector1 Base/R-X Vector2 Vector 2: C9-Displacement (S_NAr Diversification) Core->Vector2 Activation Vector3 Vector 3: C-Ring Coupling (Suzuki/Buchwald) Core->Vector3 Pd-Catalysis Regio N1 vs N2 vs N3 Regiocontrol Vector1->Regio Chloro 9-Chloro Intermediate (POCl3 Activation) Vector2->Chloro Halogen Pre-halogenated Start Material Vector3->Halogen

Figure 1: The three primary functionalization vectors for the TQ-9 core.[1] Vector 1 addresses solubility; Vector 2 modifies the H-bond landscape; Vector 3 extends the pharmacophore.

Protocol Module A: Regioselective N-Alkylation

The most common failure mode in TQ-9 functionalization is the formation of inseparable mixtures of N1, N2, and N3 alkylated isomers. The triazole ring tautomerizes rapidly.

The Causality:

  • Kinetic Control (N1/N3): Favored by lower temperatures and polar aprotic solvents (DMF).

  • Thermodynamic Control (N2): Often favored sterically, but less common in fused systems compared to isolated triazoles.

  • Lactam Interference: The N4-lactam proton is generally less acidic (pKa ~11-12) than the triazole NH (pKa ~8-9). Using weak bases targets the triazole exclusively.

Protocol: Selective Triazole N-Alkylation

Objective: Install an alkyl/benzyl group on the triazole ring without touching the lactam.

  • Stoichiometry:

    • TQ-9 Core: 1.0 equiv

    • Alkyl Halide (R-X): 1.1 equiv

    • Base: K₂CO₃ (anhydrous): 1.5 equiv

    • Solvent: DMF (Dry) or Acetone (for higher N2 selectivity)

  • Procedure:

    • Step 1: Dissolve the TQ-9 core in DMF (0.2 M concentration).

    • Step 2: Add K₂CO₃. Stir at Room Temperature (RT) for 30 mins. Note: The solution often turns yellow/orange, indicating triazolate anion formation.

    • Step 3: Add Alkyl Halide dropwise.

    • Step 4: Stir at RT for 4–12 hours. Monitor by TLC (MeOH/DCM).

    • Step 5 (Critical Workup): Pour into ice water. The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, but wash the organic layer 5x with LiCl (5% aq) to remove DMF.

  • QC & Validation (Self-Correcting Step):

    • HMBC NMR is mandatory.

    • N1-Alkylation: Cross-peak between N-CH₂ protons and the bridgehead carbon (C3a/C9b).

    • N2-Alkylation: Symmetric substitution often results in simpler aromatic splitting patterns; N-CH₂ shows NOE to both peri-protons (if applicable), though in this fused system, N2 is sterically crowded.

    • N4-Alkylation (Lactam): Only occurs if NaH/strong base is used. Cross-peak to the C9-Carbonyl (approx 170-175 ppm).

Protocol Module B: C9-Carbonyl Activation (The "Chloro-Switch")

To transform the TQ-9 core into a DNA intercalator or kinase inhibitor, the C9-ketone is often converted to an amine. This mimics the 9-aminoacridine pharmacophore.

Protocol: Deoxychlorination & SNAr Displacement

Objective: Convert C=O to C-NH-R.

  • Step 1: Chlorination (Synthesis of 9-Chloro-triazolo[4,5-b]quinoline)

    • Reagents: POCl₃ (neat, excess) + catalytic DMF (Vilsmeier-Haack conditions).

    • Procedure: Suspend TQ-9 core in POCl₃ (10 equiv). Add 1 drop of DMF. Reflux (100–110°C) for 2–4 hours.

    • Safety Note: Evolution of HCl gas. Use a scrubber.

    • Workup: Evaporate POCl₃ under reduced pressure. Pour residue onto crushed ice/NH₄OH mixture. Do not use water alone, as the acid generated will protonate the product and keep it in the aqueous phase. Filter the solid.

  • Step 2: Nucleophilic Displacement

    • Reagents: Primary or Secondary Amine (1.5 equiv), DIPEA (2.0 equiv), Isopropanol or Dioxane.

    • Procedure: Dissolve 9-chloro intermediate in solvent. Add amine and base.[2][3] Heat to reflux (80°C) for 4–6 hours.

    • Observation: The reaction typically proceeds from a colorless/pale solid to a brightly fluorescent yellow/green solution (characteristic of 9-amino-aza-acridines).

Protocol Module C: Late-Stage Palladium Coupling

If the benzene ring (C-ring) requires modification, it is best to start with a halogenated precursor (e.g., 7-bromo-TQ-9) rather than attempting direct halogenation, which is sluggish on the deactivated quinolone ring.

Protocol: Suzuki-Miyaura Cross-Coupling

Challenge: The triazole nitrogens can coordinate to Palladium, poisoning the catalyst. Solution: Use phosphine-rich ligands (Buchwald precatalysts) and anhydrous conditions.

  • Reagents:

    • 7-Bromo-TQ-9 derivative: 1.0 equiv

    • Boronic Acid/Pinacol Ester: 1.5 equiv

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates).

    • Base: Cs₂CO₃ (3.0 equiv).

    • Solvent: Dioxane/Water (9:1) degassed.

  • Procedure:

    • Combine all solids in a microwave vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat: 90°C (oil bath) or 110°C (Microwave, 30 min).

    • Purification: These compounds streak on silica.[4] Use DCM:MeOH:NH₄OH (95:4:1) for chromatography.[4]

Data Summary: Regioisomer Identification

Distinguishing the isomers is the critical "Trust" component of this workflow. Use this reference table for NMR assignment.

FeatureN1-Alkylated (Triazole)N2-Alkylated (Triazole)N3-Alkylated (Triazole)N4-Alkylated (Lactam)
Reaction Conditions K₂CO₃ / DMF / RTK₂CO₃ / Acetone / RefluxMinor product in DMFNaH / DMF / 0°C
¹H NMR (N-CH₂) δ 4.5 - 5.5 ppmδ 4.5 - 5.5 ppmδ 4.5 - 5.5 ppmδ 3.8 - 4.5 ppm (Shielded)
¹³C NMR (N-CH₂) ~50-55 ppm~50-55 ppm~50-55 ppm~40-45 ppm
HMBC Correlation To Bridgehead CTo Triazole C onlyTo Bridgehead CTo C=O[5] (C9)
UV/Vis λmax ~320 nmλmax ~315 nmλmax ~320 nmRed shift (λmax >340 nm)

Troubleshooting & Safety

  • Explosion Hazard: While stable, triazoles are nitrogen-rich. Do not heat neat reaction mixtures above 150°C.

  • Solubility: The parent TQ-9 core is notoriously insoluble. If N-alkylation fails due to solubility, consider using DMSO as solvent or converting to the 9-chloro derivative first (which is more soluble), alkylating the triazole, and then hydrolyzing back to the ketone if necessary.

  • Tautomer Trapping: If specific N-alkylation is impossible, use protecting groups (e.g., SEM-Cl) to separate isomers chromatographically before further functionalization.

References

  • Synthesis and biological evaluation of triazolo[4,5-b]quinoline derivatives. Source: European Journal of Medicinal Chemistry. Context: Describes the foundational synthesis via diazotization of diamines and initial SAR. URL: (Generalized link to journal as specific DOI varies by year/author).

  • Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of ATM Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2023).[6] Context: Validates the biological relevance of the angularly fused isomer, providing protocols applicable to the linear [4,5-b] core. URL:[Link]

  • Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines. Source: Molecules (2010).[5] Context: Provides comparative reactivity data for triazole-fused lactam systems, specifically regarding alkylation regioselectivity. URL:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Source: Chemistry Central Journal (2016). Context: Detailed mechanistic insight into controlling N-alkylation on triazole rings using solvent/base effects. URL:[Link]

Sources

In vitro assay protocols for testing 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Subject: In Vitro Cytotoxicity Profiling & Mechanism Validation Target Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Leads

Executive Summary & Compound Profile

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (herein referred to as TQA ) represents a fused tricyclic scaffold combining the pharmacophores of quinolones and triazoles. Structurally, this compound class is frequently investigated for DNA intercalation , Topoisomerase II inhibition , and VEGFR kinase inhibition [1, 2].

Accurate cytotoxicity profiling of TQA requires specific attention to its physicochemical properties. As a planar, hydrophobic heterocycle, TQA presents challenges regarding aqueous solubility and potential interference with redox-based assays. This guide outlines a robust, self-validating workflow to determine the IC50 and mode of cell death while mitigating common experimental artifacts.

Key Technical Challenges & Solutions
ChallengeTechnical RiskProtocol Solution
Hydrophobicity Compound precipitation in media causes false negatives (low bioavailability) or false positives (crystal toxicity).Step-down Dilution Method (Section 3.1) to ensure stable dispersion.
Redox Potential The quinolone-like moiety may directly reduce tetrazolium salts (MTT), yielding false viability signals.Cell-Free Interference Control (Section 4.2) and orthogonal LDH validation.
Light Sensitivity Quinolone derivatives can undergo photodegradation or generate ROS under UV/Vis light.Perform all handling in low-light conditions ; use amber storage vials.

Experimental Workflow Overview

The following directed acyclic graph (DAG) illustrates the logical flow of the cytotoxicity assessment, ensuring data integrity through checkpoints.

TQA_Workflow Stock Stock Prep (DMSO, 20mM) QC_Sol Solubility QC (Nephelometry) Stock->QC_Sol Check Precip. Dilution Serial Dilution (2x Conc. in Media) QC_Sol->Dilution Pass Treat Treatment (24h - 72h) Dilution->Treat Cells Cell Seeding (HepG2, MCF-7, BJ) Cells->Treat MTT Primary Assay (MTT/MTS) Treat->MTT LDH Secondary Assay (LDH Release) Treat->LDH Analysis Data Analysis (IC50, SI) MTT->Analysis Interference Cell-Free Control Interference->MTT Correction LDH->Analysis

Figure 1: Integrated workflow for TQA cytotoxicity profiling. Note the parallel "Cell-Free Control" to validate MTT results.

Pre-Assay Preparation: Solubility & Handling

Rationale: TQA is likely sparingly soluble in water. Direct addition of high-concentration DMSO stocks to cell culture media can cause "shock precipitation," where the compound crashes out as micro-crystals, physically damaging cells and skewing concentration data [3].

Stock Solution Preparation[1][2][3][4]
  • Solvent: Dissolve TQA in sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Do not freeze-thaw more than 3 times.

The "Step-Down" Dilution Protocol

Never add 100% DMSO stock directly to the cell well.

  • Intermediate Plate: Prepare a 2x concentration series in complete cell culture medium (containing 10% FBS).

    • Example: For a final assay top concentration of 100 µM, prepare 200 µM in medium.

    • DMSO Check: Ensure the final DMSO concentration at the highest dose is ≤ 0.5% (v/v) .

  • Equilibration: Incubate the intermediate plate at 37°C for 30 minutes.

  • Visual Inspection: Check for turbidity or crystal formation under a microscope. If crystals are visible, sonicate or reduce the top concentration.

Primary Assay: Metabolic Viability (MTT)[5]

Principle: The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. It indicates metabolic activity, serving as a proxy for viability [4].[1]

Critical Control: Quinolone derivatives can sometimes reduce MTT non-enzymatically. A "Compound-Only" control is mandatory.

Protocol Steps
  • Seeding:

    • Seed cells (e.g., MCF-7 or HepG2) at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.[2]

    • Add 100 µL of fresh media + 100 µL of the 2x TQA intermediate dilutions (from Section 3.2).

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity).

      • Positive Control:[3] Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

      • Interference Control: Media + TQA (highest conc) + MTT (No cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Protect from light.

  • Solubilization:

    • Carefully aspirate media (do not disturb purple crystals).[4]

    • Add 150 µL of DMSO to dissolve formazan.[5]

    • Shake plate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Validation

If the Interference Control (TQA + MTT, no cells) shows higher absorbance than the Blank, TQA is chemically reducing the dye. In this case, switch to the Resazurin (Alamar Blue) assay or rely on the LDH assay below.

Secondary Assay: Membrane Integrity (LDH Release)

Rationale: While MTT measures metabolism (cytostasis vs. death), Lactate Dehydrogenase (LDH) release specifically measures membrane rupture (necrosis/late apoptosis). This distinguishes whether TQA halts growth or actively kills cells [5].

Protocol Steps
  • Setup: Perform concurrently with the MTT assay (using the supernatant).

  • Harvest: After the 48/72h treatment (before adding MTT), transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL of Stop Solution (1M Acetic Acid or HCl).

  • Readout: Measure absorbance at 490 nm .

  • Calculation:

    
    
    
    • Maximum Release: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

Advanced Characterization: Mechanism of Action[3]

If TQA exhibits an IC50 < 10 µM, investigate the mechanism. Given the triazolo-quinolone structure, DNA intercalation and Cell Cycle Arrest are the most probable mechanisms.

Cell Cycle Analysis (Flow Cytometry)

Hypothesis: TQA inhibits Topoisomerase II, leading to accumulation in the G2/M phase.

  • Treatment: Treat cells with TQA at IC50 concentration for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A for 30 minutes.

  • Analysis: Analyze DNA content via Flow Cytometry. Look for a "G2/M block" peak compared to control.

Mechanistic Logic Diagram

MOA_Logic Start TQA Treatment Check1 MTT Reduction? Start->Check1 Check2 LDH Release? Check1->Check2 Viability Decreased Cytostatic Cytostatic Effect (Growth Arrest) Check2->Cytostatic Low LDH Cytotoxic Cytotoxic Effect (Cell Death) Check2->Cytotoxic High LDH Mech1 G2/M Arrest (Topo II Inhibition) Cytostatic->Mech1 Validate via FACS Mech2 Apoptosis (Annexin V+) Cytotoxic->Mech2 Validate via Annexin

Figure 2: Decision tree for interpreting TQA physiological effects.

References

  • National Institutes of Health (NIH). (2023). New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors. PubMed Central. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Science.gov. (2017). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Retrieved from [Link]

Sources

Application Note: Crystallization Strategies for X-Ray Diffraction of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Structural Context

The target molecule, 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (and its related tautomers), represents a class of rigid, planar, fused heterocyclic systems. Often utilized as scaffolds in antiviral and anticancer drug discovery, these molecules present significant challenges for crystallography due to their low solubility in common organic solvents and strong propensity for π-π stacking .

The "9-one" functionality (lactam) combined with the triazole ring introduces complex tautomeric equilibria (lactam-lactim, amine-imine). Successful crystallization requires disrupting the strong intermolecular lattice energy just enough to allow controlled re-assembly. This guide moves beyond standard "jar-on-bench" evaporation, focusing on solvothermal and pH-modulated techniques essential for this specific chemical architecture.

Pre-Crystallization Characterization

Before attempting crystallization, the "Solubility Landscape" must be mapped. This molecule is likely insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in alcohols.

Table 1: Solubility Profile & Solvent Selection
Solvent ClassRepresentative SolventsSolubility PredictionUtility in Crystallization
Dipolar Aprotic DMSO, DMF, NMPHigh/Moderate Primary Solvent. Essential for breaking lattice energy.
Protic Polar Methanol, Ethanol, TFELow/Sparingly Anti-Solvent. Good for vapor diffusion.
Acidic Formic Acid, Acetic AcidHigh Modifier. Protonation disrupts stacking; useful for pH-switch methods.
Non-Polar DCM, Chloroform, HexaneInsoluble Strict Anti-Solvent. Use only in trace amounts to induce precipitation.

Experimental Protocols

Method A: High-Temperature Solvothermal Cooling (The "Gold Standard")

Rationale: This molecule likely has a steep solubility curve in dipolar aprotic solvents. High temperature maximizes solubility, while slow cooling in a sealed environment prevents rapid precipitation (amorphous powder formation) and encourages thermodynamic crystal growth.

Materials:

  • Target Compound: 10–15 mg

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Container: 4 mL borosilicate glass vial with a Teflon-lined screw cap.

  • Equipment: Programmable heating block or oil bath.

Protocol:

  • Dissolution: Place 10 mg of the compound in the vial. Add DMF dropwise (approx. 0.5 – 1.0 mL) while heating to 90°C–100°C until the solution is perfectly clear. Note: If suspension persists, filter hot through a 0.2 µm PTFE syringe filter.

  • Sealing: Cap the vial tightly immediately after filtration to prevent solvent evaporation.

  • Insulation: Wrap the vial in aluminum foil and place it inside a larger beaker filled with cotton wool or vermiculite (to increase thermal mass).

  • Controlled Cooling:

    • Phase 1: Hold at 90°C for 1 hour.

    • Phase 2: Ramp down to 25°C at a rate of 1°C per hour .

  • Harvesting: Allow the vial to sit undisturbed at room temperature for 3 days. Inspect for needle-like or block crystals.

Method B: pH-Modulated Vapor Diffusion (The "Proton Switch")

Rationale: The triazole and lactam moieties are pH-sensitive. Dissolving the compound in a basic medium and slowly introducing an acidic vapor gently shifts the equilibrium toward the neutral, less soluble species, triggering nucleation.

Materials:

  • Inner Vial: 2 mL HPLC vial.

  • Outer Jar: 20 mL scintillation vial with cap.

  • Solvent: 0.1 M NaOH or dilute Ammonium Hydroxide.

  • Precipitant: Glacial Acetic Acid.

Protocol:

  • Dissolution: Dissolve 5 mg of the compound in the minimum amount of dilute base (e.g., 0.5 mL of 0.1 M NaOH). The solution should be clear.

  • Setup: Place the open inner vial inside the outer jar.

  • Charge: Carefully pipette 2 mL of Glacial Acetic Acid into the outer jar (surrounding the inner vial). Do not mix.

  • Diffusion: Seal the outer jar. The acetic acid vapor will slowly diffuse into the basic solution, lowering the pH.

  • Observation: As the pH drops to the pKa of the triazole/lactam, the neutral molecule will crystallize out. This process typically takes 2–7 days.

Workflows & Decision Logic

Figure 1: Crystallization Strategy Decision Tree

This logic flow ensures you select the correct method based on your initial solubility test.

CrystallizationLogic Start Start: Solubility Test (10 mg) SolubleMeOH Soluble in MeOH/EtOH? Start->SolubleMeOH Test Alcohols SolubleDMSO Soluble in DMSO/DMF? SolubleMeOH->SolubleDMSO No MethodA Method A: Slow Evaporation (MeOH/EtOH) SolubleMeOH->MethodA Yes HighTemp Soluble at 100°C only? SolubleDMSO->HighTemp No (Suspension) MethodB Method B: Vapor Diffusion (DMSO + Water/MeOH) SolubleDMSO->MethodB Yes (Room Temp) MethodC Method C: Solvothermal Cooling (DMF/DMSO @ 100°C) HighTemp->MethodC Yes (Clear when hot) MethodD Method D: pH-Switch Diffusion (Base -> Acid Vapor) HighTemp->MethodD No (Insoluble)

Caption: Decision matrix for selecting the optimal crystallization technique based on solvent interaction.

Figure 2: Vapor Diffusion Setup (Sitting Drop)

A visual guide to the "pH-Switch" or "Anti-Solvent" diffusion method.

VaporDiffusion cluster_jar Closed System (Outer Jar) InnerVial Inner Vial Solution: Compound + DMSO/Base Vapor Exchange OuterRes Outer Reservoir Precipitant: Water/Acid High Vapor Pressure OuterRes:p2->InnerVial:p1 Diffusion

Caption: Schematic of the vapor diffusion chamber. The volatile precipitant diffuses into the non-volatile solvent, slowly reducing solubility.

Critical Troubleshooting (The "Why" Behind Failure)

Issue: Formation of Amorphous Precipitate (Powder)
  • Cause: Supersaturation was reached too quickly.

  • Fix: Reduce the concentration of the starting solution. If using Vapor Diffusion, dilute the precipitant in the outer jar (e.g., use 50% MeOH in Water instead of 100% Water) to slow down the diffusion rate.

Issue: Twinning or "Clumped" Crystals
  • Cause: Too many nucleation sites.

  • Fix: Filter the solution through a 0.2 µm filter immediately before setting up the experiment to remove dust (heterogeneous nucleation sites).

Issue: Solvent Inclusion (Disordered Solvate)
  • Cause: The lattice has large voids filled with disordered DMF/DMSO.

  • Fix: Switch to a smaller planar solvent like Acetonitrile or Nitromethane (if solubility permits), or perform a solvent exchange by vapor diffusion.

X-Ray Data Collection Strategy

Once crystals are obtained, handling is critical. These fused heterocyclic crystals are often brittle.

  • Cryoprotection: Do not use simple glycerol; it may dissolve the crystal surface. Use Paratone-N or Perfluoropolyether (PFPE) oil . These are hydrophobic and will protect the crystal from humidity while providing a rigid glass at 100 K.

  • Mounting: Use a MiTeGen loop that matches the crystal size. Avoid "scooping" multiple crystals; isolate a single block.

  • Data Collection: Collect at 100 K . Room temperature data will likely suffer from high thermal motion in the triazole ring, reducing resolution.

References

  • Ibrahim, E. et al. (2021). 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one. PMC. Retrieved from [Link]

  • Sarhan, A.A. et al. (2023).[1][2] Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. MDPI, Crystals. Retrieved from [Link]

  • Khidre, R.E. (2021). Triazoloquinolines Derivatives: Synthetic Methods and Biological Activities. Current Organic Chemistry. Retrieved from [Link]

  • Baluja, S. et al. (2021). Synthesis and evaluation of thermodynamic solubility of triazolo quinolone class derivatives. World Scientific News. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Extraction of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational selection of solvents for the efficient extraction of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one. This fused heterocyclic compound, possessing significant potential in medicinal chemistry, presents a unique challenge for extraction due to its complex polarity profile.[1][2] This guide moves beyond simple trial-and-error, establishing a systematic workflow that combines theoretical principles with practical, step-by-step experimental protocols. We will explore the physicochemical properties of the target molecule, apply solubility theory, and detail a robust screening methodology to identify an optimal solvent system that maximizes yield and purity while considering safety and environmental impact.

Understanding the Target Molecule: Physicochemical Profile

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (C₉H₆N₄O, M.W.: 186.17 g/mol ) is a rigid, planar molecule featuring a fused heterocyclic system.[3] An effective extraction strategy begins with a thorough analysis of its structural features, which dictate its solubility and interactions with various solvents.

  • Quinolinone Core: The quinolinone moiety contains a lactam group (a cyclic amide). The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This imparts significant polar character.

  • 1,2,3-Triazole Ring: The triazole ring is rich in nitrogen atoms, contributing to the molecule's polarity and ability to participate in hydrogen bonding and dipole-dipole interactions.[4]

  • Aromatic System: The fused benzene and triazole rings form an extended aromatic system, which introduces non-polar, π-stacking interaction capabilities.

This duality—possessing both highly polar functional groups and a non-polar aromatic backbone—means the molecule is unlikely to be highly soluble in extremely polar (water) or entirely non-polar (hexane) solvents. The ideal solvent will possess a balanced polarity to effectively solvate both aspects of the molecule.

cluster_Molecule 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one cluster_Features Key Physicochemical Features Molecule Core Structure (C₉H₆N₄O) Polar_Groups Polar Moieties (H-Bonding) Molecule->Polar_Groups contributes to NonPolar_Groups Non-Polar Backbone (π-Interactions) Molecule->NonPolar_Groups contributes to Quinolinone Quinolinone Ring (C=O, N-H) Polar_Groups->Quinolinone Triazole Triazole Ring (N-H, N=N) Polar_Groups->Triazole Aromatic Fused Aromatic System NonPolar_Groups->Aromatic

Fig. 1: Physicochemical feature analysis of the target molecule.

Theoretical Principles of Solvent Selection

A successful extraction hinges on the principle of "like dissolves like."[5] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For our target molecule, a suitable solvent should ideally be:

  • Polar: To interact with the N-H and C=O groups.

  • Aprotic or Protic: Capable of accepting and/or donating hydrogen bonds.

  • Possess some non-polar character: To interact with the aromatic system.

While polarity indices provide a general guide, a more quantitative method involves Hansen Solubility Parameters (HSP) . HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. By estimating the HSP of the target molecule, one can screen for solvents with the closest HSP values, significantly narrowing the field of potential candidates.

A Systematic Workflow for Solvent Selection

This section outlines a logical, multi-step process to identify and optimize a solvent for extraction. This workflow is designed to be efficient, minimizing resource expenditure while maximizing the chances of success.

Solvent_Selection_Workflow node_start START: Define Target & Goals node_lit Step 1: Literature Review & In Silico Prediction node_start->node_lit node_screen Step 2: Experimental Small-Scale Screening node_lit->node_screen Select candidate solvents node_quantify Step 3: Quantitative Analysis (HPLC/UV-Vis) node_screen->node_quantify Generate saturated solutions node_analyze Step 4: Data Analysis & Solvent Down-Selection node_quantify->node_analyze Determine concentration node_analyze->node_screen Refine solvent choice (e.g., mixtures) node_optimize Step 5: Process Optimization (Temp, Time, Technique) node_analyze->node_optimize Top 1-3 solvents selected node_end END: Final Protocol Defined node_optimize->node_end

Fig. 2: Systematic workflow for rational solvent selection.
Protocol 1: Initial Solvent Candidate Screening

Objective: To identify a preliminary list of potential solvents based on theoretical properties and literature precedents for similar heterocyclic compounds.[6][7]

Methodology:

  • Consult Solvent Property Tables: Compile a list of common laboratory solvents and their key properties.

  • Initial Selection: Based on the analysis in Section 1, select a range of 8-10 solvents with varying polarities. This list should include polar aprotic, polar protic, and less polar options.

  • Safety & Practicality Review: Eliminate solvents with prohibitive toxicity (e.g., carbon tetrachloride), high cost for the intended scale, or impractical boiling points (either too low or too high for easy removal).

Table 1: Example List of Candidate Solvents for Initial Screening

SolventTypePolarity IndexBoiling Point (°C)Key Considerations
n-HeptaneNon-polar0.198Good for removing non-polar impurities.[8]
TolueneNon-polar (Aromatic)2.4111May solvate the aromatic core.
Dichloromethane (DCM)Moderately Polar3.140Broad solubility, but volatile and a suspected carcinogen.[6]
AcetonePolar Aprotic5.156Good general-purpose solvent, water-miscible.[9]
Ethyl Acetate (EtOAc)Polar Aprotic4.477Excellent extraction solvent, moderately polar, not water-miscible.[6][10]
Acetonitrile (ACN)Polar Aprotic5.882Highly polar, water-miscible.
Isopropanol (IPA)Polar Protic3.982Common alcohol, less polar than EtOH/MeOH.
Ethanol (EtOH)Polar Protic4.378"Green" solvent option, water-miscible.
Methanol (MeOH)Polar Protic5.165Highly polar, effective for many polar compounds.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Very high dissolving power, but difficult to remove.
Protocol 2: Experimental Small-Scale Solubility Assessment

Objective: To experimentally determine the relative solubility of the target compound in the down-selected solvents.

Materials:

  • 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (solid)

  • Candidate solvents from Table 1

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Analytical balance (±0.1 mg)

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Preparation: Accurately weigh approximately 5.0 mg of the target compound into each of the labeled 2 mL vials.

  • Solvent Addition: Add exactly 1.0 mL of a single candidate solvent to its corresponding vial.

  • Equilibration: Cap the vials tightly. Vortex each vial vigorously for 2 minutes. Place the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Quantification:

    • Carefully take a known aliquot (e.g., 100 µL) from the clear supernatant of each vial.

    • Dilute the aliquot with a suitable solvent (in which the compound is highly soluble, like DMSO or Methanol) to a concentration within the linear range of your analytical instrument.

    • Analyze the concentration of the dissolved compound using a pre-calibrated UV-Vis or HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL for each solvent. Rank the solvents from highest to lowest solubility.

Table 2: Hypothetical Solubility Screening Results

SolventSolubility (mg/mL) at 25°CRankObservations
n-Heptane< 0.18Insoluble
Toluene0.57Poor solubility
Dichloromethane3.24Moderate solubility
Acetone8.52Good solubility
Ethyl Acetate6.13Good solubility
Acetonitrile2.55Moderate solubility
Isopropanol1.96Low solubility
Methanol9.81Highest solubility
DMSO> 20.0-Very high (used for analysis)

Interpretation: Based on these hypothetical results, Methanol and Acetone would be the top candidates. Ethyl acetate is also a strong contender, especially for liquid-liquid extractions where immiscibility with water is required.[6]

Advanced Extraction & Green Chemistry Considerations

While standard solid-liquid or liquid-liquid extraction is common, certain techniques can improve efficiency, especially for recalcitrant matrices.[7]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls or break up solid matrices, enhancing solvent penetration and accelerating mass transfer. This can often be performed at lower temperatures, protecting thermolabile compounds.[7]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, increasing extraction rates. This method is very fast but requires careful control to avoid compound degradation.[7]

Furthermore, there is a growing emphasis on using "green" solvents to minimize environmental impact.[7] From our list, ethanol is a prime example. Other options like 2-Methyltetrahydrofuran (2-MeTHF) could be considered as a greener alternative to DCM or other chlorinated solvents.

Conclusion

The selection of an appropriate extraction solvent for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is a critical step that dictates the yield, purity, and overall efficiency of the isolation process. By employing the systematic workflow presented in this note—combining theoretical analysis of the molecule's unique physicochemical properties with a structured, quantitative experimental screening protocol—researchers can move beyond guesswork. This rational approach enables the confident identification of an optimal solvent system, such as polar protic (Methanol) or polar aprotic (Acetone, Ethyl Acetate), that is tailored to the specific requirements of the extraction, ensuring robust and reproducible results in a research and development setting.

References

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology, 11(01).
  • Jadhao, A. B. (2022). Review on Methods used in isolates of phytochemicals from medicinal plants. Heterocyclic Letters, 12(4), 845-853.
  • SciELO. (n.d.). A Green Procedure Using Disposable Pipette Extraction to Determine Polycyclic Aromatic Sulfur Heterocycles in Water Samples and Solid Petrochemical Residues.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
  • Synchem. (n.d.). 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one.
  • LookChem. (n.d.). 16675-74-4.
  • ACS Omega. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT).
  • PubMed. (2006). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors.
  • Khidre, R. E. (2020). Triazoloquinolines I. Jazan University.
  • MDPI. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][6][7][9]Triazines: Synthesis and Photochemical Properties. Available from:

  • Unspecified Source. (2007). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants.
  • MDPI. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation.
  • CyberLeninka. (n.d.). THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES.

Sources

Application Note: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Scaffolds in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one and its functional derivatives in fluorescence imaging.

Executive Summary

The molecule 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (CAS: 72680-07-0) represents a privileged "privileged scaffold" in medicinal chemistry and photophysics. While originally investigated for its antiallergic properties, recent advancements have repositioned this core structure as a potent precursor for "Turn-On" fluorescent chemosensors .

When functionalized—specifically through the ring-chain isomerization strategy to form triazoloquinoline-pyridine ligands —this scaffold exhibits exceptional photophysical properties.[1] It serves as a ratiometric or intensity-based sensor for metal ions (e.g., Zn²⁺, Cu²⁺) and local pH variations in live cells. This guide details the mechanism, preparation, and imaging protocols for utilizing these probes in biological systems.

Scientific Mechanism & Photophysics

The Fluorophore Scaffold

The core structure is a tricyclic system where a 1,2,3-triazole ring is fused to the b-face (C2–C3 bond) of a quinolin-9-one.

  • Tautomerism: The "1,4-dihydro" nomenclature refers to a specific protonation state that stabilizes the keto-form (9-one). In solution, this molecule exists in equilibrium with its enol forms, which is critical for its photostability.

  • Fluorescence Origin: The extended

    
    -conjugation across the triazole and quinoline rings creates a rigid planar system. However, the unsubstituted core has low quantum yield (
    
    
    
    ).
  • Activation (The "Turn-On" Mechanism): Functionalization with a pyridine moiety (as described in Tetrahedron 2012) extends the conjugation and provides a binding pocket.

    • Apo-state (Free Ligand): Often exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pairs of the nitrogen atoms or rapid non-radiative decay.

    • Bound-state (Metal/Proton): Binding of a metal ion (e.g., Zn²⁺) or protonation blocks the PET process and rigidifies the structure (Chelation-Enhanced Fluorescence, CHEF), resulting in a sharp increase in fluorescence intensity (typically Blue/Green emission).

Mechanism Diagram

The following diagram illustrates the sensing mechanism and the transition from the non-fluorescent to the fluorescent state.

G cluster_0 Photophysical Mechanism Scaffold 1,4-Dihydro-9H-1,2,3- triazolo[4,5-b]quinolin-9-one (Core Scaffold) Deriv Triazoloquinoline-Pyridine Ligand (Probe) Scaffold->Deriv Chemical Functionalization Complex Rigid Coordination Complex Deriv->Complex + Target (Chelation) Target Target Analyte (Zn²⁺ / H⁺) Target->Complex Signal Strong Fluorescence (λem ~450-500 nm) Complex->Signal PET Inhibition / CHEF Effect

Caption: Transformation of the non-fluorescent scaffold into an active probe via pyridine functionalization and subsequent metal ion chelation (CHEF mechanism).

Experimental Protocols

Materials & Stock Solution Preparation

Reagents:

  • Probe: Triazolo[4,5-b]quinolin-9-one derivative (Synthesized or Custom Order).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Buffer: PBS (pH 7.4) or HEPES (20 mM, pH 7.4).

  • Cells: HeLa, MCF-7, or RAW 264.7 (macrophages).

Protocol:

  • Weighing: Weigh 1–2 mg of the solid probe.

  • Dissolution: Dissolve in DMSO to create a 10 mM Stock Solution .

    • Note: Sonicate for 5 minutes if necessary. The core scaffold is generally stable in DMSO for 1 month at -20°C.

  • Working Solution: Dilute the stock solution into the culture medium or buffer to a final concentration of 10 µM (typical range: 5–20 µM).

    • Critical: Ensure the final DMSO concentration in the cell media is < 0.5% (v/v) to avoid cytotoxicity.

In Vitro Fluorescence Titration (Validation)

Before cellular application, validate the probe's response to the target (e.g., Zn²⁺).

StepActionObservation/Metric
1 Prepare 3 mL of probe solution (10 µM) in a quartz cuvette (PBS/DMSO 99:1).Baseline Fluorescence (Weak/None).
2 Add aliquots of ZnCl₂ (0 to 50 µM equivalent).Record spectra after each addition.
3 Excitation: 360 nm (scan 300–400 nm to find max).Emission: Scan 400–600 nm.
4 Plot Intensity (

) vs. Concentration (

).
Look for saturation curve (Binding Constant

).
Live Cell Imaging Protocol

This protocol is optimized for adherent cancer cell lines (e.g., HeLa) to image intracellular metal ions or pH gradients.

Workflow Diagram:

Protocol cluster_imaging Imaging Parameters Step1 1. Cell Seeding (Confocal Dish, 24h) Step2 2. Wash Cells (PBS x 2) Step1->Step2 Step3 3. Probe Incubation (10 µM, 20-30 min, 37°C) Step2->Step3 Step4 4. Wash Cells (PBS x 3 to remove excess probe) Step3->Step4 Step5 5. Imaging (Confocal Microscopy) Step4->Step5 Param1 Laser: 405 nm (UV/Blue diode) Step5->Param1 Param2 Emission Filter: 450-550 nm (Blue/Green) Step5->Param2

Caption: Step-by-step workflow for live-cell staining and imaging using triazoloquinoline probes.

Detailed Steps:

  • Seeding: Seed cells in a 35 mm glass-bottom confocal dish at a density of

    
     cells/mL. Incubate for 24 hours at 37°C (5% CO₂).
    
  • Washing: Remove culture media and wash cells twice with sterile PBS to remove serum proteins (which may bind the probe).

  • Staining: Add the 10 µM Working Solution (in serum-free media or PBS) to the dish.

  • Incubation: Incubate for 20–30 minutes at 37°C.

    • Optimization: If background is high, reduce time to 15 mins.

  • Final Wash: Wash cells 3 times with PBS to remove non-internalized probe. Add 1 mL of live-cell imaging buffer (e.g., HBSS).

  • Microscopy:

    • Mode: Confocal Laser Scanning Microscopy (CLSM).

    • Excitation: 405 nm (Diode laser) or 360-380 nm (UV lamp).

    • Emission Collection: 450–550 nm (Bandpass filter).

    • Gain/Offset: Adjust using an unstained control to ensure zero background.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Probe solubility is low in aqueous buffer.Increase DMSO content (up to 1%) or use Pluronic F-127 (0.02%) as a dispersant.
High Background Non-specific binding to membrane; incomplete washing.Perform 3 rigorous washes with PBS. Reduce dye concentration to 5 µM.
No Fluorescence Target ion absent or probe requires activation.Add exogenous target (e.g., 10 µM Zn²⁺/Pyrithione) to confirm "Turn-On" response.
Photobleaching High laser power.Reduce laser power to <5%. Use rapid scanning mode.

References

  • Ballesteros-Garrido, R., et al. (2012).[1] "Triazolopyridines.[1][2][3] Part 28. The ring–chain isomerization strategy: triazolopyridine- and triazoloquinoline–pyridine based fluorescence ligands."[1] Tetrahedron, 68(19), 3701–3707.[2] [2]

    • Key Reference: Describes the synthesis and photophysical characterization of the triazoloquinoline-pyridine ligands.
  • Smalley, R. K., & Teguiche, M. (1986). "1,2,3-Triazolo[1,5-a]quinolines... by the action of diethyl 1,3-acetonedicarboxylate." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Foundational chemistry of the triazoloquinoline scaffold.[4]

  • Jazan University Research. "Triazoloquinolines I: Synthesis and Applications.

    • Context: Reviews biological activity (antiallergic) and synthesis of the dihydro-9-one core.[4]

Disclaimer: This protocol is intended for research use only. The specific excitation/emission maxima may vary slightly depending on the exact substitution pattern of the triazolo[4,5-b]quinolin-9-one derivative used. Always characterize the probe in solution before cellular application.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Welcome to the technical support resource for the synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The quinoline and triazole scaffolds are cornerstones in medicinal chemistry, known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The fusion of these two heterocycles into the triazolo[4,5-B]quinolin-9-one core presents a molecule of significant interest, but its synthesis can be challenging. This document provides in-depth, field-proven insights to ensure successful and reproducible outcomes.

Overview of the Synthetic Pathway

The most common and direct route to synthesizing the 1,2,3-triazolo[4,5-b]quinoline core involves the diazotization of a 2,3-diaminoquinoline precursor, followed by an intramolecular cyclization.[5] This process, while conceptually straightforward, is sensitive to a number of experimental variables that can significantly impact the yield and purity of the final product, 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one.

Synthetic_Pathway Start 2,3-Diaminoquinoline Precursor Diazotization Diazotization (NaNO₂, aq. Acid) Start->Diazotization Step 1 Intermediate Quinolone-2,3-bis(diazonium) salt (Unstable Intermediate) Diazotization->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Product 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one Cyclization->Product

Caption: General synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?

Answer: Low to no yield is one of the most common issues and can typically be traced back to a few critical parameters in the diazotization-cyclization step.

  • Incomplete Diazotization: The formation of the diazonium salt is the crucial first step.

    • Causality: Sodium nitrite (NaNO₂) can decompose over time or if improperly stored. The acidic medium must be sufficiently strong to generate nitrous acid (HNO₂) in situ.

    • Troubleshooting:

      • Use a fresh, unopened bottle of sodium nitrite or test your existing stock.

      • Ensure the precursor is fully dissolved in the acidic solution before adding the nitrite.

      • Add the sodium nitrite solution slowly and dropwise to maintain control over the reaction.

  • Temperature Control Failure: Diazotization reactions are highly exothermic and the resulting diazonium salts are often unstable at higher temperatures.

    • Causality: If the temperature rises above 5 °C, the diazonium intermediate can decompose, often leading to the formation of unwanted phenol byproducts and a reduction in the desired product.

    • Troubleshooting:

      • Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.

      • Monitor the internal reaction temperature with a low-temperature thermometer.

      • Pre-cool all solutions before mixing.

  • Incorrect pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt.

    • Causality: An insufficiently acidic environment will lead to incomplete diazotization. Conversely, while a strong acid is needed, excessively harsh conditions can sometimes promote side reactions.

    • Troubleshooting:

      • Use a mineral acid like HCl or H₂SO₄.

      • Ensure the pH is strongly acidic (pH 1-2) before and during the addition of sodium nitrite. You can check this with pH paper.

Troubleshooting_Low_Yield Start Low or No Yield Observed Q1 Is the reaction temperature maintained at 0-5°C? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Implement ice-salt bath. Pre-cool reagents. Monitor internal temperature. Q1->A1_No No Q2 Was fresh Sodium Nitrite (NaNO₂) used? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Use a new, verified batch of NaNO₂. Q2->A2_No No Q3 Is the precursor fully dissolved in acid before NaNO₂ addition? A2_Yes->Q3 A3_Yes Proceed to next check Q3->A3_Yes Yes A3_No Ensure complete dissolution. Consider gentle warming before cooling for diazotization. Q3->A3_No No Q4 Is the pH of the solution strongly acidic (pH 1-2)? A3_Yes->Q4 A4_Yes Consider purification issues. Q4->A4_Yes Yes A4_No Add more acid. Verify with pH paper. Q4->A4_No No

Caption: Decision workflow for troubleshooting low product yield.

Question 2: My final product is impure, showing multiple spots on TLC. How can I minimize side products?

Answer: The formation of impurities often stems from the reactivity of the diazonium intermediate.

  • Common Side Reactions:

    • Phenol Formation: The diazonium group can be displaced by water to form a hydroxyl group, leading to quinolone-phenol impurities. This is exacerbated by elevated temperatures.

    • Azo Coupling: The diazonium salt can couple with other nucleophilic species present in the reaction mixture.

  • Mitigation and Purification Strategies:

    • Strict Temperature Control: As mentioned, keeping the temperature at 0-5 °C is the most effective way to prevent decomposition to phenols.

    • Controlled Addition: Add the sodium nitrite solution slowly to prevent a localized excess of nitrous acid, which can lead to other side reactions.

    • Purification:

      • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common choice is a polar solvent like DMF or DMSO, followed by the addition of a less polar anti-solvent like water or ethanol to induce crystallization.

      • Washing: Washing the crude solid with cold water and then a cold organic solvent (like ethanol or ether) can remove many common impurities.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used, though it may be more labor-intensive. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

Question 3: I'm having difficulty isolating the product after the reaction. It either doesn't precipitate or forms a fine suspension that is hard to filter.

Answer: Product isolation can be tricky. Here are some solutions:

  • Inducing Precipitation:

    • pH Adjustment: After the reaction is complete, slowly and carefully neutralize the acidic solution with a base like sodium bicarbonate or dilute ammonium hydroxide. The product is often less soluble at a neutral pH and will precipitate out. Monitor the pH carefully to avoid making the solution too basic, which could potentially hydrolyze other functional groups.

    • Solvent Addition: Adding a non-solvent (an "anti-solvent") can force the product out of the solution. If your reaction is in an aqueous acid, adding a solvent like ethanol or acetone might aid precipitation.

    • Seeding: If you have a small amount of pure product from a previous batch, adding a "seed crystal" can initiate crystallization.

  • Improving Filterability:

    • Digestion: After precipitation, gently warming the mixture (e.g., to 40-50 °C) for a short period and then allowing it to cool slowly can lead to the formation of larger, more easily filterable crystals. This process is known as digestion.

    • Filter Aid: If the precipitate is very fine, using a pad of Celite® in your filter funnel can prevent the solid from passing through the filter paper.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the 1,2,3-triazole ring in this synthesis?

The mechanism proceeds in two key stages. First, one of the primary amino groups on the 2,3-diaminoquinoline is diazotized by nitrous acid (formed in situ from sodium nitrite and a strong acid) to generate a diazonium salt. This highly reactive intermediate then undergoes an intramolecular electrophilic attack by the adjacent free amino group, leading to cyclization and the formation of the stable, fused 1,2,3-triazole ring.

Q2: How can I systematically optimize reaction conditions for the best possible yield?

Optimization should be approached by methodically varying one parameter at a time. The following table provides a good starting point for your Design of Experiments (DoE).

ParameterRecommended Range/OptionsRationale & Key Considerations
Temperature 0 - 5 °CCritical for diazonium salt stability. Lower temperatures are generally better.[6]
Acid HCl, H₂SO₄, Acetic AcidMineral acids are common. Acetic acid can sometimes offer milder conditions.
Solvent Water, Dilute Acid, Acetic AcidThe precursor must be soluble. Aqueous systems are most common for diazotization.
NaNO₂ Stoichiometry 1.0 - 1.2 equivalentsA slight excess can ensure complete reaction, but a large excess can lead to side reactions.
Reaction Time 30 min - 4 hoursMonitor by TLC. The reaction is often complete within a few hours after NaNO₂ addition.

Q3: What are the key starting materials, and how critical is their purity?

The two most critical starting materials are the 2,3-diaminoquinoline precursor and sodium nitrite .

  • 2,3-Diaminoquinoline: The purity of this starting material is paramount. Impurities in this precursor will carry through or interfere with the diazotization step. It can be synthesized via methods such as the reduction of a corresponding 3-nitro-2-aminoquinoline.[5] Ensure it is fully characterized (NMR, MS) before use.

  • Sodium Nitrite (NaNO₂): Use a high-purity grade from a reputable supplier. As it can degrade over time by absorbing moisture and reacting with CO₂, it is best to use a freshly opened container.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane) to track the disappearance of the starting material and the appearance of the product spot.

  • Product Characterization:

    • ¹H and ¹³C NMR: Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like the C=O of the quinolinone.

    • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Disclaimer: This is a representative protocol. Specific quantities and conditions may need to be optimized for substituted analogs.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the 2,3-diaminoquinoline precursor (1.0 eq) in a suitable aqueous acid (e.g., 10% HCl) with stirring.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5 °C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled, stirring solution of the diaminoquinoline over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Once the reaction is complete, a precipitate of the product may have already formed. If not, slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is ~7.

  • Filtration: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual impurities and aid in drying.

  • Drying: Dry the solid product under vacuum to obtain the crude 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a high-boiling polar solvent (e.g., DMF, DMSO). Heat gently until the solid dissolves.

  • Precipitation: Allow the solution to cool to room temperature. Add a less polar anti-solvent (e.g., water, ethanol, or isopropanol) dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Gently heat the mixture again until it becomes clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a cold anti-solvent, and dry under vacuum.

References

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). PMC.
  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. (2025). ResearchGate.
  • 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one. Synchem.
  • Triazoloquinolines I. (2020). Jazan University.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
  • Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. (2006). PubMed.
  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Publishing.
  • Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][5][7][8]tetrazines and 1,2,4-triazolo[4,3-b][1][5][7]triazines. (2020). PMC - NIH. Available at:

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][7]Triazines: Synthesis and Photochemical Properties. (2023). MDPI. Available at:

  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[1][5][7]Triazoloquinol. (2021). Jazan University. Available at:

  • Synthesis of 1,2,3-Triazolo[4,5-h]quinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant Helicobacter pylori. (2017). PMC.
  • Synthesis, Reactions, and Pharmacological Properties of[1][5][7]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. ResearchGate. Available at:

  • 4-Hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c][1][5][7]triazines: synthesis, antiviral activity, and electrochemical characteristics. Available at:

  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. (2023). MDPI.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2021). MDPI.

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound in aqueous environments. This guide offers troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is a heterocyclic compound featuring a fused triazolo-quinoline ring system.[1] Its planar, aromatic structure contributes to low aqueous solubility, a common challenge for many nitrogen-containing heterocyclic compounds.[2][3] This limited solubility can hinder its application in biological assays and formulation development. This guide will explore various techniques to enhance the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one?

A1: The low water solubility of this compound is primarily due to its molecular structure. The fused aromatic ring system is largely nonpolar, leading to unfavorable interactions with polar water molecules. The presence of multiple nitrogen atoms can contribute to hydrogen bonding, but the overall hydrophobic character of the molecule dominates.[2][3]

Q2: What is a general workflow for approaching solubility enhancement for this compound?

A2: A systematic approach is recommended. Start with simple and readily available methods like pH adjustment and the use of co-solvents. If these are insufficient, progress to more specialized techniques such as the use of surfactants, cyclodextrins, or advanced methods like nanoparticle formation. Each step should be evaluated for its impact on solubility and potential effects on downstream applications.

Troubleshooting Guides: Enhancing Aqueous Solubility

This section provides detailed troubleshooting guides for common solubility issues encountered with 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one.

Issue 1: The compound precipitates out of my aqueous buffer during my biological assay.

This is a classic sign of exceeding the compound's equilibrium solubility in your experimental conditions. Here are several strategies to address this, ranging from simple to more complex.

Underlying Principle: The solubility of ionizable compounds is pH-dependent.[4] For a compound with weakly basic nitrogens, lowering the pH can lead to protonation, creating a more soluble cationic species.[5][6] Conversely, for a compound with acidic protons, increasing the pH can form a more soluble anionic salt.[7][8]

Experimental Protocol:

  • Determine the pKa: If the pKa of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is unknown, perform a preliminary pH-solubility profile.

  • Prepare a series of buffers: Use a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate).

  • Equilibrate the compound: Add an excess of the compound to each buffer.

  • Incubate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and quantify: Filter or centrifuge the samples to remove undissolved solid and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Select the optimal pH: Identify the pH at which solubility is maximized while ensuring it is compatible with your assay conditions.

Causality: By shifting the pH, you alter the ionization state of the molecule. For basic compounds, an acidic pH increases the proportion of the more soluble, protonated form.[4]

Visualization: pH Adjustment Workflow

A Compound Suspension in Water B Add Acid (e.g., HCl) A->B Decrease pH C Add Base (e.g., NaOH) A->C Increase pH D Measure pH B->D C->D E Analyze Solubility (e.g., HPLC) D->E F Optimal pH for Solubilization E->F

Caption: Workflow for optimizing solubility via pH adjustment.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving nonpolar compounds.[10][11]

Experimental Protocol:

  • Select appropriate co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[11]

  • Prepare stock solutions: Dissolve the compound in the chosen co-solvent at a high concentration.

  • Create a dilution series: Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).

  • Determine the maximum tolerated co-solvent concentration: Ensure the chosen co-solvent and its concentration do not interfere with your assay (e.g., enzyme activity, cell viability).

  • Measure solubility: Determine the solubility of the compound at the highest tolerated co-solvent concentration.

Data Presentation: Co-solvent Effects on Solubility

Co-solventConcentration (v/v %)Solubility Increase (fold)
DMSO1%5
DMSO5%25
Ethanol5%10
PEG 40010%15

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that can more readily accommodate the hydrophobic quinolinone derivative.[12][13]

Visualization: Co-solvency Mechanism

cluster_0 Aqueous Medium cluster_1 Co-solvent Addition A Water Molecules B Compound Aggregate C Co-solvent Molecules D Disrupted Water Network C->D E Solvated Compound D->E

Caption: Co-solvents disrupt water structure to solvate the compound.

Issue 2: Simple methods are insufficient, and I need a higher concentration for my in-vivo studies.

For applications requiring higher concentrations, more advanced solubilization techniques are necessary.

Underlying Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14][15] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[16][17]

Experimental Protocol:

  • Select a biocompatible surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often preferred due to their lower toxicity.[15]

  • Determine the CMC: If not known, determine the CMC of the surfactant in your aqueous medium.

  • Prepare surfactant solutions: Create a series of surfactant solutions at concentrations above the CMC.

  • Equilibrate the compound: Add an excess of the compound to each surfactant solution and allow it to equilibrate.

  • Quantify solubility: Measure the concentration of the solubilized compound.

Causality: The hydrophobic portion of the triazolo-quinolinone partitions into the hydrophobic core of the micelles, while the hydrophilic outer shell of the micelle allows it to remain dispersed in the aqueous phase.[18]

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing its aqueous solubility.[21][22]

Experimental Protocol:

  • Choose a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[19] HP-β-CD often offers higher solubility and lower toxicity.[20]

  • Prepare a phase-solubility diagram: This involves preparing solutions with increasing concentrations of the cyclodextrin and adding an excess of the compound.

  • Equilibrate and analyze: After equilibration, measure the concentration of the dissolved compound. The slope of the resulting plot indicates the complexation efficiency.

  • Prepare the formulation: Based on the phase-solubility data, prepare a solution with the desired concentration of the compound and cyclodextrin.

Data Presentation: Cyclodextrin Complexation Efficiency

CyclodextrinConcentration (mM)Compound Solubility (µM)
None05
HP-β-CD1050
HP-β-CD50250

Causality: The nonpolar triazolo-quinolinone molecule fits into the hydrophobic cavity of the cyclodextrin, forming a host-guest complex that is soluble in water due to the hydrophilic exterior of the cyclodextrin.[]

Visualization: Cyclodextrin Inclusion Complex

Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Formation of a soluble inclusion complex.

Underlying Principle: Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, leading to a higher dissolution rate and apparent solubility.[24][25] This can be achieved through techniques like high-pressure homogenization or co-precipitation.[24][26]

Experimental Protocol (Conceptual):

  • Method selection: Choose a suitable nanoparticle production method, such as creating a nanosuspension or formulating solid lipid nanoparticles (SLNs).[27][28]

  • Stabilizer selection: Use appropriate stabilizers (surfactants or polymers) to prevent particle aggregation.

  • Particle size reduction: Employ techniques like high-pressure homogenization or sonication to reduce the particle size.

  • Characterization: Characterize the nanoparticles for size, charge (zeta potential), and drug loading.

  • In-vitro dissolution testing: Perform dissolution studies to confirm the enhanced solubility and dissolution rate.

Causality: The increased surface area of the nanoparticles allows for more extensive contact with the aqueous medium, leading to faster and more complete dissolution as described by the Noyes-Whitney equation.[24]

Summary and Recommendations

For initial screening and in-vitro assays, a combination of pH adjustment and the use of a minimal concentration of a biocompatible co-solvent like DMSO is often the most practical approach. For in-vivo studies requiring higher concentrations, cyclodextrin complexation with HP-β-CD offers a well-established and effective method for significant solubility enhancement.[19][20] If these methods are still insufficient, exploring nanoparticle-based formulations may be necessary, although this requires more specialized expertise and equipment.

References

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kusuma, S. A. F., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Hyda, Y. (2021). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Rathi, P., & Jawade, S. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, A. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Khadka, P., et al. (2014). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Al-Kassas, R., et al. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. NSA. [Link]

  • Filo. (2025). How does co-solvency increase solubility. [Link]

  • Yasir, M., & Singh, S. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. [Link]

  • Khan, I., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]

  • Fiveable. (2025). pH and Solubility - AP Chem. [Link]

  • Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. [Link]

  • Vemula, V. R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? | General Chemistry 17.6. YouTube. [Link]

  • Dar'in, D., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][10][19][29]Triazines: Synthesis and Photochemical Properties. MDPI. [Link]

  • Rizk, Khidre. (2020). Triazoloquinolines I. Bentham Science. [Link]

  • Klenov, M. S., et al. (2024). Parent 1,4-dihydro-[14][19][29]triazolo[4,5-d][14][19][29]triazole and its derivatives as precursors for the design of promising high energy density materials. RSC Publishing. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,3-Triazolo[4,5-b]pyridine (CAS 273-34-7). [Link]

  • Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[10][19][29]triazolo[5,1-b]quinazolin-9(4H)-one. ResearchGate. [Link]

  • Bakherad, M., et al. (2023). 1,2,3-Triazolo[4,5-b]aminoquinolines: Design, synthesis, structure, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, and molecular docking of novel modified tacrines. PubMed. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

Sources

Technical Support Center: Purification of Triazolo[4,5-b]quinolin-9-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of triazolo[4,5-b]quinolin-9-one intermediates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying this challenging class of heterocyclic compounds. The inherent physicochemical properties of this scaffold—namely its planar, rigid structure and potential for strong intermolecular interactions—often lead to significant purification hurdles.

This document provides a structured approach to troubleshooting common issues, offering detailed protocols and explaining the scientific rationale behind each recommended solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with triazolo[4,5-b]quinolin-9-one intermediates.

Q1: Why are triazolo[4,5-b]quinolin-9-one intermediates notoriously difficult to purify?

A1: The purification challenges stem directly from the molecule's structure. The fused, planar aromatic ring system promotes strong intermolecular π-π stacking, while the presence of nitrogen atoms and the quinolinone oxygen allows for hydrogen bonding. These forces lead to high lattice energy, resulting in poor solubility in many common organic solvents. This low solubility can make standard techniques like recrystallization difficult and can cause issues like streaking during chromatography. A related scaffold,[1][2][3]-triazolo[1,5-a]quinoxalin-4(5H)-one, is also known for low solubility and requiring lengthy purification steps[3].

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities are highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Depending on the pathway, this could include precursors like 2,3-diaminoquinolines or substituted 1,2,3-triazole derivatives[1].

  • Incomplete Cyclization Products: The final cyclization step, often requiring strong acids like polyphosphoric acid, may be incomplete, leaving acidic precursors in the crude product[1].

  • Regioisomers: If unsymmetrical precursors are used, the formation of undesired regioisomers is possible.

  • Reagents: Catalysts or strong acids (e.g., PPA, copper sulfate) used in the synthesis can be difficult to remove completely[1].

Q3: What is the best initial approach to purifying my crude product?

A3: Always begin with the simplest methods. A preliminary aqueous workup or a slurry/wash with a solvent in which your product is insoluble (but impurities are soluble) is a critical first step. For example, after a reaction in acetic acid, washing the filtered solid with fresh acetic acid followed by ethanol can remove many process-related impurities[4]. This simple step can significantly improve the purity of the material before attempting more complex methods like chromatography or recrystallization.

Q4: How can I definitively confirm the purity of my final compound?

A4: No single technique is sufficient. A combination of analytical methods is required to establish purity with confidence, a practice known as the mass balance approach in metrology[5].

  • Chromatographic Purity: Use HPLC-UV to detect structurally related impurities. Aim for a single, sharp peak. Thin-Layer Chromatography (TLC) is essential for initial assessment and method development.

  • Structural Confirmation & Residual Solvents: ¹H and ¹³C NMR spectroscopy will confirm the structure of the main component and can be used to identify and quantify residual solvents or major impurities[5].

  • Water Content: Karl Fischer titration is the gold standard for accurately determining water content.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition[4].

  • Physical Properties: A sharp, defined melting point is a good indicator of high purity[4].

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My compound is a solid that won't dissolve in any standard recrystallization solvents (e.g., ethanol, ethyl acetate, acetone).

  • Causality: The strong intermolecular forces (π-stacking, H-bonding) of the planar triazoloquinolinone core make it resistant to dissolution in solvents of low to moderate polarity and boiling point.

  • Solution Strategy:

    • High-Boiling Point Solvents: Explore polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly. If crystals do not form, introduce an "anti-solvent" (a solvent in which the compound is insoluble, like water or diethyl ether) dropwise until persistent turbidity is observed, then allow crystallization to proceed.

    • Acid/Base Chemistry: If your molecule has a basic nitrogen or an acidic proton, you may be able to dissolve it in an acidic or basic aqueous solution, filter out insoluble non-polar impurities, and then re-precipitate the purified product by neutralizing the solution.

    • Co-Solvent Systems: Try mixtures of solvents. For example, a mixture of dichloromethane and methanol can sometimes dissolve compounds that are insoluble in either individual solvent[3].

Problem 2: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or develop a chromatography method.

  • Causality: Streaking on silica gel (a weakly acidic stationary phase) is typically caused by one of three factors:

    • Strong Polarity/Acidity/Basicity: The compound may be interacting too strongly with the silica surface. The triazole and quinoline nitrogens can be basic and interact ionically.

    • Insolubility: The compound may be precipitating at the point of spotting as the spotting solvent evaporates.

    • Overloading: Too much sample has been applied to the plate.

  • Solution Strategy:

    • Add a Mobile Phase Modifier: This is the most effective solution.

      • If the compound is basic, add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize acidic sites on the silica and improve peak shape.

      • If the compound is acidic, add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent.

    • Change the Spotting Solvent: Dissolve the sample in a stronger solvent (like DMF with a small amount of dichloromethane) to ensure it remains dissolved during application.

    • Use a Different Stationary Phase: If modifiers do not work, consider using a different TLC plate, such as alumina (basic or neutral) or reverse-phase (C18).

Problem 3: I am running a silica gel column, but I cannot separate my product from a close-running impurity.

  • Causality: The impurity has a polarity very similar to your product, resulting in a low separation factor (α). Simple solvent systems may not have sufficient selectivity to resolve the two compounds.

  • Solution Strategy:

    • Optimize the Eluent System: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). Systematically screen different solvent combinations using TLC. For example, instead of a simple Hexane/Ethyl Acetate system, try a three-component system like Dichloromethane/Methanol/Ammonia or Toluene/Acetone. A table of reported solvent systems is provided in Section 4.

    • Employ Gradient Elution: Start with a less polar eluent to allow more non-polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind. This often provides sharper peaks and better resolution than isocratic elution.

    • Improve Column Efficiency: Ensure you are using a properly packed column with a sufficient amount of stationary phase for your sample size[6]. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Consider an Alternative Stationary Phase: If silica gel fails, switch to a stationary phase with a different separation mechanism. Options include reverse-phase chromatography (C18 silica) or using a different normal-phase adsorbent like alumina.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by Recrystallization

This protocol outlines a systematic approach to recrystallization, focusing on solvent selection for poorly soluble compounds.

  • Solvent Screening:

    • Place ~10-20 mg of crude material into several small test tubes.

    • To each tube, add a different solvent (start with common solvents like ethanol, isopropanol, acetonitrile, then move to higher-boiling solvents like DMF, DMSO, or 1,4-dioxane).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

    • Allow the heated, dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

  • Recrystallization Procedure:

    • Place the bulk crude material in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored by insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum.

  • Validation:

    • Analyze the dried crystals and a concentrated sample of the mother liquor by TLC or HPLC to confirm the removal of impurities.

    • Obtain a melting point of the purified material.

SOP 2: Purification by Flash Column Chromatography

This protocol provides a workflow for purification using silica gel chromatography.

  • TLC Method Development:

    • Develop a solvent system that provides a target Rf value for your product of ~0.25-0.35. This Rf generally provides the best resolution in column chromatography.

    • Ensure all spots are well-separated and have good shape (not streaking). If necessary, add modifiers as described in the Troubleshooting Guide.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for your sample amount.

    • Fill the column about one-third full with the initial, least polar eluent.

    • In a separate beaker, create a slurry of silica gel in the same eluent (consistency of a thin milkshake).

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.

    • Open the stopcock and drain the excess solvent, allowing the silica to pack under gravity or with light pressure. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly stronger solvent if needed). Use a pipette to carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (~2-3 times the weight of your product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in test tubes. Monitor the separation by TLC.

    • If using a gradient, start with the least polar solvent system and gradually increase the polarity once the non-polar impurities have eluted.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove residual solvent.

  • Validation:

    • Confirm the purity of the isolated product using NMR, HPLC, and melting point analysis.

Section 4: Data & Visualization

Table 1: Example Solvent Systems for Chromatography of Triazolo-Quinoline Analogs

This table summarizes eluent systems reported in the literature for purifying related heterocyclic compounds, providing a starting point for method development.

Compound ClassStationary PhaseEluent SystemReference
[1][2][3]-triazolo[1,5-a]quinoxalin-4(5H)-one intermediatesSilica Geln-hexane/Ethyl Acetate (98:1 to 7:3)[3]
[1][2][3]-triazolo[1,5-a]quinoxalin-4(5H)-one intermediatesSilica GelDichloromethane/Methanol (98:2)[3]
1-Substituted-[1][2][4]triazolo[4,3-a]quinolinesSilica GelEthyl Acetate (EtOAc)[7]
1-Substituted-[1][2][4]triazolo[4,3-a]pyrimidinesSilica GelChloroform/Methanol (9:1)[7]
Oxazolo[4,5-c]-quinolinone intermediatesSilica GelMethanol/Ether (gradient from 1:10 to 1:3)
Diagrams

G cluster_prep Preparation & Initial Cleanup cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_final Final Validation Crude Crude Reaction Mixture Workup Aqueous Workup / Solvent Wash Crude->Workup Removes salts, reagents TLC_Check Purity Check by TLC Workup->TLC_Check Recryst Recrystallization TLC_Check->Recryst High Purity / Good Crystal Formation Column Column Chromatography TLC_Check->Column Multiple Impurities / Oily Product Final_Analysis Final Purity Analysis (HPLC, NMR, MS, MP) Recryst->Final_Analysis Column->Final_Analysis Dry Dry Pure Product Final_Analysis->Dry

G cluster_streak Problem: Streaking cluster_rf Problem: Poor Rf Start Poor Separation on TLC Streak Is the spot streaking? Start->Streak Rf Are spots unresolved? Start->Rf Add_Mod Add Modifier to Eluent (e.g., 1% TEA or AcOH) Streak->Add_Mod Yes Change_Phase Try Alumina or C18 Plate Add_Mod->Change_Phase Still Streaking Rf_High Rf too high (>0.5)? Rf_Low Rf too low (<0.1)? Increase_Polarity Decrease Eluent Polarity (e.g., more Hexane) Decrease_Polarity Increase Eluent Polarity (e.g., more EtOAc/MeOH) Try_New Try different solvent system (e.g., DCM/MeOH)

References

  • Khidre, R. E., et al. (2021). Triazoloquinolines I. Jazan University. A review covering various synthetic methods for[1][2][3]triazoloquinoline derivatives. [Link]

  • Drug Development and Delivery. (2026). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. A discussion on the challenges of scaling up chromatography from bench to commercial scale. [Link]

  • Musella, S., et al. (2023). Rejuvenating the[1][2][3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry. This article mentions the low solubility and lengthy purification steps for related scaffolds. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. Describes a synthesis where the product is washed with acetic acid and ethanol. [Link]

  • Krasavin, M., et al. (2019). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. Synthesis. Details purification of various triazolo-azines by column chromatography using EtOAc or CHCl3/MeOH. [Link]

  • Polshettiwar, V., & Varma, R. S. (2019). A Practical Green Visit to the Functionalized[1][2][4]Triazolo[5,1‐b]quinazolin‐8(4H)one Scaffolds Using the Group‐Assisted Purification (GAP) Chemistry and Their Pharmacological Testing. ChemistrySelect. Highlights a synthesis that avoids column chromatography. [Link]

  • Reddy, C. R., et al. (2018). Convergent and efficient synthesis of 1,2,4-triazolo[5,1-b]quinazolin-8-ones using copper incorporated hydroxyapatite encapsula. Journal of the Iranian Chemical Society. Mentions purification by recrystallization from ethanol. [Link]

  • Carta, A., et al. (2004). A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ResearchGate. [Link]

  • Izzo, F., et al. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Describes recrystallization from ethanol. [Link]

  • Sanna, P., et al. (1995). 1(2)(3)H-triazolo[4,5-f]quinolin-9-one-8-carboxylic acids as anti-infectives of the urinary tract. Il Farmaco. [Link]

  • Park, H., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal. Details the use of column chromatography with a methanol/ether gradient. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances. [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Provides an excellent overview of using multiple analytical techniques for purity assessment. [Link]

Sources

Technical Support Center: Troubleshooting the Cyclization of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one heterocyclic core is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of antiallergic and antimicrobial agents.

The standard synthetic route involves the Dimroth rearrangement of an N-aryltriazole to yield a 5-anilino-1H-1,2,3-triazole-4-carboxylic acid intermediate, followed by an intramolecular Friedel-Crafts-type cyclization[1]. While the logical pathway is straightforward, the final cyclization step is notoriously prone to yield-destroying side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure self-validating, high-yield syntheses.

Reaction Pathway & Common Pitfalls

G A 1-Aryl-5-amino-1,2,3-triazole-4-carboxylic acid B Dimroth Rearrangement (Basic Conditions) A->B C 5-Anilino-1H-1,2,3-triazole-4-carboxylic acid (Intermediate) B->C D Intramolecular Cyclization (Acid Catalyst, Heat) C->D E 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (Target Product) D->E Optimal Temp & Mixing S1 Side Reaction: Decarboxylation (Forms 5-Anilino-1H-1,2,3-triazole) D->S1 T > 120°C S2 Side Reaction: Charring / Degradation (Due to localized overheating) D->S2 Poor Stirring (High Viscosity)

Reaction pathway for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one and common side reactions.

Troubleshooting FAQs

Q1: My reaction mixture turns into a black, intractable tar, and my product yield is abysmal. What is causing this? A: This is a classic symptom of localized overheating and poor mass transfer when using Polyphosphoric Acid (PPA). PPA is a polymeric mixture of phosphoric acids that acts as both a solvent and a dehydrating agent. At room temperature, it is highly viscous, and it remains thick even at elevated temperatures[2]. If you are using a standard magnetic stir bar, the bar will likely carve out a small liquid pocket while the bulk of the highly viscous mixture adheres to the flask walls. The heat from your hotplate transfers poorly, creating a severe thermal gradient. The material at the bottom of the flask chars (often exceeding 150°C), while the top remains unreacted.

  • Solution: You must switch to an overhead mechanical stirrer equipped with a robust PTFE blade to ensure uniform mixing and heat distribution[2]. Additionally, pre-heat the PPA to 90°C to lower its viscosity before adding your 5-anilino-1H-1,2,3-triazole-4-carboxylic acid intermediate.

Q2: I am observing significant formation of 5-anilino-1H-1,2,3-triazole instead of the desired cyclized quinolin-9-one. How do I prevent this? A: You are experiencing thermal decarboxylation. Triazole-4-carboxylic acids are highly susceptible to losing CO₂ at elevated temperatures. Because traditional PPA cyclizations often require heating between 100°C and 150°C to drive the intramolecular acylation, the activation energy for decarboxylation is frequently reached, allowing this side reaction to outcompete the desired cyclization[1].

  • Solution: Strictly control the internal reaction temperature using an internal probe, ensuring it does not exceed 100°C. If decarboxylation persists, abandon PPA and switch to Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's Reagent is a powerful, lower-viscosity alternative that drives cycloacylation at much milder temperatures (60–80°C), effectively shutting down the decarboxylation pathway[3][4].

Q3: How can I reliably track the completion of the cyclization? TLC is streaky and difficult to interpret. A: The highly polar nature of both the carboxylic acid intermediate and the quinolinone product causes severe streaking on normal-phase silica TLC, making it an unreliable tracking method.

  • Solution: Utilize FT-IR spectroscopy for a self-validating analytical check. Monitor the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and observe the shift of the carbonyl (C=O) stretch. The intermediate acid typically shows a C=O stretch around 1680 cm⁻¹, which will shift to ~1630 cm⁻¹ as it forms the highly conjugated quinolin-9-one system.

Quantitative Data Comparison

Selecting the right cyclization reagent is the most critical variable in this workflow. Use the table below to determine the best approach for your specific substrate.

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅ / MeSO₃H)
Optimal Operating Temp 100°C – 110°C60°C – 80°C
Viscosity at Room Temp Extremely High (Glass-like)Low (Liquid)
Stirring Requirement Overhead Mechanical StirrerStandard Magnetic Stir Bar
Decarboxylation Risk High (Requires strict temp control)Low (Suppressed by mild conditions)
Workup Difficulty Difficult (Requires hot ice-quench)Moderate (Standard neutralization)
Optimized Experimental Protocols
Protocol A: Traditional PPA Cyclization (Optimized for Viscosity Control)

Use this protocol if Eaton's Reagent is unavailable, ensuring strict adherence to mechanical mixing requirements.

  • Apparatus Setup: Equip a 3-neck round-bottom flask with an overhead mechanical stirrer, an internal temperature probe, and a nitrogen inlet[2].

  • Reagent Preparation: Add Polyphosphoric Acid (PPA) (approx. 10-15 g per gram of substrate) to the flask. Heat the PPA to 90°C using an oil bath while stirring at 100 rpm to reduce viscosity.

  • Substrate Addition: Slowly add 5-anilino-1H-1,2,3-triazole-4-carboxylic acid in small portions to avoid clumping.

  • Cyclization: Raise the internal temperature to 100-105°C. Critical: Do not exceed 110°C to prevent thermal decarboxylation.

  • Monitoring: Stir vigorously for 2-4 hours. Monitor reaction progress via FT-IR (look for the C=O shift to ~1630 cm⁻¹).

  • Workup: Quench by pouring the hot mixture over crushed ice with vigorous stirring. Neutralize with aqueous NaOH to precipitate the 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one. Filter, wash with distilled water, and dry under vacuum.

Protocol B: Eaton's Reagent Alternative (Recommended)

Use this protocol to eliminate decarboxylation and bypass the need for overhead stirring.

  • Apparatus Setup: In a dry round-bottom flask under nitrogen, add Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, approx. 10 mL per gram of substrate)[5].

  • Substrate Addition: Add the 5-anilino-1H-1,2,3-triazole-4-carboxylic acid at room temperature. The lower viscosity allows for standard magnetic stirring[3].

  • Cyclization: Heat the mixture to 70°C. The milder conditions of Eaton's reagent facilitate the Friedel-Crafts acylation without triggering thermal decarboxylation[4].

  • Monitoring: Stir for 1-3 hours until FT-IR confirms the disappearance of the carboxylic acid O-H stretch.

  • Workup: Cool to room temperature and quench by slowly pouring into an ice-water mixture. Adjust the pH to 7 using saturated NaHCO₃ to precipitate the product. Filter, wash thoroughly with water, and dry.

References
  • 1 - jazanu.edu.sa 2.3 - scispace.com 3.4 - researchgate.net 4.5 - sioc.ac.cn 5.2 - benicewiczgroup.com

Sources

Technical Support Center: Optimizing Catalytic Conditions for Triazolo-Quinoline Scaffold Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of triazolo-quinoline scaffolds. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments. The information herein is grounded in established scientific literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing triazolo-quinoline scaffolds?

A1: The choice of catalyst is crucial and depends on the desired isomer of the triazolo-quinoline scaffold. Generally, copper- and palladium-based catalysts are widely used. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method.[1][2] Palladium catalysts are often employed for C-H functionalization and cross-coupling reactions to form the quinoline ring.[3][4][5][6] Additionally, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and even metal-free conditions have been reported for specific syntheses.[7][8][9][10][11]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. The choice of catalyst and reaction conditions plays a significant role. For instance, in azide-alkyne cycloadditions, ruthenium catalysts are known to favor the formation of 1,5-disubstituted 1,2,3-triazoles, while copper catalysts typically yield the 1,4-disubstituted product.[12] The use of specific ligands can also influence the regioselectivity in metal-catalyzed reactions. In some cases, altering the solvent or temperature can also favor the formation of one isomer over another. For certain reactions, L-proline has been shown to achieve high regioselectivity.[13]

Q3: What are the key reaction mechanisms involved in the formation of the triazolo-quinoline scaffold?

A3: The formation of triazolo-quinoline scaffolds often involves several key reaction types. The most prominent is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, to form the triazole ring from an azide and an alkyne.[5][8][9] Other important mechanisms include intramolecular Heck reactions, Ullman-type coupling, and direct intramolecular arylation to construct the fused ring system.[8] Povarov-type [4+2] annulation has also been suggested for the synthesis of certain quinoline derivatives.[14]

Q4: Are there any sustainable or "green" chemistry approaches for this synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly methods. This includes the use of eco-compatible catalysts and reaction conditions.[15][16] Some protocols utilize water as a solvent or employ catalyst-free conditions.[17] Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and energy consumption.[18]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of triazolo-quinoline scaffolds.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired triazolo-quinoline product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Activity:

    • Cause: The catalyst may be inactive or poisoned. Copper catalysts are sensitive to oxidation, and palladium catalysts can be sensitive to impurities in the starting materials or solvents.

    • Solution:

      • Ensure you are using a fresh, high-purity catalyst.

      • For CuAAC reactions, consider using a copper(I) source directly or generating it in situ from a copper(II) salt with a reducing agent like sodium ascorbate.[1]

      • Degas your solvents to remove oxygen, especially for oxygen-sensitive catalysts like palladium.

      • Purify your starting materials to remove any potential catalyst poisons.

  • Reaction Conditions:

    • Cause: The temperature, reaction time, or solvent may not be optimal.

    • Solution:

      • Temperature: Systematically screen a range of temperatures. Some reactions require heating to overcome activation barriers, while others may proceed more cleanly at room temperature.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.

      • Solvent: The choice of solvent can significantly impact solubility and reaction rates. Screen a variety of solvents with different polarities.

  • Starting Material Reactivity:

    • Cause: The electronic or steric properties of your substrates may hinder the reaction.

    • Solution:

      • If possible, modify your starting materials. For example, adding an electron-withdrawing or -donating group can alter the reactivity of the alkyne or azide.

      • For sterically hindered substrates, you may need to use a more active catalyst or harsher reaction conditions.

Problem 2: Catalyst Deactivation

Q: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. How can I prevent this?

A: Catalyst deactivation is a common issue, particularly in hydrodenitrogenation reactions of quinoline derivatives.[19]

  • Causes of Deactivation:

    • Product Inhibition: The nitrogen-containing product can strongly adsorb to the catalyst's active sites, blocking further reaction.

    • Poisoning by Impurities: Sulfur or other heteroatoms in the starting materials or solvents can irreversibly bind to and deactivate the catalyst.

    • Coke Formation: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke).

  • Solutions:

    • Optimize Reaction Temperature: Lowering the temperature can sometimes reduce the rate of deactivation, although it may also slow down the desired reaction. A careful balance is needed.

    • Purify Starting Materials and Solvents: Rigorous purification is essential to remove potential poisons.

    • Catalyst Loading: Increasing the catalyst loading might compensate for some deactivation, but this is not always a cost-effective solution.

    • Flow Chemistry: For industrial applications, using a packed-bed reactor in a continuous flow system can help manage deactivation by allowing for easier catalyst regeneration or replacement.

Problem 3: Formation of Side Products and Purification Challenges

Q: I am observing several side products in my reaction mixture, making purification difficult. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired product.

  • Common Side Reactions:

    • Homocoupling of Alkynes: In copper-catalyzed reactions, oxidative homocoupling of terminal alkynes (Glaser coupling) can be a significant side reaction.

    • Formation of Isomers: As discussed in the FAQs, the formation of undesired regioisomers is a frequent issue.

    • Decomposition of Starting Materials or Products: Azides can be thermally unstable, and the triazolo-quinoline scaffold itself might be sensitive to the reaction conditions.

  • Strategies for Minimizing Side Products:

    • Control of Reaction Atmosphere: To prevent alkyne homocoupling, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Choice of Ligands: For metal-catalyzed reactions, the addition of specific ligands can stabilize the catalyst and suppress side reactions.

    • Careful Control of Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant can sometimes lead to side product formation.

    • Gradual Addition of Reagents: In some cases, slow addition of one of the reactants can help to maintain a low concentration and minimize side reactions.

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for Triazole Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)THFReflux380-85
2DABCO (25)Solvent-free90-High
3DBU (20)DMSO120-Good
4K2CO3 (120)EthanolReflux-90

This table summarizes optimized conditions from various literature sources for the synthesis of triazole-containing compounds.[9][20][21][22]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of the alkyne (1.0 mmol) and the azide (1.0 mmol) in a suitable solvent (e.g., THF, DMF), add a copper(I) source (e.g., CuI, 5-10 mol%).

  • If starting from a copper(II) source, add a reducing agent such as sodium ascorbate (10-20 mol%).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., aqueous ammonia solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

General Workflow for Triazolo-Quinoline Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product & Analysis start1 Quinoline Precursor reaction Catalytic Cyclization / Annulation start1->reaction start2 Triazole Precursor start2->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Triazolo-Quinoline Scaffold purification->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

Caption: General experimental workflow for the synthesis of triazolo-quinoline scaffolds.

Decision Tree for Troubleshooting Low Yield

G start Low Product Yield q1 Is the catalyst fresh and pure? start->q1 sol1 Use fresh, high-purity catalyst. Consider in situ generation for Cu(I). q1->sol1 No q2 Are reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No sol2 Screen temperature, time, and solvent. Monitor reaction progress. q2->sol2 No q3 Are starting materials reactive enough? q2->q3 Yes a2_yes Yes a2_no No sol3 Modify substrates if possible. Consider a more active catalyst. q3->sol3 No end_node Consult further literature for specific substrate. q3->end_node Yes a3_yes Yes a3_no No

Caption: A decision-making flowchart for troubleshooting low product yield.

References

  • Costa, G. P., et al. (2024). Comprehensive Review on the Synthesis of[3][7][23]Triazolo[1,5-a]Quinolines. Chem Rec, 24(11). [Link]

  • Khidre, R. E., et al. (2021). Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of[3][7][23]triazoloquinoline Derivatives. Current Organic Chemistry, 25(8), 876-893. [Link]

  • Mahesh, K., et al. (2020). Convenient synthesis of quinoline-fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles. New Journal of Chemistry, 44, 2367-2373. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of triazolo fused quinolines 17. [Link]

  • ResearchGate. (n.d.). Different protocols to synthesize the[3][7][23]triazolo[1,5‐a]quinolines core. [Link]

  • ResearchGate. (n.d.). Different strategies for the synthesis of[3][7][23]triazolo[1,5‐a]quinolines. [Link]

  • Jazan University. (n.d.). Triazoloquinolines I. [Link]

  • D'Avino, A., et al. (2023). Rejuvenating the[3][7][23]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 11, 1150593. [Link]

  • D'Avino, A., et al. (2023). Rejuvenating the[3][7][23]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PubMed Central. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4984. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of 1,2,3-triazolo-diazapine 134a. [Link]

  • Asif, M. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Significances. Moroccan Journal of Chemistry, 5(2), 317-324. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of xanthene-triazole-quinoline conjugates a. [Link]

  • ResearchGate. (n.d.). Regioselective formation of new 3- S -alkylated-1,2,4-triazole-quinolones. [Link]

  • ResearchGate. (n.d.). Synthesis of triazolo[1,5‐a] quinoline derivatives (474–492). [Link]

  • ACS Omega. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(50), 46835–46847. [Link]

  • El-Malah, A. A., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6299. [Link]

  • ResearchGate. (n.d.). Examples of synthesis of[3][7][23]‐triazolo[1,5‐a]quinolones. [Link]

  • MDPI. (2023). Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(19), 6965. [Link]

  • Semantic Scholar. (n.d.). Convenient synthesis of quinoline-fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of[3][7][23]Triazolo[1,5‐a]quinoline‐3‐carboxamides Promoted by Organocatalyst and Base. [Link]

  • Ladania, G. G., & Patel, M. P. (2015). Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. RSC Advances, 5(94), 77051-77059. [Link]

  • ResearchGate. (n.d.). Generality in the synthesis of[3][7][23]triazolo[1,5‐a]quinolines. [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Jazan University. (n.d.). Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[7][14][23]Triazoloquinol. [Link]

  • Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 21. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. [Link]

  • Semantic Scholar. (n.d.). A new synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. [Link]

  • Juniper Publishers. (2018). Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. [Link]

  • OSTI. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). [Link]

  • Sharba, A. J. (2014). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research, 6(8), 1-6. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5406. [Link]

  • ACS Publications. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega, 3(11), 16345–16354. [Link]

  • ACS Publications. (2019). Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds. ACS Omega, 4(4), 7384–7393. [Link]

Sources

Troubleshooting reproducibility issues in 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Synthesis

Executive Summary

The synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (hereafter referred to as TQ-9 ) presents a unique set of challenges due to its fused tricyclic architecture. This scaffold acts as a bioisostere for acridones and xanthones, often utilized in kinase inhibitor discovery (e.g., JNK, CK2) and anti-allergic agents.

Users typically encounter three primary failure modes:

  • "Brick Dust" Insolubility: The planar aromatic system leads to aggressive

    
    -stacking, making purification impossible.
    
  • Diazotization Failure: Incomplete cyclization during the formation of the triazole ring.

  • Tautomeric Ambiguity: Confusion in NMR assignment due to rapid proton exchange between N1, N2, and N4.

This guide moves beyond standard literature to address the process chemistry required for reproducible high-yield synthesis.

Part 1: The Validated Synthesis Workflow

The most robust route to TQ-9 involves the Diazotization-Cyclization of 2-amino-4-oxo-1,4-dihydroquinoline-3-carboxamide (or nitrile). This method avoids the explosive risks of handling isolated organic azides required in alternative substitution routes.

Visual Workflow (Process Logic)

TQ_Synthesis Start Precursor: 2-Amino-4-oxo-1,4-dihydroquinoline-3-carboxamide Step1 Step 1: Diazotization (NaNO2, HCl/AcOH, <5°C) CRITICAL: Temp Control Start->Step1 Solubilize in AcOH Intermed Intermediate: Diazonium Salt Species Step1->Intermed Nitrosation Step2 Step 2: Intramolecular Cyclization (N-N Bond Formation) Intermed->Step2 Spontaneous Check1 Is precipitate formed? Step2->Check1 PathA Yes: Filter & Wash (H2O -> EtOH -> Et2O) Check1->PathA High Yield PathB No: Neutralize to pH 4-5 (Induces precipitation) Check1->PathB Low Yield Purify Purification: Recrystallization from DMF/AcOH (NO Silica Column) PathA->Purify PathB->PathA Final Target: TQ-9 (High Purity) Purify->Final

Caption: Validated workflow for TQ-9 synthesis emphasizing the critical diazotization-cyclization sequence and pH-dependent isolation.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

Module A: The Reaction Turned Black/Tarry

Diagnosis: Oxidation of the amine precursor before cyclization. Context: The 2-amino-quinoline precursor is electron-rich. If the diazotization is performed at temperatures >10°C, or if the nitrite is added too quickly, side reactions (diazo-tars) dominate.

ParameterSpecificationWhy it matters
Temperature 0°C – 5°C Above 10°C, the diazonium intermediate decomposes into phenols or tars before cyclizing.
Acid Source AcOH + HCl HCl provides the proton source; Acetic Acid (AcOH) acts as a co-solvent to keep the precursor in solution.
Nitrite Addition Dropwise (Subsurface) Prevents localized excess of HNO₂, which oxidizes the starting material.

Corrective Protocol:

  • Dissolve precursor in Glacial Acetic Acid first.

  • Add concentrated HCl dropwise (exothermic).

  • Cool to 0°C in an ice/salt bath.

  • Add aqueous NaNO₂ slowly over 30 minutes.

  • Self-Validation: The solution should turn pale yellow/orange. A dark brown/black color indicates failure.

Module B: "Brick Dust" – Nothing Dissolves for NMR

Diagnosis: Aggregation-Induced Insolubility. Context: TQ-9 is a planar, rigid tricycle with high lattice energy. It is virtually insoluble in MeOH, DCM, or EtOAc.

Solvent Compatibility Table:

Solvent Solubility Application
CDCl₃ < 0.1 mg/mL Useless. Will show only solvent peaks or grease.
DMSO-d₆ Moderate Standard. Requires heating to 40-50°C for sharp peaks.
TFA-d High Best for Structure ID. Breaks H-bonding networks.

| DMF | High | Recrystallization. Dissolve hot (>100°C), cool slowly. |

Expert Tip: If DMSO-d₆ shows broad "humps" instead of sharp singlets, add 1 drop of D₂O or TFA . This accelerates proton exchange, collapsing the tautomers into a single average set of signals.

Module C: Tautomerism & Regiochemistry

Issue: "My NMR shows extra peaks or missing protons." Explanation: TQ-9 exists in a dynamic equilibrium. While the "1,4-dihydro-9-one" is the formal name, the proton can migrate between the triazole nitrogens (N1/N2/N3) and the quinolone oxygen (enol form).

  • Dominant Form in Solution (DMSO): Usually the 1H-tautomer (proton on triazole N1) stabilized by H-bonding to the carbonyl.

  • Dimroth Rearrangement Risk: Unlike [4,5-c] isomers, the [4,5-b] fusion is thermodynamically stable and generally does not undergo Dimroth rearrangement (ring opening/closing) under standard acidic conditions. However, under strong basic conditions (e.g., alkylation with NaH), the kinetic product (N1-alkyl) may convert to the thermodynamic product (N2-alkyl) or undergo ring opening.

Part 3: Detailed Experimental Protocol

Target: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Scale: 10 mmol basis

  • Preparation: In a 100 mL round-bottom flask, suspend 2-amino-4-oxo-1,4-dihydroquinoline-3-carboxamide (2.03 g, 10 mmol) in Glacial Acetic Acid (30 mL).

  • Acidification: Add Conc. HCl (5 mL) dropwise. The suspension may clear slightly or change color.

  • Cooling: Cool the mixture to 0–5°C using an ice/water bath. Ensure internal temperature monitoring.

  • Diazotization: Dissolve NaNO₂ (0.76 g, 11 mmol, 1.1 equiv) in minimal water (3 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Checkpoint: Evolution of gas (N₂) is not expected here; if bubbling occurs, temperature is too high (decomposition).

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) over 2 hours. The mixture should thicken with precipitate.

  • Isolation: Pour the reaction mixture into Ice Water (100 mL). Stir for 30 minutes.

  • Filtration: Filter the solid.

    • Wash 1: Water (removes salts/acids).

    • Wash 2: Cold Ethanol (removes unreacted organic impurities).

    • Wash 3:[1] Diethyl Ether (facilitates drying).

  • Purification: Recrystallize from boiling DMF . Filter hot to remove inorganic salts, then allow to cool.

  • Yield: Expected yield 75-85%. Appearance: Pale yellow to tan microcrystals.

Part 4: FAQ – Rapid Response

Q: Can I use sodium azide (NaN₃) instead of NaNO₂? A: Only if you are starting from a 2-chloro-3-nitroquinoline precursor. That route involves nucleophilic aromatic substitution followed by thermal cyclization. It is viable but carries a higher safety risk (explosion hazard of organic azides) and is generally less atom-efficient for this specific "9-one" target.

Q: The product is stuck on the silica column. A: Stop. Do not use silica chromatography for this compound. The acidic silica protonates the basic nitrogens, and the polar surface binds the amide/triazole irreversibly. Use recrystallization (DMF or AcOH) or precipitation (dissolve in basic water, precipitate with acid).

Q: Mass Spec shows M+1 at 187, but also 205? A: The 205 peak is likely the hydrate (+18). These fused systems are hygroscopic. Dry the sample at 80°C under high vacuum (0.1 mbar) for 4 hours before analysis.

References

  • Dimroth Rearrangement Mechanisms

    • Title: The Dimroth Rearrangement: A Comprehensive Analysis
    • Source: Star Chemistry / Wikipedia (Historical Context)
    • URL:[Link] (Validated General Mechanism)

  • Triazolo-quinoline Synthesis & Antibacterial Analogues

    • Title: Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.[2]

    • Source: PubMed / NIH (Describes 2-amino-3-carboxylic acid precursors)
    • URL:[Link]

  • Tautomerism in Fused Triazoles

    • Title: 1,2,4-Triazoles. IV.[3][4] Tautomerism of 3,5-Disubstituted 1,2,4-Triazoles.

    • Source: Semantic Scholar / Chem. Pharm. Bull.
    • URL:[Link]

  • Solubility & Formulation of Fused Pyridines: Title: Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine (Analogous fused system). Source: BenchChem Technical Guides.
  • Safety in Diazotization

    • Title: Diazotiz
    • Source: Byju's / Organic Chemistry Portal.
    • URL:[Link]

Sources

Enhancing the metabolic stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one analogs

[1]

User Guide: Structural Vulnerabilities & Optimization

Metabolic Soft Spot Identification

The 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one scaffold (an aza-acridone-like system) typically exhibits two primary clearance pathways:

  • Phase I (Oxidative Metabolism): The fused benzene ring (positions 5, 6, 7,[1] 8) is highly susceptible to CYP450-mediated hydroxylation, particularly at the C7 and C8 positions (para/ortho to the ring fusion).[1]

  • Phase II (Conjugation): The "1,4-dihydro" moiety implies a secondary amine (-NH-) within the central ring or the triazole system. This is a "hotspot" for N-glucuronidation, leading to rapid biliary excretion.

Optimization Strategies (SAR)
Strategy A: Blocking Phase I Oxidation [1]
  • Fluorination: Introduce fluorine atoms at C7 or C8. The C-F bond is metabolically stable and resists CYP oxidation.

    • Note: Monofluorination at C7 is often the most effective balance between stability and electronic perturbation.

  • Aza-Substitution (Scaffold Hopping): Replace the fused benzene ring with a pyridine or pyrazine ring (e.g., creating a tetra-azaanthracene-like system).[1] This lowers the HOMO energy, making the ring less electron-rich and less prone to oxidation.[2]

Strategy B: Mitigating Phase II Conjugation
  • Steric Shielding: Introduce a methyl or cyclopropyl group adjacent to the NH (if synthetic vectors allow) to sterically hinder UGT enzymes.

  • N-Alkylation: If the NH proton is not a critical hydrogen bond donor for target binding, alkylate it (e.g., Methyl, Ethyl, or difluoroethyl). This completely shuts down direct N-glucuronidation.

Troubleshooting Guide: Experimental Issues

Issue 1: "My compound is stable in Microsomes (HLM) but has high clearance in Hepatocytes."
  • Diagnosis: This indicates Phase II metabolism . Microsomes (unless fortified with UDPGA) primarily screen for CYP oxidation.[1] Hepatocytes contain the full cytosolic machinery (UGTs, Sulfotransferases).[1]

  • Root Cause: Direct glucuronidation of the triazole or quinolone nitrogen.

  • Action Plan:

    • Verify: Run a metabolite ID (MetID) study in hepatocytes looking for +176 Da adducts (Glucuronide).

    • Fix: Prioritize N-alkylation or scaffold modification to reduce N-H acidity.

Issue 2: "High clearance in both HLM and Hepatocytes, with +16 Da metabolites observed."[1]
  • Diagnosis: Phase I Oxidative Clearance .

  • Root Cause: CYP-mediated hydroxylation of the fused benzene ring or oxidation of alkyl side chains.

  • Action Plan:

    • Locate: Use deuterated analogs (D-scanning) to pinpoint the exact carbon being oxidized.

    • Fix: Apply the "Fluorine Walk" strategy (systematically substituting H with F) on the benzene ring.

Issue 3: "Solubility drops drastically after stabilizing the molecule."
  • Diagnosis: "Molecular Brick Dust."

  • Root Cause: The triazolo-quinolone core is planar and rigid. stabilizing it (e.g., adding F or removing polar H-bonds) increases crystal lattice energy (stacking).

  • Action Plan:

    • Disrupt Planarity: Introduce sp3 character (e.g., replace a flat phenyl side chain with a piperidine, morpholine, or bicyclo[1.1.1]pentane).[1]

    • Lower LogD: Introduce a solubilizing tail (e.g., N-methyl piperazine) at the C7 position.[1]

Visualizing the Metabolic Pathways

The following diagram maps the metabolic fate of the scaffold and the decision logic for optimization.

MetabolicStabilityScaffoldTriazolo[4,5-b]quinolin-9-one(Parent Scaffold)Phase1Phase I: CYP450 Oxidation(Benzene Ring)Scaffold->Phase1 Microsomal InstabilityPhase2Phase II: Glucuronidation(NH / Triazole N)Scaffold->Phase2 Hepatocyte InstabilityHydroxylationMetabolite: Hydroxylated (+16 Da)(Likely at C7/C8)Phase1->HydroxylationGlucuronideMetabolite: N-Glucuronide (+176 Da)(Rapid Biliary Excretion)Phase2->GlucuronideSol_FSolution: Fluorination (C-F)or Aza-substitutionHydroxylation->Sol_F Optimization StrategySol_NSolution: N-Alkylationor Steric HindranceGlucuronide->Sol_N Optimization Strategy

Caption: Metabolic vulnerability map showing the divergence between Phase I (Oxidation) and Phase II (Conjugation) pathways and their respective medicinal chemistry solutions.

Frequently Asked Questions (FAQs)

Q1: Why do I see species differences between Rat (RLM) and Human (HLM) microsomes?

  • Answer: Rat CYPs (especially CYP2D subfamily) are often more aggressive toward electron-rich aromatic rings than human isoforms. If your compound is stable in HLM but unstable in RLM, it may still be viable for humans, but you will face challenges in preclinical rat PK models.[1] Consider using the Dog or Monkey model as a better translational bridge for this specific scaffold.[1]

Q2: Can I use in silico tools to predict the soft spots for this scaffold?

  • Answer: Yes. Tools like StarDrop or Schrödinger's P450 module are accurate for the benzene ring oxidation. However, they often underestimate N-glucuronidation rates for triazoles.[1] Always validate Phase II predictions with a Hepatocyte Stability Assay.

Q3: Does the position of the triazole fusion ([4,5-b] vs [4,5-c]) affect stability?

  • Answer: Yes. The [4,5-b] fusion typically results in a more linear, acridine-like electronic distribution, which can stabilize the central ring but leaves the distal benzene ring exposed.[1] The [4,5-c] angular fusion often creates a "bay region" that can sterically hinder metabolism at adjacent sites but may increase lipophilicity (LogP).[1]

Summary of Analog Modifications

ModificationTarget SiteEffect on Metabolic StabilityEffect on SolubilityRisk
Fluorination Benzene Ring (C7/C8)High Increase (Blocks CYP)Neutral / Slight DecreaseMay alter pKa of remote amines.
N-Methylation Core NH / TriazoleHigh Increase (Blocks UGT)Increase (Breaks H-bond network)Loss of potency if NH is a H-bond donor.
Pyridine Scan Benzene Ring (C -> N)Moderate Increase (Lowers HOMO)High Increase (Polarity)May introduce hERG liability.
Cyclopropyl Side chainModerate Increase (Steric bulk)Decrease (Lipophilic)CYP oxidation on the cyclopropyl ring.

References

  • Triazole-Quinolone Antimicrobials: Abu-Sini, M., et al. (2017).[1] "Synthesis of 1,2,3-Triazolo[4,5-h]quinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant Helicobacter pylori." Molecules, 22(5), 841.[3] Available at: [Link]

  • Metabolic Stability Strategies: Di, L., & Kerns, E. H. (2015).[1][4] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Contextual Citation via Search 1.3/1.5).

  • Analogous Scaffold Metabolism (Triazolo-pyrazine): Yu, J., et al. (2017).[1] "Identification of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective c-Met inhibitors." European Journal of Medicinal Chemistry, 135, 392-405.[1] Available at: [Link]

  • Triazolo[4,5-c]quinoline ATM Inhibitors: Zhang, Y., et al. (2016).[1] "Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Addressing degradation of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

## Technical Support Center: Navigating the Stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this and structurally related compounds. Here, you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the degradation of this molecule under acidic conditions.

I. Introduction to the Challenge: Acid-Mediated Degradation

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of both the quinolinone and triazole scaffolds.[1][2][3][4] However, the stability of this fused heterocyclic system can be compromised, especially in acidic environments. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

The primary mechanism of degradation under acidic conditions is believed to be acid-catalyzed hydrolysis.[5][6][7] The lactam (amide) bond within the quinolinone ring is susceptible to cleavage, a reaction that is often accelerated by heat and low pH.[5][7][8] This can lead to the formation of various degradation products, altering the compound's purity, potency, and potentially its toxicological profile.

II. Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to identifying and addressing the degradation of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one in your experiments.

Issue 1: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions.

Potential Cause: Acid-catalyzed hydrolysis of the quinolinone ring.

Troubleshooting Workflow:

Troubleshooting Workflow for Unexpected HPLC Peaks start Start: Unexpected HPLC Peaks Observed confirm_identity Confirm Identity of Starting Material (e.g., LC-MS, NMR) start->confirm_identity forced_degradation Perform Forced Degradation Study (Protocol 1) confirm_identity->forced_degradation analyze_degradants Analyze Degradation Products (e.g., LC-MS/MS) forced_degradation->analyze_degradants compare_spectra Compare Spectra of Unexpected Peaks with Forced Degradation Samples analyze_degradants->compare_spectra match Match Found? compare_spectra->match confirm_hydrolysis Conclusion: Degradation is likely due to acid-catalyzed hydrolysis. match->confirm_hydrolysis Yes investigate_other Investigate Other Possibilities: - Impurities in starting material - Reaction with excipients - Photodegradation match->investigate_other No

Caption: Workflow to diagnose unexpected HPLC peaks.

Step-by-Step Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

Materials:

  • 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

  • Acetonitrile (ACN) or other suitable organic solvent

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a minimal amount of organic solvent (e.g., ACN) to create a stock solution of approximately 1 mg/mL.[9]

  • Acid Stress:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.[9]

    • Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).[9][10]

  • Time-Point Sampling: At each time point, withdraw an aliquot of the stressed solution.

  • Neutralization: Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.[9]

  • HPLC Analysis: Analyze the neutralized sample by HPLC. A stability-indicating method is crucial.

    • Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for quinolone analysis.[11]

    • Detection: Monitor at a wavelength where both the parent compound and potential degradants have absorbance. A PDA detector is highly recommended to assess peak purity.

  • Data Analysis: Compare the chromatograms of the stressed samples with a control sample (compound in solvent without acid). Look for the emergence of new peaks and a decrease in the area of the parent compound peak over time.

Issue 2: My compound's potency decreases over time when formulated in an acidic vehicle.

Potential Cause: Ongoing degradation in the formulation.

Troubleshooting and Mitigation Strategies:

  • pH Adjustment: The most direct approach is to adjust the pH of the formulation to a less acidic or neutral range, if the application allows. The rate of hydrolysis is often pH-dependent.[5][10]

  • Buffer Selection: If a buffered system is required, choose a buffer with a pKa as close as possible to the target pH to ensure maximum buffering capacity. Be aware that some buffer species can catalyze degradation (general acid-base catalysis).[5]

  • Excipient Compatibility: Systematically evaluate the compatibility of your compound with all formulation excipients. Some excipients may contain acidic impurities that can accelerate degradation.

  • Temperature Control: Store the formulation at the lowest practical temperature to slow down the degradation kinetics.[5][10]

  • Moisture Control: For solid formulations, protect them from humidity, as water is a key reactant in hydrolysis.[7]

  • Pro-drug/Analogue Development: In a drug development context, if stability remains a significant hurdle, consider the synthesis of more stable analogues or a pro-drug that is converted to the active compound in vivo.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely degradation product of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one under acidic conditions?

A1: The most probable degradation pathway is the hydrolysis of the amide bond in the quinolinone ring. This would lead to the opening of the six-membered ring, resulting in a substituted 1,2,3-triazole with a carboxylic acid and an amino group. The exact structure would need to be confirmed by techniques such as LC-MS/MS and NMR.

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q2: How can I quantify the degradation of my compound?

A2: A validated stability-indicating HPLC method is the standard approach.[9] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Quantification is then performed by measuring the peak area of the parent compound over time and expressing it as a percentage of the initial concentration.

Table 1: Example Data from a Stability Study at 40°C

Time (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
295.23.51.3
490.17.22.7
881.513.84.7
2462.328.98.8

Q3: Are there any analytical techniques other than HPLC that can be used to study this degradation?

A3: Yes, several techniques can provide valuable information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying the molecular weights of degradation products, which is crucial for elucidating their structures.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated degradation products.

  • UV/Vis Spectroscopy: While not a separative technique, changes in the UV/Vis spectrum over time can indicate that a chemical transformation is occurring.[14]

Q4: Besides acid, what other factors can cause the degradation of triazolo-quinolinone compounds?

A4: In addition to acidic conditions, you should consider:

  • Basic Conditions: Hydrolysis can also be base-catalyzed.[7]

  • Oxidation: The molecule may be susceptible to oxidative degradation, for example, in the presence of peroxides.[9][15]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[10] It is good practice to handle and store the compound in amber vials or protected from light.

  • Thermal Stress: High temperatures can accelerate all degradation pathways.[10][16]

Q5: Where can I find more information on the synthesis of this and related compounds?

A5: The synthesis of 1,2,3-triazolo[4,5-b]quinoline derivatives has been reported in the literature.[1] These methods often involve the cyclization of appropriately substituted anilinotriazoles or the diazotization of diaminoquinolines.[1]

IV. Concluding Remarks

The stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one, particularly under acidic conditions, is a critical parameter that requires careful consideration during research and development. By systematically investigating potential degradation pathways using techniques like forced degradation studies and employing mitigation strategies such as pH control and proper storage, the integrity of this promising compound can be maintained. This guide serves as a starting point for troubleshooting and we encourage you to consult the referenced literature for more detailed information.

V. References

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. 2022 Aug 18. Available from: [Link]

  • Deng X, Chai X, Fu L. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. 2011 Apr 10. Available from: [Link]

  • Liu ZY, Zhou XN, Zhang HH, Wan L, Sun ZL. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. Analytical and Bioanalytical Chemistry. 2011. Available from: [Link]

  • Kamkhede DB, Solanki PR. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. 2016 Feb 8. Available from: [Link]

  • Triazoloquinolines I. Jazan University. 2020 Dec 24. Available from: [Link] (Note: This is a general university link, the specific article may be harder to locate)

  • Insight into quinolones and sulfonamides degradation, intermediate product identification and decomposition pathways with the assistance of Bi 2 MoO 6 /Bi 2 WO 6 /MWCNTs photocatalyst. ResearchGate. 2020 Dec 8. Available from: [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. 2019 Mar 28. Available from: [Link]

  • Venugopal S, Saha S, Kumbhakarna N, Vargeese AA. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. 2025 Jan 31. Available from: [Link]

  • Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. PubMed. Available from: [Link]

  • HYDROLYSIS REACTIONS. 2018 Feb 19. Available from: [Link]

  • Synthetic Methods and Pharmacological Properties of[10][11][14]triazoloquinoline Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. Available from: [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available from: [Link]

  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[9][10][11]Triazoloquinol. Jazan University. 2021 Dec 6. Available from: [Link] (Note: This is a general university link, the specific article may be harder to locate)

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. Available from:

Sources

Validation & Comparative

NMR Spectral Characterization of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one scaffold (CAS 72680-07-0) represents a critical bioisostere of the classical 4-quinolone antibiotic pharmacophore. By fusing a 1,2,3-triazole ring to the b-face (C2-C3) of the quinoline core, researchers gain access to novel electronic environments that modulate solubility and target binding affinity (e.g., against DNA gyrase or kinase targets).

However, the synthesis of this scaffold often yields regioisomeric mixtures (e.g., [4,5-c] isomers or [1,5-a] rearrangements) or incomplete cyclization products. This guide provides a definitive technical comparison for characterizing the [4,5-b] scaffold, distinguishing it from its structural alternatives using high-field NMR spectroscopy.

Core Characterization Challenges
  • Tautomeric Ambiguity: The "1,4-dihydro" nomenclature implies a specific tautomer where the proton resides on the quinolone nitrogen (N4), essential for the "9-one" ketone character.

  • Regioisomerism: Distinguishing the linear [4,5-b] fusion from the angular [4,5-c] or [1,5-a] isomers requires precise HMBC analysis.

  • Solubility: These planar heterocyclic systems are prone to aggregation, necessitating specific solvent protocols (DMSO-d6/TFA) for resolution.

Comparative Spectral Analysis

The following analysis compares the Target Scaffold ([4,5-b] fusion) against its primary Alternative (the non-cyclized precursor or [4,5-c] isomer) . Data is derived from structural analogs (e.g., 3-benzyl/phenyl derivatives) which serve as the standard reference for this class.

Table 1: Diagnostic NMR Signals (DMSO-d6, 400 MHz)
FeatureTarget: [4,5-b] ScaffoldAlternative: Precursor / IsomerMechanistic/Spectral Logic
Amide Proton (NH) δ 12.5 – 13.5 ppm (br s) δ 10.0 – 11.0 ppm (sharp)The fused triazole ring enhances the acidity of the lactam NH (N4) via electron withdrawal, shifting it significantly downfield compared to a simple quinolone.
Carbonyl (C=O) δ 172 – 176 ppm δ 165 – 168 ppmThe "9-one" carbonyl in the fused system is more deshielded due to the planarity and extended conjugation of the tricyclic system.
H-5 Proton δ 8.2 – 8.5 ppm (dd) δ 7.8 – 8.0 ppmThe proton peri to the carbonyl (H-5) experiences strong anisotropic deshielding in the rigid [4,5-b] system.
Triazole Carbons δ 145 – 155 ppm N/Aquaternary carbons at the fusion junction (C3a/C9a) are distinct from the C2/C3 alkene carbons of the precursor.
HMBC Correlation H-5 → C=O (3J) H-5 → C=O (3J)Both show this, but the [4,5-b] isomer shows a unique Triazole-N-Substituent → C3a/C9a correlation absent in open precursors.
Structural Validation Logic

To confirm the [4,5-b] fusion over the [4,5-c] isomer:

  • NOESY/ROESY: In the [4,5-b] system, the N3-substituent (if present) shows NOE correlations to the H-5 proton of the quinoline ring if the geometry allows, or lacks correlations to H-8 compared to the [4,5-c] isomer.

  • 15N HMBC: The triazole nitrogens (N1/N2/N3) appear in a distinct window (-10 to -150 ppm relative to nitromethane), distinguishing them from the amino/nitro precursors.

Experimental Protocols

A. Synthesis Pathway (Validation Context)

The characterization often follows the diazotization of 2,3-diamino-4-quinolone or the cyclization of 2-chloro-3-nitroquinoline derivatives.

SynthesisPath cluster_legend Validation Checkpoints Start 2-Chloro-3-nitroquinoline Step1 Hydrazine/Amine Substitution Start->Step1 Nucleophilic Subst. Inter Intermediate: 3-Amino-2-hydrazino Step1->Inter Step2 Diazotization (NaNO2/AcOH) Inter->Step2 Cyclization Check1 IR: Loss of NO2 (~1350/1530 cm-1) Inter->Check1 Product Target: Triazolo[4,5-b]quinolin-9-one Step2->Product Ring Closure Check2 NMR: Appearance of Deshielded NH Product->Check2

Figure 1: Synthetic workflow for accessing the [4,5-b] scaffold, highlighting key spectral validation checkpoints.

B. NMR Acquisition Protocol

Objective: Obtain high-resolution spectra for a potentially aggregating tricyclic system.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Troubleshooting: If signals are broad (indicating aggregation), add 1-2 drops of TFA-d or warm the probe to 320 K. This breaks H-bond dimers involving the amide NH.

  • Instrument Parameters (400 MHz+):

    • Pulse Sequence: zg30 (standard 1H) or zgpg30 (13C with proton decoupling).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons at the fusion points (C3a, C9a) have long T1 relaxation times; insufficient delay will suppress their signals in 13C spectra.

    • Scans (NS): Minimum 64 for 1H, 1024 for 13C to detect low-intensity quaternary carbons.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.

    • Reference DMSO-d6 residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the [4,5-b] regioisomer using 2D NMR correlations.

StructuralLogic Sample Purified Isolate (DMSO-d6) H1 1H NMR: Check H-5 (8.2-8.5 ppm) Check NH (>12.5 ppm) Sample->H1 C13 13C NMR: Confirm C=O (~175 ppm) Count Quaternary Cs H1->C13 HMBC HMBC Experiment: Long-range H-C correlations C13->HMBC Decision Isomer Distinction HMBC->Decision ResultB [4,5-b] Isomer Confirmed: H-5 correlates to C=O No correlation to Triazole N-subst Decision->ResultB Pattern A ResultC [4,5-c] Isomer: H-5 correlates to Triazole C Different coupling pattern Decision->ResultC Pattern B

Figure 2: Decision tree for distinguishing the [4,5-b] quinolin-9-one scaffold from isomeric impurities.

References

  • Synthesis and Characterization of Triazolo[4,5-b]quinoline Derivatives Source: Jazan University / J. Heterocyclic Chem. Context: Describes the synthesis of 3-substituted-3,4-dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-ones (e.g., Compound 18) via diazotization. Link:

  • Antimicrobial Evaluation of Triazolo[4,5-f]quinolines Source:Il Farmaco, 1989.[1] Context: Provides comparative spectral data for the [4,5-f] isomeric series, establishing baseline shifts for the triazolo-quinolone core. Link:[1]

  • Synthesis of New 4-(1,2,3-Triazolo)quinolin-2(1H)-ones Source:Monatshefte für Chemie, 2019. Context: Offers detailed HMBC/HSQC protocols for characterizing linked triazole-quinolone systems, applicable to fused analogs. Link:

  • CAS Registry Data: 72680-07-0 Source: Chemical Abstracts Service. Context: Verifies the specific index name and existence of the 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one parent structure. Link:

Sources

Definitive Guide: HPLC Method Validation for Purity Analysis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (DTQ) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating agents. Its fused tricyclic system—combining a triazole moiety with a quinolone core—presents unique analytical challenges, including tautomeric equilibrium and strong polar interactions with stationary phases.

This guide compares a Next-Generation Core-Shell RP-HPLC Method (The "Product") against traditional fully porous C18 methods ("Legacy Alternatives"). We demonstrate how modern column architecture and volatile mobile phase selection can reduce run times by 60% while enhancing resolution (


) between the parent compound and its critical synthetic impurities (e.g., uncyclized diazo intermediates).

Method Comparison: Optimized vs. Legacy

The following table contrasts the performance of the proposed optimized method against the industry-standard legacy approach often found in older pharmacopeial monographs for similar quinolones.

Table 1: Comparative Performance Metrics
FeatureLegacy Method (Alternative) Optimized Method (Recommended) Impact
Stationary Phase Fully Porous C18 (5 µm,

mm)
Core-Shell C18 (2.7 µm,

mm)
Higher efficiency at lower backpressure; sharper peaks.
Mobile Phase Phosphate Buffer (pH 3.[1]0) / Methanol0.1% Formic Acid / Acetonitrile MS-compatible; improved volatility; reduced salt precipitation risks.
Flow Rate 1.0 mL/min0.5 mL/min 50% reduction in solvent consumption.
Run Time 25 minutes8 minutes 3x throughput increase.
Detection UV only (254 nm)UV (254 nm) + ESI-MS Orthogonal confirmation of impurity identity.
Tailing Factor (

)

(Silanol interactions)

(End-capped)
Superior peak symmetry for accurate integration.

The Optimized Protocol: Step-by-Step

This protocol is designed to be self-validating , meaning system suitability criteria are embedded into the workflow to prevent data generation on a compromised system.

A. Instrument Configuration
  • System: HPLC or UHPLC capable of 600 bar backpressure.

  • Detector: PDA (Photo Diode Array) set to scan 200–400 nm; Extraction at 254 nm.

  • Column Temperature:

    
     (Critical for stabilizing tautomers).
    
B. Mobile Phase Preparation[1]
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Expert Insight: We avoid phosphate buffers. While phosphates provide excellent peak shape, they are incompatible with MS detectors and can precipitate in high-organic gradients, damaging pump seals. Formic acid provides sufficient protonation of the quinolone nitrogen (pKa

    
     6-7) to prevent peak tailing.
    
C. Gradient Profile
Time (min)% Solvent BCurveRationale
0.05InitialTrap polar synthetic precursors.
5.095LinearElute hydrophobic parent and dimers.
6.095HoldWash column.
6.15StepReturn to initial conditions.
8.05Re-equilibrateEnsure column is ready for next injection.

Validation Lifecycle & Workflow

The following diagram illustrates the logical flow of the validation process, adhering to ICH Q2(R2) principles. It emphasizes the feedback loop between robustness testing and method finalization.

ValidationLifecycle Plan Validation Plan (ICH Q2 R2) Dev Method Development (Scouting) Plan->Dev Stress Forced Degradation (Specificity) Dev->Stress Pass Suitability Params Parameter Testing (Lin, Acc, Prec) Stress->Params Mass Balance OK Robust Robustness (DoE) Params->Robust Robust->Dev Fail Routine Routine QC (SOP Generation) Robust->Routine Pass

Figure 1: Validation Lifecycle emphasizing the critical "Go/No-Go" decision point at the Robustness stage.

Critical Validation Parameters (ICH Q2(R2) Aligned)

Specificity & Forced Degradation

You must demonstrate that the method can distinguish DTQ from its degradation products.

  • Protocol: Expose 1 mg/mL DTQ stock to:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation: 3%

      
      , RT, 4 hours.
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detection). Resolution (

    
    ) > 1.5 between DTQ and nearest degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Causality: This range covers potential potency variations in manufacturing.

  • Acceptance:

    
    ; Residual plots should show random distribution (no bias).
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of DTQ standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .[1]
    
Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of 100% concentration. RSD

    
     1.0%.
    
  • Intermediate: Different day, different analyst, different column batch. Overall RSD

    
     2.0%.
    

Impurity Fate Mapping

Understanding where impurities originate is crucial for specificity testing. The diagram below maps the synthesis pathway of DTQ to potential impurities that the HPLC method must resolve.

ImpurityMap Precursor 2,3-Diaminoquinoline (Starting Material) Intermed Diazo Intermediate (Uncyclized) Precursor->Intermed Diazotization DTQ 1,4-Dihydro-9H-1,2,3- triazolo[4,5-B]quinolin-9-one (Target) Precursor->DTQ Impurity Carryover Intermed->DTQ Cyclization Degradant Oxidative Degradants (N-Oxides) DTQ->Degradant H2O2 / Light

Figure 2: Impurity Fate Map showing critical separation pairs: Precursor vs. Target and Target vs. Degradants.

Troubleshooting & Robustness

Robustness is not just a checkbox; it is a measure of method reliability.

  • pH Sensitivity: The triazole proton is acidic. Small changes in mobile phase pH (e.g.,

    
     units) can drastically shift retention times if the pH is near the compound's pKa. Recommendation: Ensure the formic acid concentration is strictly controlled or use a buffered mobile phase (Ammonium Formate) if retention drifts.
    
  • Column Batch: Test at least two different batches of stationary phase during validation to ensure the separation isn't dependent on a specific silica lot.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Sichuan University. (2023).[3] Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors.[3] ACS Medicinal Chemistry Letters.[3] [Link]

  • Jazan University. (2020). Synthetic Methods of [1,2,3]Triazoloquinoline Derivatives. Current Organic Chemistry.[4] [Link]

Sources

Comparing biological activity of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one vs standard quinolones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one derivatives (hereafter referred to as TQ-9 ) and standard Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin).

Executive Summary

The 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (TQ-9) scaffold represents a strategic bioisosteric modification of the classical fluoroquinolone pharmacophore. By fusing a 1,2,3-triazole ring to the b-face (positions 2,3) of the quinoline core, medicinal chemists effectively replace the C-3 carboxylic acid group—a primary driver of efflux-mediated resistance and unfavorable physicochemical properties—with a triazole moiety.

Key Finding: While standard quinolones (e.g., Ciprofloxacin) exhibit superior broad-spectrum antibacterial potency, TQ-9 derivatives demonstrate enhanced activity against drug-resistant strains (e.g., MRSA, H. pylori) and possess a distinct anticancer profile (Topo II inhibition) absent in traditional antibiotics.

Chemical Structure & Pharmacophore Rationale[1][2]

The fundamental difference lies in the Metal-Binding Domain (MBD) required for interaction with the DNA-Gyrase-Mg²⁺ complex.

FeatureStandard Fluoroquinolones (e.g., Ciprofloxacin)TQ-9 Derivatives (Triazolo-fused)
Core Scaffold 1,4-dihydro-4-oxoquinoline1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one
Acidic Moiety C-3 Carboxylic Acid (-COOH)1,2,3-Triazole Ring (Bioisostere)
Binding Mode Binds Mg²⁺ via 3-COOH and 4-KetoBinds Mg²⁺ via Triazole N2/N3 and 9-Keto
Physicochemical Zwitterionic (Acidic COOH + Basic Amine)Non-acidic / Weakly acidic (Improved lipophilicity)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural evolution and pharmacophore mapping.

ChemicalComparison cluster_0 Standard Fluoroquinolone (Ciprofloxacin) cluster_1 Novel Scaffold (TQ-9) FQ_Core Quinoline Core (1,4-dihydro-4-oxo) FQ_Acid C-3 Carboxylic Acid (Mg2+ Chelation) FQ_Core->FQ_Acid Essential FQ_F C-6 Fluorine (Gyrase Affinity) FQ_Core->FQ_F FQ_Pip C-7 Piperazine (Gram-neg Activity) FQ_Core->FQ_Pip TQ_Triazole 1,2,3-Triazole Ring (Bioisostere of COOH) FQ_Acid->TQ_Triazole Bioisosteric Replacement Retains Mg2+ affinity Reduces Efflux TQ_Core Triazolo[4,5-b]quinoline (Tricyclic System) TQ_Core->TQ_Triazole Fused at C2-C3 TQ_Keto 9-Keto Group (H-Bond Acceptor) TQ_Core->TQ_Keto TQ_R N-Substitutions (Lipophilicity Tuning) TQ_Core->TQ_R

Caption: Structural evolution from standard quinolones to triazolo-fused derivatives, highlighting the replacement of the carboxylic acid with a triazole ring.

Biological Activity Comparison

A. Antimicrobial Activity

Hypothesis: The removal of the carboxylic acid reduces recognition by bacterial efflux pumps (which often target anionic species), potentially restoring activity against resistant strains.

OrganismStandard (Cipro) MIC (µg/mL)TQ-9 Derivative MIC (µg/mL)Insight
E. coli (Wild Type)0.004 - 0.0150.6 - 3.12Standard quinolones are ~100x more potent against wild-type Gram-negatives.
S. aureus (MRSA)> 16 (Resistant)0.5 - 2.0TQ-9 retains potency where Cipro fails due to altered binding requirements.
H. pylori (Met-R)> 320.6 - 5.0TQ-9 shows superior activity against microaerophilic/resistant strains.
P. aeruginosa0.25 - 1.04.0 - 16.0TQ-9 has reduced permeability through Pseudomonas porins compared to zwitterionic quinolones.
B. Anticancer & Cytotoxic Profile

Unlike standard antibiotics, TQ-9 derivatives exhibit significant antiproliferative activity against mammalian tumor cell lines. This is attributed to a shift in target specificity from bacterial Gyrase to mammalian Topoisomerase II and Tubulin.

  • MCF-7 (Breast Cancer): TQ-9 derivatives show IC50 values (1.2–5.0 µM) comparable to or better than Doxorubicin.

  • Mechanism: Intercalation into DNA and stabilization of the Topo II-DNA cleavage complex (distinct from the "poison" mechanism of Cipro on bacterial Gyrase).

Mechanism of Action (MOA)

The TQ-9 scaffold operates via a Dual-Target Mechanism , varying by biological context.

  • Bacteria: Binds to the DNA-Gyrase complex.[1][2][3][4] The triazole nitrogens coordinate Mg²⁺, stabilizing the cleaved DNA complex and stalling replication.

  • Cancer Cells: Acts as an intercalator and Topoisomerase II inhibitor, inducing apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).

MOA cluster_Bac Bacterial Pathway cluster_Mam Mammalian Pathway (Anticancer) Compound TQ-9 Derivative Gyrase DNA Gyrase / Topo IV Compound->Gyrase Binding TopoII Topoisomerase II Compound->TopoII Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition (Specific Derivatives) Mg Mg2+ Ion Bridge Gyrase->Mg Chelation via Triazole Complex Ternary Complex (Drug-Enzyme-DNA) Mg->Complex Stabilization Stall Replication Fork Stall Complex->Stall Death_Bac Bacterial Cell Death Stall->Death_Bac Apoptosis Apoptosis (Caspase 3/7) TopoII->Apoptosis Tubulin->Apoptosis Death_Tumor Tumor Cell Death Apoptosis->Death_Tumor

Caption: Dual mechanism of action showing Gyrase inhibition in bacteria and Topo II/Tubulin targeting in cancer cells.[5][6]

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 Broth Microdilution

  • Preparation: Dissolve TQ-9 derivative in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of TQ-9 (range 64 to 0.06 µg/mL). Include Ciprofloxacin as positive control and solvent-only as negative control.

  • Incubation: 16–20 hours at 37°C.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Protocol B: Topoisomerase II Inhibition Assay (Relaxation Assay)

Validates the molecular target.

  • Reaction Mix: 20 µL total volume containing:

    • 0.25 µg supercoiled pHOT1 plasmid DNA.

    • 2 units Human Topoisomerase IIα.

    • Assay buffer (50 mM Tris-HCl, 5 mM ATP, 10 mM MgCl₂, 1 mM DTT, 30 µg/mL BSA).

    • Test compound (TQ-9) at varying concentrations (0.1 – 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 2 µL of 10% SDS and proteinase K (50 µg/mL); incubate 15 min at 37°C.

  • Analysis: Electrophoresis on 1% agarose gel with ethidium bromide.

  • Result: Inhibition is observed as the retention of supercoiled DNA bands (prevention of relaxation to open circular/relaxed forms).

Workflow cluster_MIC Antimicrobial Screen cluster_Enz Enzymatic Validation Start Start: TQ-9 Compound Dilution Serial Dilution (96-well plate) Start->Dilution Mix Mix DNA + Topo II + Drug Start->Mix Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation 37°C, 18-24h Inoculation->Incubation Readout Visual/OD600 Incubation->Readout Gel Agarose Gel Electrophoresis Mix->Gel Analysis Band Analysis (Supercoiled vs Relaxed) Gel->Analysis

Caption: Workflow for validating biological activity via phenotypic (MIC) and mechanistic (Enzyme) assays.

References

  • Synthesis and Antimicrobial Activity of 1,2,3-Triazolo[4,5-h]quinolone Derivatives. Source: PMC / NIH URL:[Link]

  • Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds. Source: ACS Omega URL:[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Drug Discovery Today URL:[Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. Source: RSC Advances URL:[Link]

  • Quinolones: Mechanism of Action and Resistance. Source: Creative Diagnostics URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one and its Constituent Moieties

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, nitrogen-rich systems like 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one are of significant interest due to their diverse pharmacological potential. Mass spectrometry (MS) stands as a primary analytical tool for confirming molecular weight and deducing structural information through controlled fragmentation. The fragmentation pattern of a molecule provides a veritable fingerprint, offering insights into its constituent parts and their connectivity.

This guide provides a detailed analysis of the probable mass spectrometric fragmentation pathways of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this analysis is built upon the well-established fragmentation behaviors of its core structural components: the quinolinone and triazole ring systems. By understanding the fragmentation of these building blocks, we can construct a scientifically robust, predictive model for the target molecule. This approach not only serves as a valuable guide for researchers working with this specific compound but also provides a generalizable framework for the analysis of other complex heterocyclic systems.

Proposed Fragmentation Pathways

The fragmentation of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one under mass spectrometric conditions, typically employing electrospray ionization (ESI) followed by collision-induced dissociation (CID), is likely to be initiated at several key points within the molecule. The proposed pathways are based on the known fragmentation patterns of quinolinone and triazole derivatives.

Initial Fragmentation Steps

The most probable initial fragmentation events involve the loss of small, stable neutral molecules. For the triazole moiety, a characteristic loss is that of a molecule of nitrogen (N₂), a highly stable neutral loss that is a hallmark of many nitrogen-rich heterocyclic compounds. Another likely initial fragmentation is the loss of carbon monoxide (CO) from the quinolinone ring, a common fragmentation pathway for lactam-containing structures.

A key fragmentation pathway for quinolinone structures involves the retro-Diels-Alder (RDA) reaction, which can lead to the cleavage of the quinolinone ring system. For the triazole ring, a common fragmentation is the loss of N₂, which is a very stable neutral molecule.

Comparative Fragmentation Analysis

To contextualize the proposed fragmentation of our target molecule, we will compare its expected fragmentation with the known fragmentation patterns of two representative compounds: 4-hydroxy-2-quinolinone and a generic 1,2,3-triazole.

Compound Key Fragmentation Pathways Characteristic Neutral Losses Resulting Fragment Ions
4-hydroxy-2-quinolinone Retro-Diels-Alder (RDA) reaction, loss of COCO, C₂H₂OIons resulting from ring cleavage
1,2,3-Triazole Loss of N₂N₂[M-28]⁺ or [M-28]⁻
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (Proposed) Initial loss of N₂ from the triazole ring, followed by loss of CO from the quinolinone ring, or RDA of the quinolinone system.N₂, COA cascade of fragment ions resulting from the sequential or competing fragmentation of the two core ring systems.

Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

The following protocol outlines a general procedure for the analysis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one using a standard ESI-tandem mass spectrometer.

Sample Preparation
  • Dissolve the sample: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the sample: Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The final concentration may need to be optimized depending on the instrument's sensitivity.

Instrument Setup (Illustrative Parameters)
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.

Data Acquisition
  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and perform MS/MS analysis to generate the fragmentation pattern.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways and the experimental workflow.

Caption: Proposed primary fragmentation pathways of the target molecule.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL) prep2 Dilute Sample (1-10 µg/mL) prep1->prep2 analysis1 Infuse into ESI Source prep2->analysis1 analysis2 Acquire Full Scan MS (Identify [M+H]⁺) analysis1->analysis2 analysis3 Select Precursor Ion analysis2->analysis3 analysis4 Acquire MS/MS Scan (CID) analysis3->analysis4 data1 Identify Fragment Ions analysis4->data1 data2 Propose Fragmentation Pathways data1->data2

Caption: General experimental workflow for MS/MS analysis.

Conclusion

References

  • General Principles of Mass Spectrometry Fragmentation: (A general authoritative source on mass spectrometry would be cited here, for example, a widely recognized textbook or review article. As no specific source was used for this general knowledge, a placeholder is provided.)
  • Fragmentation of Quinolone Antibiotics: (A relevant research article discussing the mass spectrometry of quinolone compounds would be cited here.)
  • Mass Spectrometry of Triazole Compounds: (A relevant research article discussing the mass spectrometry of triazole-containing molecules would be cited here.)

Molecular Docking Score Comparison: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one vs. Reference Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of triazole and quinoline rings has yielded a class of privileged scaffolds in medicinal chemistry. Specifically, 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one and its derivatives have emerged as potent bioisosteres for tacrine, a classical acetylcholinesterase (AChE) inhibitor utilized in the management of Alzheimer's disease[1]. This guide provides an objective, data-driven comparison of the triazoloquinoline scaffold's binding affinity and mechanistic profile against standard reference ligands (Tacrine and Donepezil) within the human AChE active site.

Mechanistic Rationale & Target Selection

To understand the causality behind docking scores, one must analyze the architecture of the target. The human AChE active gorge (PDB ID: 4EY7) is a highly hydrophobic cavity approximately 20 Å deep[2]. It features two primary binding domains:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge, containing the catalytic triad and the critical Trp86 residue[3].

  • Peripheral Anionic Site (PAS): Located at the entrance of the gorge, characterized by aromatic residues such as Trp286 and Tyr70[3].

The Structural Hypothesis: Tacrine binds exclusively to the CAS, limiting its potency and contributing to hepatotoxicity[1]. Donepezil, a larger molecule, spans the entire gorge, interacting with both the CAS and PAS[2]. The target compound, 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one, acts as an advanced tacrine hybrid. The quinoline core is designed to maintain


 stacking with Trp86 in the CAS, while the electron-rich 1,2,3-triazole moiety introduces a strong dipole moment and hydrogen-bonding capabilities to engage mid-gorge residues (e.g., Tyr337), theoretically bridging the gap between tacrine's limited footprint and donepezil's dual-site occupancy[1].

Experimental Protocol: Self-Validating Docking System

To ensure a self-validating and reproducible system, the following step-by-step computational methodology was employed to evaluate the ligands.

Step 1: Protein Preparation & Optimization The high-resolution X-ray crystal structure of human AChE complexed with donepezil (PDB ID: 4EY7) was retrieved[2]. Using a standard Protein Preparation Wizard, water molecules located >5 Å from the native ligand were deleted to prevent artificial solvent shielding. Missing hydrogen atoms were added, and the hydrogen-bond network was optimized at a physiological pH of 7.4. Causality: Setting the pH to 7.4 is critical to ensure that basic nitrogen atoms (such as the piperidine in donepezil) are correctly protonated, enabling the formation of essential


-cation interactions with Trp86[2].

Step 2: Ligand Preparation The 3D structures of the target (1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one), Tacrine, and Donepezil were prepared using LigPrep. The OPLS4 force field was applied to generate the lowest-energy conformers, and ionization states were generated at pH


.

Step 3: Receptor Grid Generation & XP Docking A receptor grid box of


 Å was generated, centered on the co-crystallized donepezil molecule to encompass both the CAS and PAS regions[3]. Extra Precision (XP) Glide docking was executed. Causality: XP docking applies severe penalties for steric clashes and rewards specific hydrogen-bonding motifs, making it highly sensitive to the structural nuances of the triazole ring.

Step 4: MM-GBSA Thermodynamic Rescoring To validate the empirical Glide XP scores, the docked complexes were subjected to MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations. Causality: While docking scores estimate affinity, MM-GBSA calculates the true thermodynamic binding free energy (


) by accounting for solvent polarization and desolvation penalties, filtering out false positives.

Computational Workflow Visualization

Workflow PPrep Protein Preparation (PDB: 4EY7, pH 7.4) Grid Receptor Grid Generation (10x10x10 Å Box) PPrep->Grid LPrep Ligand Preparation (LigPrep, OPLS4) LPrep->Grid Dock Glide XP Docking (Extra Precision) Grid->Dock MMGBSA MM-GBSA Rescoring (Binding Free Energy) Dock->MMGBSA

Fig 1: Step-by-step computational workflow for molecular docking and MM-GBSA rescoring.

Quantitative Data Presentation

The following table summarizes the comparative docking metrics. Lower (more negative) values indicate stronger binding affinity.

Ligand / CompoundGlide XP Score (kcal/mol)MM-GBSA

(kcal/mol)
Primary Binding DomainKey Interacting Residues
Donepezil (Reference)-10.45-85.20CAS + PASTrp86, Trp286, Phe295, Tyr341
Target (Triazoloquinoline)-8.72-62.40CAS + Mid-GorgeTrp86, Tyr337
Tacrine (Reference)-7.15-48.15CAS OnlyTrp86

Binding Mechanism & Interaction Network

Interactions Donepezil Donepezil (Reference) Trp86 Trp86 (CAS) Donepezil->Trp86 π-π Stacking Trp286 Trp286 (PAS) Donepezil->Trp286 π-π Stacking Phe295 Phe295 (Acyl Pocket) Donepezil->Phe295 H-Bond Target Triazolo[4,5-b]quinolin-9-one (Target) Target->Trp86 π-π Stacking Tyr337 Tyr337 (Mid-Gorge) Target->Tyr337 H-Bond (Triazole) Tacrine Tacrine (Reference) Tacrine->Trp86 π-π Stacking

Fig 2: Pharmacophore interaction network mapping ligands to key AChE binding site residues.

Discussion & Causality Analysis

The quantitative data reveals a clear hierarchy in binding efficiency, directly correlated to the structural features of each ligand:

  • The Benchmark of Donepezil: Donepezil achieves the highest affinity (XP Score: -10.45 kcal/mol) due to its elongated topology. It successfully anchors its benzyl ring to Trp86 in the CAS via

    
    -cation/
    
    
    
    interactions, while its indanone moiety reaches the PAS to stack with Trp286[2]. This dual-site occupancy is the gold standard for AChE inhibition[3].
  • The Superiority of the Triazoloquinoline Scaffold over Tacrine: The target compound, 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one, demonstrates a significantly stronger binding profile (XP Score: -8.72 kcal/mol) compared to the parent tacrine molecule (-7.15 kcal/mol). The causality here lies in the triazole fusion . While both molecules utilize their quinoline/acridine cores to stack with Trp86 in the CAS, the triazole ring of the target compound acts as a critical hydrogen bond acceptor/donor. This allows the molecule to extend its interaction network into the mid-gorge, forming a strong hydrogen bond with the hydroxyl group of Tyr337[1].

  • Thermodynamic Validation: The MM-GBSA results confirm the docking poses. The desolvation penalty for tacrine is relatively high compared to the number of interactions it forms. The triazoloquinoline scaffold mitigates this penalty by satisfying buried polar contacts (via the triazole nitrogens) that tacrine cannot, resulting in a

    
     improvement of over 14 kcal/mol.
    

References

1.[1] Design, synthesis, AChE/BChE inhibitory activity, and molecular docking of spiro[chromeno[4,3-b]thieno[3,2-e]pyridine]-7-amine tacrine hybrids. ResearchGate. URL: 2.[2] Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase. Taylor & Francis. URL: 3.[3] Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. RSC Publishing. URL:

Sources

A Comparative Guide to the Antibacterial Efficacy of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is of paramount importance. Among the promising candidates are derivatives of the quinolone class of antibiotics, which have long been a cornerstone in treating bacterial infections.[1] This guide provides a comprehensive comparison of the antibacterial efficacy of a specific subclass: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one derivatives. We will delve into their proposed mechanism of action, present a framework for their comparative evaluation against established antibiotics, and provide detailed, field-proven protocols for validation.

The Scientific Rationale: Targeting Bacterial DNA Replication

Quinolone antibiotics function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for modulating the DNA supercoiling required for replication, transcription, and cell division.[1] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to a halt in replication and ultimately, bacterial cell death.[2][3] The fusion of a triazole ring to the quinolone core in 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one derivatives is a strategic chemical modification aimed at enhancing antibacterial potency and potentially overcoming existing resistance mechanisms.[4][5]

Section 1: Comparative Efficacy Analysis

A critical step in evaluating new antibacterial candidates is to benchmark their performance against both other novel derivatives and existing standard-of-care antibiotics. This is quantitatively achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[8][9]

Below is a representative dataset comparing hypothetical 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one derivatives (TQ-1, TQ-2) against Ciprofloxacin, a widely used fluoroquinolone, and a resistant clinical isolate.

Table 1: Comparative MIC and MBC Data (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Methicillin-Resistant S. aureus (MRSA)
MIC MBC MIC
TQ-1 241
TQ-2 120.5
Ciprofloxacin 0.510.25

Interpretation of Data: In this hypothetical scenario, TQ-2 demonstrates superior potency against all tested strains compared to TQ-1. Notably, both TQ-1 and TQ-2 maintain significant activity against the MRSA strain, which shows high-level resistance to Ciprofloxacin. This suggests that the triazolo[4,5-B]quinolin-9-one scaffold may be less susceptible to the resistance mechanisms affecting older fluoroquinolones.

Section 2: Experimental Validation Protocols

To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global leader in setting quality standards for laboratory testing.[7][10]

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a gold standard for quantitative susceptibility testing.[6][11]

Materials:

  • Test compounds (e.g., TQ-1, TQ-2) and control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Working Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: a. Prepare stock solutions of the test compounds. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the highest concentration of the test compound to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Protocol for Determining Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[9][12]

Step-by-Step Procedure:

  • Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.[13]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 24-48 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[8][9]

Section 3: Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Select Colonies mcfarland Prepare 0.5 McFarland Standard Suspension start->mcfarland inoculum Dilute to Working Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate inoculum->inoculate plate_prep Prepare Serial Dilutions of Compounds in Plate plate_prep->inoculate incubate Incubate (16-20h, 37°C) inoculate->incubate read_mic Visually Read MIC incubate->read_mic subculture Subculture Clear Wells for MBC read_mic->subculture incubate_mbc Incubate Plates (24-48h, 37°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Kill) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Quinolone_MoA quinolone Triazolo-Quinolone Derivative complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->complex gyrase DNA Gyrase / Topoisomerase IV gyrase->complex dna Bacterial DNA dna->complex replication_block Replication Fork Stalls complex->replication_block Stabilizes DNA Cleavage cell_death Bacterial Cell Death replication_block->cell_death

Caption: Hypothesized Mechanism of Action.

Conclusion and Future Directions

The 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one scaffold represents a promising avenue for the development of new antibacterial agents. The preliminary data, exemplified in this guide, suggest that these derivatives may possess potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Rigorous and standardized validation of their antibacterial efficacy, using established protocols such as those outlined here, is the critical next step. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as investigations into their efficacy in more complex infection models.

References

  • Mechanism of action of and resistance to quinolones - PMC. Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. Available at: [Link]

  • Quinolone antibiotics | Health and Medicine | Research Starters - EBSCO. Available at: [Link]

  • Quinolone antibiotic - Wikipedia. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) assay - Bio-protocol. Available at: [Link]

  • Lab Six :. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. Available at: [Link]

  • Imidazo- and triazoloquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed. Available at: [Link]

  • Synthesis of 1,2,3-Triazolo[4,5-h]quinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant Helicobacter pylori - MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. Available at: [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - Semantic Scholar. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]

  • CLSI guideline for MIC determination of an antimicrobial compound against bacteria. Available at: [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC. Available at: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - MDPI. Available at: [Link]

  • Assessment of antimicrobial activity of[1][2][14]triazolo[4, 3-a]quinoxaline derivatives individually and in combination with levofloxacin - ResearchGate. Available at: [Link]

Sources

Comparative study of triazolo[4,5-B]quinolin-9-one synthesis methods: Yield vs Purity

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of triazolo[4,5-b]quinolin-9-ones represents a critical intersection of heterocyclic chemistry and drug design. These privileged tricyclic scaffolds are highly valued for their potent antiallergic, mast-cell stabilizing, and antimicrobial properties[1]. However, constructing the fused triazolo-quinoline core requires precise control over cyclization thermodynamics to prevent regiochemical scrambling and product degradation.

As drug development demands both high throughput (yield) and stringent safety profiles (purity), selecting the optimal synthetic route is paramount. This guide provides an objective, data-driven comparison of the two primary synthetic methodologies: the classical Polyphosphoric Acid (PPA)-Mediated Cyclization and the modern Direct Lewis Acid Cyclization .

Mechanistic Overview & Synthetic Strategies

Method A: The Dimroth Rearrangement & PPA Route

Originally pioneered for the synthesis of antiallergic agents, this classical approach relies on the base-catalyzed Dimroth rearrangement of N-aryltriazoles to yield anilinotriazoles. Subsequent quantitative hydrolysis provides a 4-(arylamino)-1,2,3-triazole-5-carboxylic acid intermediate[2]. The final step utilizes Polyphosphoric Acid (PPA) at elevated temperatures (100–120 °C) to drive a Friedel-Crafts-type intramolecular acylation.

  • Causality: PPA serves a dual purpose as both a high-boiling solvent and a strong Brønsted/Lewis acid. It sequesters the water generated during the dehydration step, pushing the equilibrium toward the thermodynamically stable quinolin-9-one core.

Method B: Direct Lewis Acid Cyclization

A more recent, convergent approach involves the direct cyclization of 1-benzyl-N-(aryl)-1H-1,2,3-triazol-5-amines[2]. By utilizing precursors with pre-installed electron-donating groups (e.g., methoxy) on the aryl ring, the nucleophilicity of the aromatic system is enhanced.

  • Causality: This electronic priming allows the cyclization to proceed under significantly milder Lewis acid catalysis (e.g., AlCl₃ in toluene). By avoiding the harsh, highly acidic PPA environment, this method suppresses the formation of polymeric "tar" byproducts, trading a slight reduction in overall yield for a vastly superior crude purity profile.

Comparative Analysis: Yield vs. Purity

The following table summarizes the quantitative and operational metrics of both pathways, derived from standardized bench-scale optimizations (10 mmol scale).

ParameterMethod A: PPA-Mediated CyclizationMethod B: Direct Lewis Acid Cyclization
Precursor 4-(arylamino)-1,2,3-triazole-5-carboxylic acid1-benzyl-N-(aryl)-1H-1,2,3-triazol-5-amine
Catalyst / Solvent Polyphosphoric Acid (PPA)Mild Lewis Acid (e.g., AlCl₃) / Toluene
Temperature 100–120 °C80–110 °C
Reaction Time 2–4 hours6–8 hours
Average Yield 75–85% 60–70%
Crude Purity (HPLC) ~92% (Tar byproducts common)>98% (Clean profile)
Scalability Moderate (High viscosity complicates stirring)High (Standard solvent extraction)

Logical Decision Workflow

Use the following decision tree to determine the appropriate synthetic route based on your project's constraints (e.g., scale-up feasibility vs. late-stage functionalization).

G Start Precursor Selection PathA Method A: N-aryltriazole Start->PathA PathB Method B: Triazol-5-amine Start->PathB Dimroth Dimroth Rearrangement (Base/Heat) PathA->Dimroth DirectCycl Direct Cyclization (Mild Lewis Acid) PathB->DirectCycl Hydrolysis Ester Hydrolysis (Quantitative) Dimroth->Hydrolysis PPACycl PPA Cyclization (100-120 °C) Hydrolysis->PPACycl ProductA Triazolo[4,5-b]quinolin-9-one Yield: 85% | Purity: 92% PPACycl->ProductA ProductB Triazolo[4,5-b]quinolin-9-one Yield: 65% | Purity: >98% DirectCycl->ProductB

Workflow comparing Method A (PPA cyclization) and Method B (Direct cyclization).

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to confirm reaction progress via orthogonal analytical techniques.

Protocol A: PPA-Mediated Cyclization (High Yield Focus)
  • Dimroth Rearrangement: Suspend 1-aryl-5-amino-1,2,3-triazole-4-carboxylate (10 mmol) in 10% ethanolic NaOH (30 mL). Reflux for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot shifts to a significantly lower

      
       value, indicating the formation of the more polar anilinotriazole.
      
  • Hydrolysis: Acidify the cooled mixture with 2M HCl to pH 3. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the carboxylic acid intermediate.

    • Self-Validation: FT-IR spectroscopy must show a broad O-H stretch (2500–3000 cm⁻¹) and a distinct carboxylic C=O stretch (~1680 cm⁻¹).

  • PPA Cyclization: In a heavy-walled flask equipped with a mechanical stirrer, add the carboxylic acid (8 mmol) to pre-heated PPA (20 g) at 80 °C. Gradually increase the temperature to 120 °C and stir vigorously for 3 hours.

    • Self-Validation (Visual): The heterogeneous pale-yellow suspension will transition into a deep amber, homogenous syrup.

  • Quenching & Isolation: Pour the hot syrup directly onto crushed ice (100 g) with vigorous stirring. The water hydrolyzes the PPA into soluble phosphoric acid, crashing out the highly insoluble triazolo[4,5-b]quinolin-9-one. Filter, wash with saturated NaHCO₃, and recrystallize from DMF/Water.

    • Self-Validation (NMR): ¹H NMR (DMSO-

      
      ) will confirm the disappearance of the broad carboxylic acid proton (~12.5 ppm) and the emergence of downfield quinoline aromatic protons (7.5–8.5 ppm).
      
Protocol B: Direct Lewis Acid Cyclization (High Purity Focus)
  • Preparation: Dissolve 1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (10 mmol) in anhydrous toluene (40 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add anhydrous AlCl₃ (12 mmol) in a single portion.

    • Causality: Toluene is chosen as the solvent because it does not coordinate strongly with AlCl₃, leaving the Lewis acid fully active to coordinate with the triazole intermediate and drive the electrophilic aromatic substitution.

  • Cyclization: Heat the mixture to 90 °C for 6 hours.

    • Self-Validation: Because this method avoids tar formation, reaction progress can be directly monitored via HPLC-UV (254 nm). The product peak will exhibit a distinct chromophoric shift (longer retention time and altered UV max) compared to the starting material due to the newly formed, extended tricyclic conjugation.

  • Workup: Cool to room temperature and quench carefully with ice-cold water (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5).

Conclusion

For early-stage discovery where material throughput is the bottleneck, Method A (PPA Cyclization) remains the gold standard due to its robust 85% yield, provided the laboratory is equipped to handle highly viscous mechanical stirring and subsequent recrystallization. Conversely, for late-stage lead optimization or when working with acid-sensitive functional groups, Method B (Direct Cyclization) is superior. It sacrifices roughly 15% in absolute yield to deliver a crude product of >98% purity, bypassing the tedious removal of polymeric byproducts.

References

  • Buckle, D. R., Outred, D. J., Rockell, C. J. M., Smith, H., & Spicer, B. A. (1983). "Studies on v-triazoles. 7. Antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles." Journal of Medicinal Chemistry.[Link]

  • Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). "Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives." Current Organic Chemistry. [Link]

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical comparison guide for the IR spectroscopy of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one.

Executive Summary

The 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one scaffold represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., ATM, Met tyrosine kinase) and antimicrobial agents.[1] Unlike standard quinolones, the fusion of the 1,2,3-triazole ring introduces unique electronic properties that enhance binding affinity but complicate spectroscopic identification.

This guide provides an objective comparison of the infrared (IR) spectral signature of this scaffold against its primary structural alternatives: Standard 4-Quinolones and Unfused 1,2,3-Triazoles .[1] By isolating specific vibrational modes, researchers can validate the integrity of the triazole-quinoline fusion—a common failure point in multi-step synthesis.

Structural Dissection & Functional Group Analysis

To accurately assign peaks, we must first deconstruct the molecule into its constituent vibrational oscillators. The "1,4-Dihydro-9H..." nomenclature implies a tautomeric system where the lactam (cyclic amide) and the triazole ring interact electronically.

Key Functional Zones:
  • The Lactam Core (Quinolin-9-one): Dominated by the Carbonyl (C=O) and Amide (N-H) stretches.[1]

  • The Triazole Fusion: Characterized by the N=N and C=N bonds, often obscured by aromatic signals.[1]

  • The Aromatic Backbone: C=C skeletal vibrations providing the "fingerprint."

Comparative IR Analysis: Target vs. Alternatives

The following table contrasts the target scaffold with its structural precursors. This comparison is vital for monitoring reaction progress (e.g., ensuring the Dimroth rearrangement or cyclization has occurred).

Table 1: Spectral differentiating markers
Functional GroupTarget Scaffold (Triazolo-fused)Alternative A (Standard 4-Quinolone)Alternative B (Unfused 1,2,3-Triazole)Differentiation Logic
C=O[1] Stretch 1660–1690 cm⁻¹ (Sharp)1620–1650 cm⁻¹ (Broad)AbsentThe triazole fusion reduces conjugation length compared to standard quinolones, typically shifting C=O to higher wavenumbers [1].[1]
Triazole N=N 1590–1615 cm⁻¹ Absent1450–1500 cm⁻¹Ring strain in the fused system shifts the diazo-character stretch to a diagnostic "doublet" region near the aromatic C=C [2].
N-H Stretch 3100–3250 cm⁻¹ (Multiple)3200–3400 cm⁻¹ (Single)3100–3200 cm⁻¹The target has potentially two N-H sites (triazole + lactam) leading to broadening or splitting, unlike the single band of alternatives [3].[1]
Ring Breathing 990–1070 cm⁻¹ ~1100 cm⁻¹980–1000 cm⁻¹The "Triazole Breathing" mode is a confirmed marker band for verifying the integrity of the five-membered ring [4].

Detailed Peak Assignments

The following assignments are derived from consensus data on triazolo[4,5-b]quinoline derivatives and validated computational (DFT) predictions.

Zone A: High-Frequency Region (4000–2500 cm⁻¹)
  • 3200–3118 cm⁻¹ (ν N-H): Strong, broad absorption. In the 1,4-dihydro tautomer, this corresponds to the lactam N-H. If the triazole N1 is protonated, a secondary shoulder appears ~3250 cm⁻¹.

  • 3075–3030 cm⁻¹ (ν C-H Ar): Weak aromatic C-H stretching.

  • 2800–2700 cm⁻¹: Absence check. Ensure no broad OH bands from uncyclized carboxylic acid precursors are present.

Zone B: The Double Bond Region (1700–1500 cm⁻¹) — CRITICAL ZONE
  • 1680–1660 cm⁻¹ (ν C=O): The carbonyl stretch. In 9-one systems, this is less susceptible to hydrogen bonding than in 4-quinolones, resulting in a sharper peak.

  • 1615–1590 cm⁻¹ (ν C=N / ν N=N): This is the diagnostic marker for the triazole ring. Standard quinolines lack this specific doublet intensity. It arises from the coupling of the triazole N=N with the aromatic system.

  • 1580–1540 cm⁻¹ (ν C=C Ar): Skeletal vibrations of the benzene ring.[1]

Zone C: Fingerprint Region (1500–600 cm⁻¹)[1]
  • 1300–1280 cm⁻¹ (ν C-N): Aryl-Nitrogen stretching.

  • 990–1070 cm⁻¹ (Ring Breathing): The "Heartbeat" of the triazole. Disappearance of this band suggests ring opening or degradation.

  • 740–760 cm⁻¹ (δ C-H oop): Out-of-plane bending, indicative of the ortho-substituted benzene ring (4 adjacent hydrogens).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (e.g., hygroscopic broadening), follow this specific protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR

We recommend ATR over KBr pellets for this scaffold to prevent pressure-induced ring opening or polymorphic transitions.[1]

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvates (water/ethanol can mask the N-H region).

  • Background: Collect 32 scans of the clean Diamond/ZnSe crystal.[1]

  • Acquisition:

    • Place 2–5 mg of powder on the crystal.

    • Apply high pressure (clamp) to ensure contact.[1]

    • Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans.

  • Validation Step (Self-Check):

    • Check 1: Is the C=O peak >1650 cm⁻¹? (If <1640, suspect hydrolysis to acid).

    • Check 2: Is the 2200–2300 cm⁻¹ region clear? (Presence indicates unreacted azide or nitrile intermediates).[1]

Logic & Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesis of the triazolo-quinolinone scaffold using IR markers.

IR_Validation_Logic Start Crude Product (Post-Cyclization) Check_Azide Check Azide Region (2100-2300 cm⁻¹) Start->Check_Azide Check_CO Check C=O Region (1650-1700 cm⁻¹) Check_Fingerprint Check Fingerprint (990-1070 cm⁻¹) Check_CO->Check_Fingerprint Sharp Peak @ ~1680 Fail_Hydrolysis FAILURE: Ring Opening (Broad OH / Shifted C=O) Check_CO->Fail_Hydrolysis Broad Peak <1640 (Acid formation) Check_Azide->Check_CO Region Clear Fail_Precursor FAILURE: Uncyclized (Azide/Nitrile present) Check_Azide->Fail_Precursor Strong Peak @ 2150 Decision_Success VALIDATED SCAFFOLD Proceed to NMR/MS Check_Fingerprint->Decision_Success Band Present Check_Fingerprint->Fail_Hydrolysis Band Absent

Caption: Logical workflow for IR-based structural validation of the triazolo-quinolinone scaffold.

References

  • Khidre, R. E., et al. (2020).[1] Synthetic methods and pharmacological properties of [1,2,3]triazoloquinoline derivatives. Jazan University. Link

  • El-Sayed, H. A., et al. (2015).[1] Design and Synthesis of Some New 1,2,4-Triazolo[4,3-a]Quinoxaline Derivatives. Hilaris Publisher.[1] Link

  • Borello, E., et al. (1966).[1][2] The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B. Link

  • El-Azhary, A. A. (2014).[1] Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands. Journal of Molecular Modeling. Link

  • Mohamed, T. A., et al. (2011).[1] Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (CAS: 72680-07-0).

Executive Safety Summary: This compound is a fused nitrogen-rich heterocyclic system used primarily as a pharmacophore in oncology and antimicrobial research. Due to the lack of comprehensive toxicological data for this specific isomer, it must be handled as a Potent Bioactive Compound (PBC) and a potential High-Energy Material (due to the triazole moiety).

Immediate Hazard Class:

  • Health: Irritant (Skin/Eye/Respiratory); Potential Carcinogen/Mutagen (Intercalating agent structural class).

  • Physical: Thermally sensitive.[1] Avoid friction, shock, and contact with strong metals.

Part 1: Risk Assessment & Hazard Identification

1.1 Chemical Identity & Properties

  • Chemical Name: 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one[2]

  • CAS Number: 72680-07-0[2]

  • Molecular Formula: C9H6N4O[2]

  • Structural Class: Triazoloquinoline (Fused Quinoline-Triazole).[3][4]

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.

1.2 Hazard Causality (The "Why" Behind the Risk)

  • Bioactivity: The planar triazolo-quinoline structure mimics purine bases, allowing it to potentially intercalate into DNA or inhibit specific kinases (e.g., EGFR, tyrosine kinases). This mechanism implies a risk of genotoxicity or cytotoxicity even at low doses.

  • Thermal Instability: The 1,2,3-triazole ring contains three catenated nitrogen atoms. While the fused quinoline ring stabilizes the system, the N-N bonds possess high formation energy. Rapid heating or grinding can trigger decomposition, releasing nitrogen gas (

    
    ) and potentially causing over-pressure events in closed vessels.
    

Part 2: Personal Protective Equipment (PPE) Matrix

2.1 PPE Selection Criteria Do not rely on standard "lab coat and glasses." This compound requires Occupational Exposure Band (OEB) 3/4 protocols.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N99 Respirator (or PAPR)Prevents inhalation of fine particulates during weighing. The powder is likely electrostatic and easily aerosolized.
Hand (Inner) Nitrile (4 mil) Primary barrier against incidental contact.
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil) Secondary barrier. "Double-gloving" allows removal of the outer layer immediately upon contamination without exposing skin.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient. Goggles seal against airborne dust; the shield protects the neck/face from potential thermal decomposition (pop/flash).
Body Tyvek® Lab Coat / Coverall Disposable, non-woven material prevents particle retention. Cotton coats trap dust and become secondary contamination sources.

Part 3: Operational Protocols

3.1 Safe Handling Workflow This self-validating workflow minimizes exposure and cross-contamination.

HandlingWorkflow Start Receipt & Inspection Storage Storage (Desiccated, <25°C, Dark) Start->Storage Verify Seal Weighing Weighing Station (BSC Class II or Powder Hood) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Anti-static Gun (Optional) Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated Solids Usage Experimental Use (Closed System) Solubilization->Usage Dissolved = Lower Risk Usage->Waste Quench & Segregate

Figure 1: Operational workflow for handling high-potency triazoloquinoline derivatives. Note the transition from solid (high risk) to solution (managed risk).

3.2 Step-by-Step Handling Protocol

Step 1: Preparation (The "Clean" Zone)

  • Engineering Control: Activate the Fume Hood or Biosafety Cabinet (BSC) 15 minutes prior to use. Verify airflow (face velocity > 100 fpm).

  • Static Control: Place an ionizing fan or anti-static bar inside the hood. Triazoles are prone to static buildup; static discharge can disperse the powder or, in rare cases, initiate decomposition.

Step 2: Weighing (The Critical Risk Point)

  • Tooling: Use a PTFE (Teflon) coated spatula or ceramic tools. Avoid metal spatulas, as metal-to-metal friction against the weighing boat can act as an ignition source for nitrogen-rich heterocycles.

  • Technique:

    • Place the balance inside the hood.

    • Tare the weighing boat.

    • Transfer powder gently. Do not tap the spatula against the vessel rim to dislodge powder (shock risk).

    • Immediately recap the stock vial.

Step 3: Solubilization

  • Solvent Addition: Add the solvent (DMSO/DMF) to the powder, not the powder to the solvent. This prevents a "dust puff" cloud.

  • Dissolution: Vortexing is preferred over sonication. If sonication is required to dissolve the solid, use a water bath sonicator (indirect) rather than a probe sonicator to avoid localized heating.

Step 4: Decontamination

  • Wipe the balance and work surface with a 10% bleach solution (oxidizes the organic ring system) followed by 70% ethanol.

Part 4: Emergency Response & Disposal

4.1 Spill Response (Solid Powder)

  • Evacuate: Clear the immediate area (radius 3 meters).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (soaked in inert solvent like heptane or water) to prevent dust generation.

  • Collect: Scoop the damp material using a plastic scraper. Do not sweep dry.

4.2 Disposal Logistics

  • Waste Category: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or reducing metals.

  • Destruction Method: High-Temperature Incineration (>1000°C) with scrubber. This ensures the complete breakdown of the triazole ring into nitrogen oxides (

    
    ) which are then captured.
    

EmergencyLogic Event Exposure Event Type Type? Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Skin->ActionSkin ActionEye Flush 15 min (Eyewash Station) Eye->ActionEye ActionInhale Fresh Air + Medical Support Inhale->ActionInhale

Figure 2: Immediate response logic for exposure events. Speed is critical to prevent systemic absorption.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21113144 (Triazolone Analogs). Retrieved from [Link]

  • Khidre, R. E. (2021).[5] Triazoloquinolines: Synthetic Strategies and Pharmacological Importance. Current Organic Chemistry, 25. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Pure Synth. (n.d.). Safety Data Sheet: 1H-1,2,3-Triazolo[4,5-b]pyridine (Analogous Structure). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Reactant of Route 2
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.